molecular formula C12H14O2 B1603382 1-(3-Methylphenyl)cyclobutanecarboxylic acid CAS No. 202737-32-4

1-(3-Methylphenyl)cyclobutanecarboxylic acid

Katalognummer: B1603382
CAS-Nummer: 202737-32-4
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: SSPYKVRECSNVLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Methylphenyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylphenyl)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylphenyl)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(3-methylphenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYKVRECSNVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585518
Record name 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202737-32-4
Record name 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. This compound, featuring a substituted aromatic ring attached to a cyclobutane core, represents a valuable scaffold in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale. The guide covers a retrosynthetic analysis, a detailed two-step synthesis protocol involving a phase-transfer catalyzed cycloalkylation followed by nitrile hydrolysis, and a full suite of characterization techniques including NMR, IR, and mass spectrometry.

Introduction and Strategic Approach

1-(3-Methylphenyl)cyclobutanecarboxylic acid is a unique molecule that combines the rigidity of a cyclobutane ring with the electronic and steric properties of a substituted phenyl group. Such structures are of significant interest in drug discovery as bioisosteres for aromatic or planar functionalities, offering improved metabolic stability or novel intellectual property. This guide outlines a reliable and scalable synthetic route, beginning from commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the carboxylic acid group, suggesting a nitrile as a direct precursor. This is advantageous as the nitrile group can be introduced as part of a carbon-carbon bond-forming reaction to construct the cyclobutane ring. The nitrile, 1-(3-methylphenyl)cyclobutanecarbonitrile, can be envisioned as the product of a cycloalkylation reaction between 3-methylphenylacetonitrile and a three-carbon electrophile, such as 1,3-dibromopropane.

This retrosynthetic strategy forms the basis of our forward synthesis, which is a two-step process:

  • Cycloalkylation: Formation of 1-(3-methylphenyl)cyclobutanecarbonitrile from 3-methylphenylacetonitrile and 1,3-dibromopropane.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.

Synthesis Methodology: A Validated Protocol

The following protocol is a robust procedure adapted from established methods for the alkylation of arylacetonitriles and subsequent nitrile hydrolysis.[1][2]

Step 1: Synthesis of 1-(3-Methylphenyl)cyclobutanecarbonitrile via Phase-Transfer Catalysis

The first step involves the construction of the cyclobutane ring. The key challenge is to perform a dialkylation of the acidic methylene protons of 3-methylphenylacetonitrile with 1,3-dibromopropane. A phase-transfer catalysis (PTC) approach is employed for its efficiency, mild conditions, and ease of execution in a biphasic system.[3]

Expert Insight: The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated nitrile (carbanion) from the aqueous phase (where the base is) to the organic phase where the alkylating agent (1,3-dibromopropane) resides. This overcomes the immiscibility of the reactants and accelerates the reaction.

Experimental Protocol:

  • Reagents and Equipment:

    • 3-Methylphenylacetonitrile

    • 1,3-Dibromopropane

    • 50% (w/v) aqueous Sodium Hydroxide (NaOH) solution

    • Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride

    • Toluene or Chlorobenzene

    • Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

    • Separatory funnel, rotary evaporator

  • Procedure:

    • To a round-bottom flask, add 3-methylphenylacetonitrile (1.0 eq), toluene (5 mL per gram of nitrile), and the phase-transfer catalyst (0.05 eq).

    • Begin vigorous stirring to ensure good mixing of the two phases.

    • Slowly add the 50% aqueous NaOH solution (5.0 eq) to the mixture.

    • Add 1,3-dibromopropane (1.2 eq) dropwise over 30 minutes. An exothermic reaction may be observed; maintain the temperature between 25-40°C using a water bath if necessary.

    • After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

    • Cool the mixture to room temperature and add water to dissolve any precipitated salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(3-methylphenyl)cyclobutanecarbonitrile.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of 1-(3-Methylphenyl)cyclobutanecarbonitrile

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[4][5] Basic hydrolysis is often preferred as it can be less prone to side reactions and is presented here.

Expert Insight: The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an amide intermediate which is then further hydrolyzed to the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[5][6]

Experimental Protocol:

  • Reagents and Equipment:

    • Crude or purified 1-(3-methylphenyl)cyclobutanecarbonitrile

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Ethanol or Ethylene Glycol

    • Concentrated Hydrochloric Acid (HCl)

    • Round-bottom flask with reflux condenser

    • Beaker, ice bath, Buchner funnel

  • Procedure:

    • In a round-bottom flask, dissolve the 1-(3-methylphenyl)cyclobutanecarbonitrile (1.0 eq) in ethanol or ethylene glycol (5-10 mL per gram of nitrile).

    • Add a solution of NaOH (4.0 eq) in water.

    • Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by the evolution of ammonia gas (use a wet pH paper to test) or by TLC analysis.

    • After the reaction is complete, cool the mixture to room temperature and remove the organic solvent via rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. The carboxylic acid product should precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

    • Dry the purified product under vacuum to a constant weight.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for the final product. The predictions are based on the known spectral data for cyclobutanecarboxylic acid and the expected contributions from the 3-methylphenyl group.[7][8][9]

Technique Expected Observations
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.0-7.4 ppm. Carboxylic Acid Proton: A broad singlet at δ > 10 ppm. Cyclobutane Protons: Multiplets between δ 1.8-2.8 ppm. Methyl Protons: A singlet around δ 2.3 ppm.
¹³C NMR Carbonyl Carbon: A signal in the range of δ 175-185 ppm. Aromatic Carbons: Signals between δ 120-140 ppm. Quaternary Cyclobutane Carbon: A signal around δ 45-55 ppm. Cyclobutane CH₂ Carbons: Signals in the range of δ 20-35 ppm. Methyl Carbon: A signal around δ 21 ppm.
IR Spectroscopy O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹. C-H Stretches (Aromatic/Aliphatic): Peaks around 2850-3050 cm⁻¹. C=C Stretches (Aromatic): Peaks around 1600 and 1450 cm⁻¹.
Mass Spectrometry Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight of C₁₂H₁₄O₂ (190.24 g/mol ). Fragmentation: Loss of COOH (m/z = 45), and fragmentation of the cyclobutane and aromatic rings.
Physical Properties
Property Value
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Expected to be a white to off-white crystalline solid.
Melting Point To be determined experimentally.
Solubility Soluble in common organic solvents like DMSO, methanol, and ethyl acetate; sparingly soluble in water.

Visualizing the Workflow

Diagrams created using Graphviz help to visualize the experimental and analytical processes.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Cycloalkylation cluster_step2 Step 2: Hydrolysis start1 3-Methylphenylacetonitrile step1 Phase-Transfer Catalysis (NaOH, TBAB, Toluene) start1->step1 start2 1,3-Dibromopropane start2->step1 intermediate 1-(3-Methylphenyl)- cyclobutanecarbonitrile step1->intermediate Workup & Purification step2 Basic Hydrolysis (NaOH, Ethanol/Water, Reflux) intermediate->step2 acidification Acidification (HCl) step2->acidification product 1-(3-Methylphenyl)- cyclobutanecarboxylic Acid acidification->product Filtration & Recrystallization

Caption: Synthetic workflow for 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Determination Product->MP Sol Solubility Testing Product->Sol Data Data Analysis & Structure Confirmation NMR->Data IR->Data MS->Data MP->Data Sol->Data

Caption: Characterization workflow for the final product.

Applications and Future Directions

The title compound is a versatile building block. The carboxylic acid functionality allows for further derivatization, such as amide bond formation, to explore its potential in various applications:

  • Drug Discovery: As a fragment for lead optimization, potentially improving pharmacokinetic properties.

  • Materials Science: As a monomer or building block for novel polymers with unique thermal and mechanical properties.

Safety and Handling

  • 3-Methylphenylacetonitrile: Toxic if swallowed or in contact with skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 1,3-Dibromopropane: Carcinogen and toxic. Handle with extreme care in a fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • The final product should be handled with care, assuming it may have irritant properties until proven otherwise. Always wear gloves, safety glasses, and a lab coat.

Conclusion

This guide has detailed a practical and efficient two-step synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. By employing a phase-transfer catalyzed cycloalkylation followed by a robust nitrile hydrolysis, this valuable compound can be obtained in good yield. The comprehensive characterization workflow ensures the structural integrity and purity of the final product, making it suitable for further research and development in medicinal chemistry and materials science.

References

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

  • Preparation of 1-phenyl cyclopentane carboxylic acid. (1979).
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). National Center for Biotechnology Information. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Cyclobutylcarboxylic acid. (n.d.). NIST WebBook. [Link]

  • Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. (2010). ResearchGate. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (2011). CRDEEP Journals. [Link]

  • PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. (1976). Organic Syntheses. [Link]

  • Nitrile hydrolysis methods to get carboxylic acids. (2011). Science Madness Discussion Board. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of phenylacetonitriles. (1957).
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). International Ayurvedic Medical Journal. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (2018). MDPI. [Link]

  • Cyclobutanecarboxylic acid. (n.d.). Wikipedia. [Link]

  • The preparation method of 2-nitro substituted phenylacetonitrile compounds. (2010).
  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. (1943). Organic Syntheses. [Link]

  • GC-MS ANALYSIS OF A TRADITIONAL AYURVEDIC MEDICINE- BALMOOLAK. (2021). International Journal of Research in Ayurveda and Pharmacy. [Link]

  • H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. (n.d.). International Society of Magnetic Resonance. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta. [Link]

  • I need both tables answered and question 7.this is the IR spectrum for Cyclohex-3-ene carboxylic acid, i need the peaks identified and positions and functional groups. (2021). Chegg. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its application in drug design, synthesis, and formulation development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies required for their validation, thereby ensuring scientific rigor and reproducibility.

Introduction

1-(3-Methylphenyl)cyclobutanecarboxylic acid belongs to the class of cycloalkane carboxylic acids, featuring a cyclobutane ring and a substituted phenyl group. This structural motif imparts a unique combination of rigidity and lipophilicity, making it a valuable building block in the design of novel therapeutic agents and functional materials. Accurate characterization of its physicochemical properties is the foundational step in unlocking its full potential.

Core Physicochemical Properties

A summary of the key physicochemical data for 1-(3-Methylphenyl)cyclobutanecarboxylic acid is presented below. It is critical to note that while some data is available through predictive models, experimental verification is essential for regulatory and research applications.

PropertyValueSource
CAS Number 202737-32-4ChemicalBook[1]
Molecular Formula C₁₂H₁₄O₂ChemicalBook[1]
Molecular Weight 190.24 g/mol ChemicalBook[1]
Predicted Boiling Point 334.6 ± 21.0 °CChemicalBook[1]
Predicted pKa 4.40 ± 0.20ChemicalBook[1]
Predicted XLogP3-AA 2.6PubChem[2]

Experimental Determination of Physicochemical Properties

The following sections detail the standardized, field-proven protocols for the experimental determination of key physicochemical parameters. The causality behind experimental choices is emphasized to provide a deeper understanding of the scientific principles at play.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting point range is indicative of high purity, whereas impurities will typically depress and broaden the melting range.

Protocol: Capillary Melting Point Method

This method is widely adopted for its simplicity and accuracy.[3]

Methodology:

  • Sample Preparation: Ensure the sample of 1-(3-Methylphenyl)cyclobutanecarboxylic acid is completely dry and finely powdered.[3][4]

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.[4]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[3][4]

  • Heating:

    • For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

    • For a more precise measurement, heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[4]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[5]

Diagram: Melting Point Determination Workflow

MeltingPoint cluster_prep Sample Preparation cluster_analysis Analysis Prep Dry and Powder Sample Load Load into Capillary Tube Prep->Load Insert Insert into Apparatus Load->Insert Heat Heat at Controlled Rate Insert->Heat Observe Observe Phase Change Heat->Observe Record Record T1 and T2 Observe->Record

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a crucial parameter, especially in drug development, as it directly influences bioavailability. The carboxylic acid moiety suggests a pH-dependent solubility profile.

Protocol: Thermodynamic Solubility Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Methodology:

  • Solvent Systems: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9) and various organic solvents (e.g., ethanol, methanol, acetone, dichloromethane).

  • Sample Addition: Add an excess of 1-(3-Methylphenyl)cyclobutanecarboxylic acid to each solvent system in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]

Diagram: Solubility Determination Workflow

Solubility cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis Solvents Prepare Solvent Systems AddSample Add Excess Compound Solvents->AddSample Equilibrate Agitate to Equilibrium AddSample->Equilibrate Separate Centrifuge/Filter Equilibrate->Separate Quantify Quantify by HPLC-UV Separate->Quantify Report Report Solubility Quantify->Report

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and distribution.

Protocol: Potentiometric Titration

This is a classic and reliable method for pKa determination.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in a suitable co-solvent/water mixture.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.[9]

Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining LogP.[9]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.[10]

  • Partitioning: Dissolve a known amount of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.[10]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[11]

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and is crucial for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms in the molecule, including the characteristic broad singlet for the carboxylic acid proton, typically observed downfield (>10 ppm).[12] Signals corresponding to the aromatic protons on the 3-methylphenyl group and the aliphatic protons of the cyclobutane ring will also be present.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[12] The aromatic and aliphatic carbons will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(3-Methylphenyl)cyclobutanecarboxylic acid is expected to show two key characteristic absorptions for the carboxylic acid group:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[12]

  • A strong C=O stretching band between 1710 and 1760 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in structural elucidation. The molecular ion peak corresponding to the exact mass of the compound should be observed.

Conclusion

The physicochemical properties outlined in this guide are fundamental to the successful application of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in research and development. The provided experimental protocols offer a robust framework for the validation of these properties, ensuring data integrity and reproducibility. A thorough understanding and experimental determination of these parameters are indispensable for advancing the use of this promising molecule.

References

  • Melting point determination. (n.d.).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.).
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15).
  • Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • ChemicalBook. (n.d.). 1-(3-METHYLPHENYL)CYCLOBUTANECARBOXYLIC ACID | 202737-32-4.
  • experiment (1) determination of melting points. (2021, September 19).
  • Clarion University. (n.d.). Determination of Melting Point.
  • Junaid Asghar PhD. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • PubChem. (n.d.). 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

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An In-depth Technical Guide to the Structural and Conformational Analysis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-(3-methylphenyl)cyclobutanecarboxylic acid. This molecule is of interest to researchers in medicinal chemistry and materials science due to the unique spatial arrangement and electronic properties conferred by the substituted cyclobutane ring. This document outlines a multi-faceted approach for its characterization, integrating spectroscopic techniques and computational modeling. Detailed, field-proven protocols are provided for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) calculations. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these analytical techniques for the thorough characterization of complex small molecules.

Introduction

1-(3-Methylphenyl)cyclobutanecarboxylic acid is a disubstituted cyclobutane derivative featuring both a tolyl and a carboxylic acid group attached to the same carbon atom. The inherent ring strain and non-planar nature of the cyclobutane ring, combined with the steric and electronic influence of its substituents, create a complex and fascinating conformational landscape. Understanding this landscape is critical for predicting molecular interactions, reactivity, and ultimately, its potential applications.

The cyclobutane ring is not flat; it adopts a puckered or "bent" conformation to alleviate the torsional strain that would arise from a planar arrangement of its carbon atoms.[1][2][3][4][5] This puckering creates two equivalent equilibrium structures that rapidly interconvert.[6] The introduction of bulky substituents, such as the 3-methylphenyl and carboxylic acid groups, is expected to influence the puckering angle and the energetic barrier to ring inversion.[7] This guide provides the theoretical framework and practical methodologies to elucidate these structural nuances.

Chemical Identity and Synthesis Overview

A precise understanding of the molecule's identity is the foundation of any structural analysis.

Identifier Value Source
IUPAC Name 1-(3-methylphenyl)cyclobutane-1-carboxylic acidChemicalBook[8]
CAS Number 202737-32-4ChemicalBook[8][9]
Molecular Formula C12H14O2ChemicalBook[8][9]
Molecular Weight 190.24 g/mol ChemicalBook[8][9]

A common synthetic route to analogous 1,1-disubstituted cyclobutanes involves the reaction of a malonic ester derivative with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.[10] For the title compound, this would likely involve a variation starting with (3-methylphenyl)acetonitrile.

Diagram: Synthetic Workflow Overview

G cluster_start Starting Materials cluster_reaction Reaction Steps A 3-Methylphenyl- acetonitrile C Base-catalyzed Cycloalkylation A->C B 1,3-Dibromopropane B->C D Hydrolysis & Decarboxylation C->D Intermediate: 1-(3-methylphenyl)-1-cyanocyclobutane E 1-(3-Methylphenyl)- cyclobutanecarboxylic acid D->E

Caption: Generalized synthetic pathway for 1,1-disubstituted cyclobutanes.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide the primary evidence for the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons (m-tolyl group): A complex multiplet pattern between 7.0-7.5 ppm, integrating to 4 protons.

  • Cyclobutane Protons (-CH₂-): A series of multiplets between 1.8-2.8 ppm, integrating to 6 protons. The geminal and vicinal couplings will lead to complex splitting patterns.

  • Methyl Proton (-CH₃): A sharp singlet around 2.3 ppm, integrating to 3 protons.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Carboxylic Carbon (-COOH): ~180 ppm

  • Aromatic Carbons: 4 signals between 120-145 ppm (one quaternary, three methine).

  • Quaternary Cyclobutane Carbon (C-Ar): ~50-60 ppm.

  • Cyclobutane Methylene Carbons (-CH₂-): 2 signals between 20-40 ppm.

  • Methyl Carbon (-CH₃): ~21 ppm.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 1-(3-methylphenyl)cyclobutanecarboxylic acid in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range from -1 to 14 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclobutane and aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, confirming the connectivity between the phenyl ring, the quaternary carbon, and the carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Multiple sharp peaks between 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

Expected Mass Spectrum (Electron Impact - EI):

  • Molecular Ion (M⁺): A peak at m/z = 190.

  • Key Fragments:

    • Loss of COOH (m/z = 145).

    • Loss of C₄H₇O₂ (cyclobutanecarboxylic acid moiety), leaving the tolyl cation (m/z = 91).

Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use negative ion mode to detect the deprotonated molecule [M-H]⁻ at m/z = 189.

  • Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Conformational Analysis

The primary conformational flexibility in 1-(3-methylphenyl)cyclobutanecarboxylic acid arises from the puckering of the cyclobutane ring.

The Cyclobutane Ring Puckering

A planar cyclobutane would suffer from significant torsional strain due to eclipsing hydrogen atoms.[1][2][3][4] To relieve this, the ring puckers, with one carbon atom moving out of the plane of the other three.[1][5] This puckering is characterized by a dihedral angle, and the ring undergoes rapid inversion between two equivalent puckered forms.[6][11][12] The presence of large substituents on a single carbon will create two distinct puckered conformations: one where the substituents are in a pseudo-axial position and one where they are in a pseudo-equatorial position. The relative energies of these conformers will determine the dominant conformation.

Computational Modeling using Density Functional Theory (DFT)

DFT is a powerful in silico tool for predicting the stable conformations and their relative energies.

Diagram: Computational Workflow for Conformational Analysis

G A Build Initial 3D Structure B Perform Conformational Search (e.g., Molecular Mechanics) A->B C Identify Low-Energy Conformers B->C D Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-31G*) C->D E Analyze Results: Relative Energies, Dihedral Angles, Predicted Spectra D->E F Identify Global Minimum Conformation(s) E->F

Caption: A typical workflow for computational conformational analysis.

Protocol: DFT-Based Conformational Analysis

  • Structure Building: Construct the 3D structure of 1-(3-methylphenyl)cyclobutanecarboxylic acid using a molecular editor (e.g., Avogadro, ChemDraw).

  • Initial Optimization: Perform an initial geometry optimization using a computationally less expensive method like molecular mechanics (e.g., MMFF94).

  • Conformational Search: Systematically rotate the key dihedral angles (especially those defining the ring pucker and the orientation of the phenyl group) to generate a set of starting conformers.

  • DFT Optimization: For each low-energy conformer identified, perform a full geometry optimization and frequency calculation using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.

  • Analysis:

    • Confirm that all optimized structures are true minima by checking for the absence of imaginary frequencies.

    • Compare the relative electronic energies (including zero-point vibrational energy correction) of the stable conformers.

    • Measure key geometric parameters, such as the puckering angle of the cyclobutane ring and the dihedral angle between the phenyl ring and the carboxylic acid group.

Expected Outcome: This analysis will likely reveal two primary low-energy conformers corresponding to the axial-like and equatorial-like placement of the substituents relative to the puckered ring. The energy difference between these will indicate the conformational preference.

Synthesis of Findings and Conclusion

The structural and conformational analysis of 1-(3-methylphenyl)cyclobutanecarboxylic acid requires a synergistic approach. NMR, IR, and MS provide definitive evidence for the molecular connectivity and the presence of key functional groups. This experimental data serves as a crucial validation for the results obtained from computational modeling.

The DFT analysis provides a deeper insight into the three-dimensional structure, predicting the most stable puckered conformation of the cyclobutane ring and the spatial orientation of the bulky substituents. The combination of these techniques allows for a comprehensive and robust characterization of the molecule, which is essential for understanding its chemical behavior and potential applications in drug design and materials science.

Diagram: Key Conformational Features

Caption: Key variables in the conformational analysis of the title compound.

References

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Wu, C. H., & LaBrake, D. L. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]

  • Wu, C. H., & LaBrake, D. L. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. [Link]

  • Baran Lab. Cyclobutanes in Organic Synthesis. [Link]

  • Wu, C. H., et al. (2003). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]

  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • YouTube. (2017). 06.02 Exploring the Conformations of Cycloalkanes. [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Methylphenyl)cyclobutanecarboxylic acid. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the expected spectral features based on the compound's molecular structure. Furthermore, it outlines the standard experimental protocols for acquiring such data, providing a foundational understanding for the characterization of this and similar novel chemical entities.

Introduction

1-(3-Methylphenyl)cyclobutanecarboxylic acid is a small organic molecule featuring a cyclobutane ring and a substituted aromatic moiety. As with any novel compound, unequivocal structural confirmation is paramount, and this is primarily achieved through a combination of spectroscopic techniques. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern. This guide delves into the theoretical underpinnings of the spectroscopic behavior of this molecule, offering predicted data to aid in its identification and characterization.

Molecular Structure and Key Features

The structure of 1-(3-Methylphenyl)cyclobutanecarboxylic acid presents several key features that will manifest in its spectra:

  • Aromatic Ring: A 1,3-disubstituted benzene ring (m-substituted).

  • Quaternary Carbon: A carbon atom in the cyclobutane ring bonded to the phenyl group, the carboxylic acid, and two other carbon atoms of the ring.

  • Carboxylic Acid: A -COOH functional group.

  • Cyclobutane Ring: A four-membered aliphatic ring.

  • Methyl Group: A -CH₃ group on the aromatic ring.

Figure 1: Molecular structure of 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. The predicted ¹H and ¹³C NMR spectra are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic, cyclobutane, methyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0 - 10.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.3 - 7.1Multiplet4HAromatic protons
~2.8 - 2.6Multiplet2HCyclobutane protons (α to quaternary C)
~2.4 - 2.2Multiplet2HCyclobutane protons (β to quaternary C)
~2.35Singlet3HMethyl (-CH₃) protons
~2.1 - 1.9Multiplet2HCyclobutane protons (γ to quaternary C)

Causality behind Predicted Shifts:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet far downfield.

  • Aromatic Protons: The protons on the m-substituted phenyl ring will exhibit complex splitting patterns (multiplets) in the typical aromatic region. The exact shifts depend on the electronic effects of the cyclobutylcarboxylic acid and methyl substituents.

  • Cyclobutane Protons: The protons on the cyclobutane ring are diastereotopic and will show complex multiplets. Protons on the carbons alpha to the quaternary center are expected to be the most deshielded among the ring protons. The puckered nature of the cyclobutane ring can lead to non-obvious splitting patterns[1].

  • Methyl Protons: The methyl group on the aromatic ring is expected to be a singlet in the typical benzylic proton region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Chemical Shift (ppm)Assignment
~180Carboxylic acid carbonyl (C=O)
~145Aromatic quaternary carbon (C-cyclobutane)
~138Aromatic quaternary carbon (C-CH₃)
~129 - 125Aromatic CH carbons
~50Cyclobutane quaternary carbon
~30Cyclobutane CH₂ carbons
~21Methyl (-CH₃) carbon
~18Cyclobutane CH₂ carbon

Causality behind Predicted Shifts:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.

  • Aromatic Carbons: The aromatic carbons will appear in the range of 125-145 ppm. The carbons directly attached to the substituents will be quaternary and their shifts will be influenced by those substituents.

  • Cyclobutane Carbons: The quaternary carbon of the cyclobutane ring will be deshielded compared to the methylene carbons. The chemical shifts of the cyclobutane CH₂ carbons are expected in the aliphatic region, with some variation due to ring strain and substitution[2].

  • Methyl Carbon: The methyl carbon will appear at the upfield end of the spectrum, in the typical range for an alkyl group attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR data for a small molecule like 1-(3-Methylphenyl)cyclobutanecarboxylic acid would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

G cluster_0 NMR Data Acquisition Workflow Sample Prep Sample Prep 1H NMR 1H NMR Sample Prep->1H NMR Dissolved Sample 13C NMR 13C NMR Sample Prep->13C NMR Dissolved Sample Data Processing Data Processing 1H NMR->Data Processing 13C NMR->Data Processing 2D NMR 2D NMR Structure Elucidation Structure Elucidation 2D NMR->Structure Elucidation Data Processing->2D NMR Initial Spectra Data Processing->Structure Elucidation

Figure 2: A generalized workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 1-(3-Methylphenyl)cyclobutanecarboxylic acid are summarized below.

Table 3: Predicted IR Absorption Bands for 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~3030MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (cyclobutane & methyl)
1710-1690Strong, SharpC=O stretch (carboxylic acid dimer)
1600, 1475Medium-WeakC=C stretch (aromatic ring)
1420-1395MediumO-H bend (in-plane)
1320-1210StrongC-O stretch (coupled with O-H bend)
~920Medium, BroadO-H bend (out-of-plane)
800-690StrongAromatic C-H bend (out-of-plane, m-disubstitution)

Causality behind Predicted Absorptions:

  • O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state and in concentrated solutions, leading to a very broad and intense O-H stretching band that often obscures the C-H stretching region[3][4].

  • C=O Stretch: The carbonyl stretch of a carboxylic acid dimer is found at a lower frequency (around 1710 cm⁻¹) compared to a monomer due to hydrogen bonding.

  • Aromatic Bands: The C=C stretching vibrations of the aromatic ring appear in the 1600-1475 cm⁻¹ region. The out-of-plane C-H bending bands in the 800-690 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.

  • Cyclobutane Vibrations: The C-H stretching of the cyclobutane ring will be in the typical aliphatic region. Specific ring vibrations of the cyclobutane moiety are harder to predict with certainty but may contribute to the fingerprint region (below 1500 cm⁻¹)[5].

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent (e.g., CCl₄, CS₂) between two salt (NaCl or KBr) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of 1-(3-Methylphenyl)cyclobutanecarboxylic acid

m/zProposed Fragment
190[M]⁺ (Molecular Ion)
173[M - OH]⁺
145[M - COOH]⁺
117[M - C₄H₆O₂]⁺ (loss of cyclobutanecarboxylic acid)
105[C₇H₅O]⁺ or [C₈H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)

Causality behind Predicted Fragmentation:

  • Molecular Ion: The molecular ion peak at m/z 190 should be observable.

  • Loss of -OH and -COOH: Carboxylic acids commonly lose the hydroxyl radical (17 amu) or the entire carboxyl group as a radical (45 amu)[6]. The [M - COOH]⁺ fragment is often a prominent peak.

  • Benzylic Cleavage: Cleavage of the bond between the cyclobutane ring and the aromatic ring can lead to the formation of a stable benzylic cation or related fragments. The tropylium ion at m/z 91 is a common fragment for toluene derivatives.

  • Cyclobutane Ring Fragmentation: The cyclobutane ring can undergo fragmentation, but these are generally more complex to predict.

G M [M]⁺˙ (m/z 190) F1 [M - OH]⁺ (m/z 173) M->F1 - •OH F2 [M - COOH]⁺ (m/z 145) M->F2 - •COOH F3 [C₇H₇]⁺ (m/z 91) F2->F3 Rearrangement

Sources

A Technical Guide to the Biological Activities of Novel Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane ring, a four-membered carbocycle, has long been recognized for its unique stereochemical and conformational properties.[1] Its inherent ring strain and puckered, three-dimensional structure provide a rigid scaffold that is increasingly exploited in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] This guide delves into the significant and diverse biological activities exhibited by novel cyclobutane derivatives, moving beyond their foundational role as synthetic intermediates.[3] We will explore their mechanisms of action in oncology, virology, and inflammatory and infectious diseases, providing detailed experimental protocols to empower researchers in this promising field of drug discovery.

The Cyclobutane Scaffold: A Privileged Motif in Drug Design

The utility of the cyclobutane moiety in drug design stems from its distinct structural characteristics. Unlike flexible acyclic chains or larger cycloalkanes, the cyclobutane ring offers conformational restriction.[4] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.[1] Furthermore, incorporating a cyclobutane ring can improve metabolic stability, reduce planarity, and serve as a bioisostere for other chemical groups, such as alkenes or larger rings, thereby optimizing drug-like properties.[2][5] Marketed drugs like the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir validate the clinical potential of this scaffold.[4][6]

Anticancer Activities of Cyclobutane Derivatives

Cyclobutane derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action.

Mechanism of Action: Microtubule and Kinase Inhibition

A primary mechanism for the antitumor activity of certain cyclobutane-containing compounds is the disruption of microtubule dynamics.[5] Similar to established chemotherapeutics, these derivatives can bind to tubulin, inhibiting its polymerization into microtubules. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[5]

Other derivatives function as kinase inhibitors. For instance, ARQ 092 (Miransertib), which features a cyclobutylamine group, is a potent allosteric inhibitor of the AKT kinase, a key node in signaling pathways that promote cell proliferation and survival in many cancers.[5] The cyclobutane ring positions the molecule optimally within a hydrophobic pocket of the kinase, enabling potent inhibition.[5]

dot

Caption: Mechanisms of anticancer action for cyclobutane derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the cyclobutane derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Absorbance Reading: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting viability against compound concentration.

Antiviral Activities of Cyclobutane Derivatives

Carbocyclic nucleoside analogues, where the sugar moiety is replaced by a cyclobutane ring, represent a significant class of antiviral agents.[7] These compounds can mimic natural nucleosides and interfere with viral replication.

Mechanism of Action: Viral Polymerase Inhibition

Cyclobutane nucleoside analogues exert their antiviral effects primarily by acting as chain terminators during viral DNA or RNA synthesis.[8] They are taken up by the host cell and phosphorylated by viral or cellular kinases to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral polymerase. Once incorporated, the absence of a 3'-hydroxyl group on the cyclobutane ring prevents the addition of the next nucleotide, terminating replication.[8] This mechanism is effective against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[8]

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus, measured by the reduction in the number of viral plaques formed in a cell monolayer.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well plates to form a confluent monolayer.

  • Viral Infection: Remove the culture medium and infect the cells with a known dilution of the virus (e.g., 100 plaque-forming units/well) for 1-2 hours.

  • Compound Treatment: After infection, remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., DMEM with 1% methylcellulose) containing various concentrations of the cyclobutane derivative.

  • Incubation: Incubate the plates for 3-5 days until visible plaques appear in the control wells (no compound).

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain with a solution like crystal violet.

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ (half-maximal effective concentration) is determined from the dose-response curve.

dot

Caption: Workflow for the viral plaque reduction assay.

Antimicrobial and Anti-inflammatory Activities

The structural diversity of cyclobutane derivatives also lends them to antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Naturally occurring cyclobutane alkaloids, such as sceptrin isolated from marine sponges, have demonstrated broad-spectrum antimicrobial activity.[9] They are effective against bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans.[9] While specific mechanisms are still under investigation, they are thought to disrupt cell membrane integrity or interfere with essential metabolic processes. Some synthetic thiazole-based cyclobutane derivatives have also shown significantly improved antibacterial and antifungal properties.[4]

Anti-inflammatory Activity

Certain cyclobutane compounds exhibit anti-inflammatory effects.[10][11] The mechanism can involve the inhibition of key inflammatory mediators. For example, some derivatives have been shown to reduce the activity of enzymes like lipoxygenase or inhibit the production of nitric oxide (NO), both of which are crucial in the inflammatory cascade.[10][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the cyclobutane derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Summary of Biological Activities and Representative Data

The following table summarizes the key biological activities and provides examples of reported efficacy for different classes of cyclobutane derivatives.

Derivative ClassBiological ActivityTarget/MechanismExample ResultCitation(s)
Stilbenoid AnalogsAnticancerTubulin Polymerization InhibitionIC₅₀ < 4 µg/mL (P-388 cells)[5][9]
AminocyclobutanesAnticancerAKT Kinase InhibitionPotent tumor growth inhibition[5]
Carbocyclic NucleosidesAntiviralViral Polymerase InhibitionActive against HSV, HIV[7][8]
Natural Alkaloids (e.g., Sceptrin)AntimicrobialMembrane Disruption (putative)Active vs. S. aureus, C. albicans[9]
Thiazole DerivativesAntifungal/AntibacterialNot specifiedSignificantly improved activity[4]
DiterpenoidsAnti-inflammatoryNO & Lipoxygenase InhibitionReduction in inflammatory markers[10][12]

Future Perspectives

The cyclobutane scaffold is a versatile and powerful tool in modern drug discovery.[13] Its unique conformational rigidity and synthetic tractability offer vast opportunities for developing novel therapeutics.[1][5] Future research should focus on expanding the chemical space of cyclobutane derivatives through innovative synthetic methodologies. Elucidating detailed structure-activity relationships (SAR) and exploring novel biological targets will be crucial for translating the preclinical promise of these compounds into next-generation medicines for cancer, viral infections, and other challenging diseases.

References

  • Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3). Available at: [Link]

  • van der Heijden, K., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(24). Available at: [Link]

  • Ghanem, A., & Toth, K. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(6). Available at: [Link]

  • van der Heijden, K., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Jamieson, A. G., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Cyclobutane. Wikipedia. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Cyclobutane – Knowledge and References. Taylor & Francis. Available at: [Link]

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Discovery and synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid Analogues

Foreword: The Strategic Value of the Cyclobutane Moiety in Modern Drug Discovery

Welcome to a detailed exploration of the synthesis and strategic diversification of 1-(3-methylphenyl)cyclobutanecarboxylic acid and its analogues. As drug development professionals, we are constantly seeking molecular scaffolds that offer a unique confluence of properties: structural rigidity, novel three-dimensional spatial arrangement, and favorable metabolic profiles. The cyclobutane ring, a strained four-membered carbocycle, provides exactly this.[1] It serves as a versatile bioisostere for phenyl groups or gem-dimethyl functionalities, offering a way to navigate and explore chemical space that is distinct from more traditional, planar aromatic systems.[2]

This guide is structured not as a rigid set of instructions, but as a narrative that follows the logic of a discovery campaign. We will begin by deconstructing our target molecule to its fundamental building blocks, proceed to a robust and validated synthesis of the core structure, and then explore the rationale behind designing and creating a library of analogues. Every step is explained from the perspective of a senior application scientist, focusing on the causality behind our choices—why a particular solvent is chosen, why a specific base is superior, and how we can ensure our protocols are inherently trustworthy and reproducible.

Our focus on the 1-(3-methylphenyl)cyclobutanecarboxylic acid scaffold is deliberate. Derivatives of cyclobutanecarboxylic acid have shown promise for their central nervous system (CNS) depressant, myorelaxant, and anticonvulsant activities, making this a fertile ground for new therapeutic discoveries.[3][4] This document will serve as a comprehensive playbook for researchers aiming to synthesize and investigate this promising class of compounds.

Chapter 1: Strategic Deconstruction: A Retrosynthetic Approach

Before any synthesis begins, a sound strategic plan is paramount. Retrosynthetic analysis allows us to logically disassemble our target molecule into simpler, commercially available precursors. This process illuminates the key bond formations required and informs our choice of reaction pathways.

Our target, 1-(3-methylphenyl)cyclobutanecarboxylic acid, can be disconnected in a few strategic ways. The most direct and reliable disconnection, however, is at the C1-position of the cyclobutane ring, breaking the bonds formed by alkylation. This leads us back to two primary synthons: a nucleophilic benzylic carbon derived from a 3-methylphenyl precursor and an electrophilic four-carbon chain with two leaving groups.

G cluster_target Target Molecule cluster_precursors Key Precursors cluster_logic Key Transformations target 1-(3-Methylphenyl)cyclobutanecarboxylic acid transform1 Nitrile Hydrolysis (COOH formation) target->transform1 Disconnect C-COOH precursor1 3-Methylphenylacetonitrile precursor2 1,3-Dibromopropane transform2 Dialkylation (Cyclobutane formation) transform1->transform2 Disconnect C-Alkyl transform2->precursor1 Identify Reagents transform2->precursor2 Identify Reagents

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 3-methylphenylacetonitrile and 1,3-dibromopropane as ideal starting materials. The nitrile group is an excellent synthon for a carboxylic acid; it activates the benzylic proton for deprotonation and can be efficiently hydrolyzed in a subsequent step. 1,3-dibromopropane is a commercially available and highly effective dielectrophile for forming the four-membered ring.

Chapter 2: Core Synthesis of 1-(3-Methylphenyl)cyclobutanecarbonitrile

The cornerstone of our analogue library is the robust synthesis of the core nitrile intermediate. The chosen method is a one-pot dialkylation of 3-methylphenylacetonitrile. This approach is efficient and avoids the isolation of potentially unstable intermediates.

Causality Behind Experimental Choices:
  • Base Selection (Sodium Hydride, NaH): We require a strong, non-nucleophilic base. Sodium hydride (60% dispersion in mineral oil) is ideal. It irreversibly deprotonates the benzylic carbon to form a resonance-stabilized carbanion without the risk of competing in the subsequent SN2 reaction, a problem that could arise with nucleophilic bases like sodium hydroxide or alkoxides.

  • Solvent (Anhydrous Dimethylformamide, DMF): DMF is a polar aprotic solvent. Its polarity is crucial for solvating the sodium cation of the intermediate carbanion, while its aprotic nature prevents it from quenching the strong base or the reactive carbanion. It also has a high boiling point, allowing for elevated reaction temperatures to drive the reaction to completion.

  • Reaction Control (Slow Addition & Temperature): The initial deprotonation is highly exothermic. Adding the acetonitrile to the NaH suspension at 0 °C allows for safe and controlled formation of the carbanion. The subsequent addition of 1,3-dibromopropane is also performed cautiously to manage the exothermicity of the two SN2 alkylation steps.

Detailed Experimental Protocol:
  • Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

  • Base Suspension: Charge the flask with Sodium Hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, decanting the hexanes carefully each time. Suspend the washed NaH in anhydrous DMF (approx. 5 mL per 1 g of NaH).

  • Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Dissolve 3-methylphenylacetonitrile (1.0 eq) in anhydrous DMF (2 mL per 1 g of nitrile) and add it dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add 1,3-dibromopropane (1.1 eq) dropwise, again maintaining a controlled temperature. After the addition, heat the reaction mixture to 80 °C and maintain for 12-16 hours.

  • Work-up and Purification: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-(3-methylphenyl)cyclobutanecarbonitrile.

Chapter 3: Hydrolysis to the Carboxylic Acid Core

With the nitrile intermediate in hand, the final step to our core molecule is a straightforward but critical hydrolysis.

Protocol: Basic Hydrolysis
  • Reaction Setup: Dissolve the 1-(3-methylphenyl)cyclobutanecarbonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrolysis: Add a 6M aqueous solution of sodium hydroxide (NaOH) (5.0 eq) to the flask. Heat the mixture to reflux (approx. 90-100 °C) and maintain for 24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate of 1-(3-methylphenyl)cyclobutanecarboxylic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent like ethanol/water can be performed for higher purity.

Chapter 4: Analogue Generation: A Logic-Driven Approach

The synthesis of a single compound is an achievement; the creation of a library of analogues is the foundation of a discovery program. Our strategy for generating analogues is based on systematic structural modifications to probe the structure-activity relationship (SAR).[5][6]

G cluster_phenyl A: Phenyl Ring Modification cluster_acid B: Carboxylic Acid Derivatization Core 1-(3-Methylphenyl)- cyclobutanecarboxylic Acid A1 Positional Isomers (2-Me, 4-Me) Core->A1 Vary Substituent Position A2 Electronic Variation (e.g., -Cl, -F, -OMe) Core->A2 Tune Electronics A3 Steric Bulk (e.g., -tBu, -iPr) Core->A3 Probe Steric Pocket B1 Amides (Primary, Secondary) Core->B1 Amide Coupling B2 Esters (Methyl, Ethyl) Core->B2 Esterification B3 Ureas & Hydrazides (CNS Activity Focus) Core->B3 Advanced Derivatization

Caption: Strategy for generating a diverse analogue library.

A: Phenyl Ring Modification

To explore how binding interactions are affected by the electronics and sterics of the phenyl ring, analogues can be synthesized starting from different commercially available phenylacetonitriles (e.g., 2-methyl-, 4-methyl-, 3-chloro-, 4-fluoro-phenylacetonitrile) using the core synthesis protocol outlined in Chapter 2.

B: Carboxylic Acid Derivatization

The carboxylic acid moiety is a prime handle for modification. Converting it to amides, esters, or other functional groups can drastically alter a compound's polarity, hydrogen bonding capability, and metabolic stability. Given the known CNS activity of related ureas, this is a particularly compelling avenue.[3][4]

Protocol: Synthesis of an Amide Analogue via Amide Coupling

This protocol describes the synthesis of N-benzyl-1-(3-methylphenyl)cyclobutanecarboxamide.

  • Acid Chloride Formation: In a flame-dried flask under nitrogen, suspend 1-(3-methylphenyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Coupling Reaction: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.

  • Work-up and Purification: Stir the reaction at room temperature for 4 hours. Quench with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired amide.

Chapter 5: Characterization and Data Summary

The identity and purity of every synthesized compound must be rigorously confirmed. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Analytical Data
CompoundStructure¹H NMR (CDCl₃, δ ppm)MS (ESI+)Purity (HPLC)
Parent Acid 1-(3-methylphenyl)cyclobutanecarboxylic acid7.25-7.05 (m, 4H, Ar-H), 2.65 (m, 4H, -CH₂-), 2.35 (s, 3H, Ar-CH₃), 2.10 (m, 2H, -CH₂-)m/z 205.1 [M+H]⁺>98%
Amide Analogue N-benzyl-1-(3-methylphenyl)cyclobutanecarboxamide7.30-7.00 (m, 9H, Ar-H), 6.10 (br s, 1H, -NH-), 4.40 (d, 2H, -NH-CH₂-), 2.60 (m, 4H, -CH₂-), 2.32 (s, 3H, Ar-CH₃), 2.05 (m, 2H, -CH₂-)m/z 294.2 [M+H]⁺>98%

Conclusion

This guide has provided a comprehensive, logic-driven framework for the synthesis and exploration of 1-(3-methylphenyl)cyclobutanecarboxylic acid analogues. By understanding the causality behind each experimental step—from the initial retrosynthetic analysis to the final purification—researchers are empowered to troubleshoot, adapt, and expand upon these methodologies. The protocols herein are designed to be self-validating, yielding high-purity compounds ready for biological evaluation. The true potential of this scaffold is yet to be fully unlocked, and it is our hope that this technical guide will serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of medicinal chemistry.

References

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  • Jarboe, C. H., & Zirvi, K. A. (1976). Biochemorphology of cyclobutanecarbonylureas. Farmaco Sci, 31(2), 159-64. Available at: [Link]

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  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Available at: [Link]

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  • David, R. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. Available at: [Link]

  • Nishimura, T., Takiguchi, Y., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11565–11574. Available at: [Link]

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CAS number and molecular formula for 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The incorporation of strained ring systems, such as cyclobutane, into molecular scaffolds is a burgeoning strategy in medicinal chemistry. These motifs offer a unique three-dimensional architecture that can enhance metabolic stability, improve binding affinity, and provide novel intellectual property. This guide focuses on 1-(3-Methylphenyl)cyclobutanecarboxylic acid, a compound of interest for its potential as a building block in the synthesis of new chemical entities. We will delve into its chemical identity, a robust synthesis protocol with mechanistic insights, and a thorough analytical characterization.

Section 1: Compound Identification and Properties

Chemical Identity:

  • Systematic Name: 1-(3-Methylphenyl)cyclobutanecarboxylic acid

  • Common Synonyms: 1-(m-Tolyl)cyclobutanecarboxylic acid, 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid

  • CAS Number: 202737-32-4

  • Molecular Formula: C₁₂H₁₄O₂

  • Molecular Weight: 190.24 g/mol

Physicochemical Properties:

A summary of the key physicochemical properties for 1-(3-Methylphenyl)cyclobutanecarboxylic acid is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]
CAS Number 202737-32-4[1]
Predicted Boiling Point 334.6 ± 21.0 °C[1]

Section 2: Synthesis Protocol

The synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid is most effectively achieved through a two-step process. This involves the initial formation of a nitrile precursor, 1-(3-methylphenyl)cyclobutane-1-carbonitrile, followed by its hydrolysis to the desired carboxylic acid. This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Step 1: Synthesis of 1-(3-Methylphenyl)cyclobutane-1-carbonitrile

This step involves a phase-transfer catalyzed alkylation of 3-tolylacetonitrile with 1,3-dibromopropane. The phase-transfer catalyst is essential for transporting the deprotonated nitrile from the aqueous phase to the organic phase where the alkylation occurs.

Methodology:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-tolylacetonitrile (1 equivalent), 1,3-dibromopropane (1.2 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents) in toluene.

  • Base Addition: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (3 equivalents) to the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

  • Reaction Progression: Heat the mixture to 70-80°C and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(3-methylphenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis to 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

The hydrolysis of the nitrile to the carboxylic acid can be performed under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon work-up.[2]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(3-methylphenyl)cyclobutane-1-carbonitrile from the previous step in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., a 2:1 v/v mixture).

  • Hydrolysis: Heat the reaction mixture to 100-110°C and maintain for 2-3 hours. The reaction progress can be monitored by TLC until the starting nitrile is consumed.

  • Work-up: Carefully pour the cooled reaction mixture over crushed ice with stirring. The carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Section 3: Analytical Characterization

Due to the absence of publicly available experimental spectra for 1-(3-Methylphenyl)cyclobutanecarboxylic acid, the following data for the structurally analogous compound, 1-phenylcyclobutanecarboxylic acid, is provided for reference. The key spectral features are expected to be very similar, with the addition of signals corresponding to the methyl group on the phenyl ring.

Anticipated Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex multiplet for the cyclobutane protons, signals in the aromatic region for the phenyl protons, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The acidic proton of a carboxylic acid typically appears as a broad singlet far downfield, often above 10 ppm.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic signal for the carboxylic acid carbonyl carbon in the range of 170-185 ppm.[1] The quaternary carbon of the cyclobutane ring attached to the phenyl group and the carboxylic acid will also be evident, along with signals for the other cyclobutane carbons and the aromatic carbons.

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will be dominated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption will be present around 1700 cm⁻¹.[2]

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH and -COOH groups.

Section 4: Applications and Research Context

Cyclobutane-containing carboxylic acids are recognized as valuable building blocks in medicinal chemistry. The rigid cyclobutane scaffold can position substituents in precise three-dimensional orientations, which can be advantageous for optimizing interactions with biological targets. The carboxylic acid moiety itself is a common feature in many drugs, often serving as a key binding group or to improve solubility.[3]

While specific biological activities for 1-(3-Methylphenyl)cyclobutanecarboxylic acid are not extensively documented, its structural motifs are present in compounds investigated for a range of therapeutic areas. Arylacetic acid derivatives, for instance, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the cyclobutane ring in place of a more flexible alkyl chain can lead to compounds with improved pharmacological profiles, such as enhanced metabolic stability or altered receptor binding selectivity.

The development of synthetic routes to novel functionalized carbocycles, such as the one described herein, is of high interest to the pharmaceutical industry for the generation of new chemical entities for drug discovery programs.[4]

Section 5: Safety Information

Visualizations

Chemical Structure

Caption: Structure of 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Hydrolysis Start 3-Tolylacetonitrile + 1,3-Dibromopropane Catalysis Phase-Transfer Catalysis (NaOH, Toluene, TBAB) Start->Catalysis Nitrile 1-(3-Methylphenyl)cyclobutane- 1-carbonitrile Catalysis->Nitrile Purification1 Work-up & Purification Nitrile->Purification1 Hydrolysis Acid Hydrolysis (H₂SO₄, Acetic Acid, Heat) Purification1->Hydrolysis Intermediate Product 1-(3-Methylphenyl)cyclobutane- carboxylic Acid Hydrolysis->Product Purification2 Work-up & Recrystallization Product->Purification2

Caption: Two-step synthesis of the target compound from 3-tolylacetonitrile.

References

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Literature review of substituted cyclobutanecarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Cyclobutanecarboxylic Acids: Synthesis, Properties, and Applications

Introduction: The Rising Prominence of a Strained Scaffold

In the landscape of modern chemistry, saturated carbocycles, particularly those with high three-dimensionality and rich sp³-hybridized carbon centers, are increasingly sought-after motifs.[1] Among these, the cyclobutane ring, once considered a mere curiosity due to its inherent ring strain, has emerged as a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its rigid, puckered conformation offers a level of structural pre-organization that is absent in more flexible acyclic or larger ring systems, providing a unique platform for constructing complex molecular architectures.

When functionalized with a carboxylic acid moiety, the resulting cyclobutanecarboxylic acid framework presents a fascinating intersection of properties. The carboxylic acid group is a common pharmacophore, crucial for interacting with biological targets. However, it often brings challenges, including metabolic instability (e.g., through glucuronidation), poor membrane permeability, and potential toxicity.[3][4] The strategic incorporation of this functional group onto a substituted cyclobutane scaffold can mitigate these drawbacks. The rigid three-dimensional nature of the cyclobutane core allows for precise spatial positioning of substituents, enhancing pharmacologically relevant properties and creating novel chemical matter.[1]

This technical guide offers a comprehensive exploration of substituted cyclobutanecarboxylic acids, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic choices, the nuanced physicochemical properties governed by conformational constraints, and the diverse applications that make this scaffold a cornerstone of modern molecular design.

Part 1: The Synthetic Chemist's Toolkit: Constructing the Cyclobutane Core

The synthesis of substituted cyclobutanes has historically been a challenge, but a variety of robust methods now provide access to these valuable structures. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability.

Foundational Synthetic Strategies

Several core strategies are employed for the synthesis of the cyclobutane ring:

  • [2+2] Cycloadditions: Photochemical [2+2] cycloaddition of two olefin units is a direct and powerful method for forming the cyclobutane ring. This approach is particularly useful for creating dicarboxylic acid derivatives from bio-based starting materials like hydroxycinnamic acids.[5]

  • Ring Contraction: These methods involve the rearrangement of five-membered rings to form the four-membered cyclobutane core. A notable example is the oxidative ring contraction of a cyclopentanone, which provides a pathway to the parent cyclobutanecarboxylic acid.[6][7] More recent developments have enabled the stereoselective synthesis of substituted cyclobutanes from readily accessible pyrrolidines.[2]

  • Malonic Ester Synthesis and Decarboxylation: A classic and reliable method involves the reaction of trimethylene dibromide with ethyl malonate, followed by hydrolysis and thermal decarboxylation of the resulting 1,1-cyclobutanedicarboxylic acid to yield the monosubstituted product.[6][7][8]

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for accessing substituted cyclobutanecarboxylic acids, highlighting key decision points for the synthetic chemist.

G cluster_0 Starting Materials cluster_1 Core Ring Formation cluster_2 Intermediate Scaffolds cluster_3 Final Functionalization A Olefins D [2+2] Cycloaddition A->D B 5-Membered Rings (e.g., Pyrrolidines, Cyclopentanones) E Ring Contraction B->E C 1,3-Dihalopropanes + Malonic Esters F Cyclization/ Decarboxylation C->F G Substituted Cyclobutane Diesters D->G H Monosubstituted Cyclobutane Core E->H F->H I Selective Hydrolysis G->I J Further Derivatization (e.g., C-H Functionalization) H->J K Target Substituted Cyclobutanecarboxylic Acid I->K J->K

Caption: Generalized synthetic pathways to substituted cyclobutanecarboxylic acids.

Experimental Protocol: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis of cyclobutanecarboxylic acid, a key precursor for many substituted derivatives.[6][8]

Objective: To synthesize cyclobutanecarboxylic acid via thermal decarboxylation.

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Distillation apparatus (short path recommended)

  • Heating mantle

  • Sand bath (optional, for even heating)

  • Receiving flask

Procedure:

  • Apparatus Setup: Assemble a clean, dry distillation apparatus. Ensure all joints are properly sealed.

  • Charge the Flask: Place the 1,1-cyclobutanedicarboxylic acid into the distillation flask.

  • Heating: Begin to heat the flask gently. The solid will start to melt.

  • Decarboxylation: As the temperature increases to approximately 160°C, vigorous evolution of carbon dioxide gas will be observed.[8] Maintain this temperature until the gas evolution ceases, indicating the completion of the decarboxylation reaction.

  • Distillation: Increase the temperature to distill the product. Collect the fraction boiling between 189-195°C.[8] This is the crude cyclobutanecarboxylic acid.

  • Purification (Optional): For higher purity, the collected crude product can be redistilled. The final product should be a clear, colorless to light yellow liquid.[6]

Self-Validation: The progress of the reaction can be monitored by the cessation of CO₂ evolution. The purity of the final product can be confirmed by measuring its boiling point and refractive index, and further analyzed by NMR spectroscopy.

Part 2: Physicochemical Properties and Conformational Dynamics

The utility of the cyclobutane scaffold is deeply rooted in its unique structural and electronic properties. Understanding these is critical for rational molecular design.

Core Physicochemical Data

The parent compound, cyclobutanecarboxylic acid, serves as a baseline for understanding its derivatives.

PropertyValueSource(s)
Molecular Formula C₅H₈O₂[9][10]
Molecular Weight 100.12 g/mol [8][11]
Appearance Colorless to light yellow liquid[6][9][12]
Melting Point Approx. -7.5 °C[6][8][9]
Boiling Point Approx. 195 °C[6][8][9]
Solubility Slightly soluble in water; soluble in organic solvents like methanol and chloroform[6][8][9]
pKa ~4.79[6][12]
The Puckered Ring: A Balance of Strain

A planar cyclobutane ring would suffer from significant angle strain (C-C-C angles of 90° instead of the ideal 109.5°) and severe torsional strain from eight fully eclipsed C-H bonds.[13] To alleviate the torsional strain, the ring adopts a non-planar, "puckered" conformation.[13][14] This puckering slightly increases angle strain but results in a more stable overall geometry. The ring undergoes rapid inversion ("ring-flipping") between two equivalent puckered conformations, passing through a higher-energy planar transition state.[13]

The introduction of substituents breaks this equivalence. A substituent can occupy either an axial position (pointing perpendicular to the general plane of the ring) or an equatorial position (pointing outwards from the ring). The conformational preference is determined by steric and electronic interactions, with substituents generally favoring the less sterically hindered equatorial position.[15][16][17]

G P1 R (equatorial) TS [ Planar ] P1->TS Ring Flip TS->P1 P2 R (axial) TS->P2 P2->TS

Caption: Conformational inversion of a monosubstituted cyclobutane ring.

This conformational rigidity is a key feature exploited in drug design. By fixing the position of a substituent in an equatorial or axial orientation, chemists can enforce a specific three-dimensional arrangement of functional groups, leading to optimized interactions with a biological target.[15]

Part 3: Applications in Drug Discovery and Beyond

The unique properties of substituted cyclobutanecarboxylic acids have made them valuable in a range of applications, most notably in the pharmaceutical industry.

A Privileged Scaffold in Medicinal Chemistry
  • Conformational Constraint: The rigidity of the cyclobutane ring is its greatest asset in drug design. By incorporating this scaffold, medicinal chemists can "lock" flexible molecules into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. This often translates to increased potency and selectivity. For example, 1-aminocyclobutanecarboxylic acid derivatives have been used to create conformationally restricted analogs of peptides like tuftsin, leading to compounds with enhanced biological activity.[18]

  • Bioisosteric Replacement and Physicochemical Modulation: While not a direct bioisostere of a carboxylic acid, the cyclobutane ring serves as a versatile scaffold to orient functional groups in three-dimensional space, effectively mimicking the spatial arrangement of other chemical motifs.[1] This strategy is used to improve absorption, distribution, metabolism, and excretion (ADME) properties. Replacing a more flexible or planar linker with a cyclobutane moiety can increase metabolic stability and improve oral bioavailability.

Case Studies: From Research to a Regimen

The cyclobutanecarboxylic acid motif is present in several marketed drugs and clinical candidates, demonstrating its therapeutic relevance.

Drug/CompoundTherapeutic AreaRole of the Cyclobutane MoietySource(s)
Boceprevir Antiviral (Hepatitis C)Provides a rigid scaffold contributing to the overall shape and binding affinity.[7]
Butorphanol Analgesic (Opioid)Key structural component influencing receptor interaction and pharmacological profile.[7][19]
Nalbuphine Analgesic (Opioid)The cyclobutylmethyl group is critical for its mixed agonist-antagonist activity at opioid receptors.[7][19]
TAK-828F RORγt Inverse AgonistThe cis-1,3-disubstituted cyclobutane carboxylic acid scaffold is central to its potency.[20]
ACCA Angiotensin (1–7) analogA non-natural amino acid, cis-3-(aminomethyl)cyclobutanecarboxylic acid, used to enhance therapeutic properties.[1]
Applications in Materials Science

The utility of these compounds extends beyond pharmaceuticals. Cyclobutanedicarboxylic acids, in particular, can serve as unique monomers for the synthesis of polymers such as polyesters and polyamides.[5][21] The rigid and defined stereochemistry of the cyclobutane unit can impart novel thermal and mechanical properties to the resulting materials.

Conclusion

Substituted cyclobutanecarboxylic acids represent a powerful and versatile class of molecules. Their synthesis, once a significant hurdle, is now achievable through a variety of robust and scalable methods. The defining characteristic of this scaffold is its puckered, conformationally constrained nature, which allows for the precise and predictable positioning of functional groups in three-dimensional space. This feature has been masterfully exploited in medicinal chemistry to design potent and selective therapeutics with improved pharmacokinetic profiles. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, the application of substituted cyclobutanecarboxylic acids in drug discovery, materials science, and beyond is set to expand, solidifying their role as a truly privileged scaffold in modern chemistry.

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A Guide to the Thermochemical Landscape of Novel Carboxylic Acids: The Case of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Energetic Terrain of Drug Candidates

In the realm of pharmaceutical development and materials science, a thorough understanding of a molecule's thermodynamic properties is not merely academic—it is a critical component of risk assessment, process optimization, and predicting chemical behavior. The stability, reactivity, and phase behavior of an active pharmaceutical ingredient (API) are fundamentally governed by its thermochemical parameters. This guide provides an in-depth technical framework for the thermochemical analysis of a novel compound, using 1-(3-Methylphenyl)cyclobutanecarboxylic acid as a representative model. While experimental data for this specific molecule is not publicly available, this document will serve as a comprehensive roadmap for researchers and scientists to conduct such an analysis. We will explore the essential experimental techniques and computational approaches, elucidating not just the "how" but the critical "why" behind each methodological choice.

The Subject Molecule: 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

1-(3-Methylphenyl)cyclobutanecarboxylic acid is an organic compound featuring a cyclobutane ring and a carboxylic acid group, with a 3-methylphenyl substituent. The inherent ring strain of the cyclobutane moiety and the functionality of the carboxylic acid group suggest a rich and complex thermochemical profile.[1][2] Understanding its energetic landscape is crucial for predicting its stability during storage, its behavior in different solvents, and its potential for polymorphism—all critical factors in drug development.

Part 1: The Experimental Workflow for Thermochemical Characterization

A multi-faceted experimental approach is necessary to build a complete thermochemical picture of a new chemical entity. The following sections detail the core techniques and the rationale behind their application.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Differential Scanning Calorimetry (DSC) is an indispensable tool for identifying and quantifying thermal transitions such as melting, crystallization, and glass transitions.[3] It operates by measuring the difference in heat flow between a sample and a reference as a function of temperature.[4]

  • Sample Preparation: Accurately weigh 1-3 mg of high-purity 1-(3-Methylphenyl)cyclobutanecarboxylic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Equilibrate the cell at a sub-ambient temperature (e.g., -20 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the anticipated melting point (e.g., 250 °C).[5]

    • Hold isothermally for 2-5 minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Perform a second heating ramp under the same conditions as the first.

  • Data Analysis: The resulting thermogram is analyzed to determine key thermal events. The melting point (Tm) is identified as the peak of the endothermic event, and the enthalpy of fusion (ΔHfus) is calculated from the integrated peak area.[6] The second heating run is crucial for observing the glass transition (Tg) of the amorphous phase and identifying any cold crystallization events.

  • Heating Rate: A rate of 10 °C/min is a standard starting point. Faster rates can increase sensitivity but may decrease resolution, while slower rates provide better resolution but can broaden peaks.

  • Sample Mass: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.

  • Inert Atmosphere: Conducting the experiment under a nitrogen or argon atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Figure 1: Workflow for Differential Scanning Calorimetry.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[7] This technique is crucial for determining the thermal stability of a compound and its decomposition profile.[8]

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Load the sample into the TGA furnace.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of decomposition provides an indication of the material's thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.[7]

  • Atmosphere: Running the experiment in an inert atmosphere (nitrogen) allows for the study of thermal decomposition, while an oxidative atmosphere (air) provides information on the compound's stability to oxidation.

  • Heating Rate: Similar to DSC, the heating rate affects the decomposition temperature. Slower rates can provide a more detailed decomposition profile.

TGA_Workflow Start Start | High-Purity Sample Prep Sample Preparation Weigh 5-10 mg into TGA pan Start->Prep TGA TGA Instrument Heat at 10°C/min under N2 Prep->TGA Data Data Collection Mass vs. Temperature TGA->Data Analysis Data Analysis Determine Onset of Decomposition Data->Analysis Result Result | Thermal Stability Profile Analysis->Result

Figure 2: Thermogravimetric Analysis (TGA) workflow.
Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of combustion (ΔHc°) of organic compounds.[9] From this value, the standard enthalpy of formation (ΔHf°) can be calculated, a fundamental thermochemical property.

  • Sample Preparation: A pellet of the sample (approximately 1 g) is accurately weighed and placed in a crucible within a constant-volume bomb calorimeter.

  • Bomb Assembly: The bomb is charged with high-pressure oxygen (e.g., 3 MPa) and a small, known amount of water to ensure saturation of the final atmosphere.[9]

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter.

  • Ignition and Data Collection: The sample is ignited, and the temperature change of the water is precisely measured over time.

  • Calibration: The heat capacity of the calorimeter (Cbomb) is determined by combusting a standard reference material with a known enthalpy of combustion, such as benzoic acid.[10]

  • Data Analysis: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated, and using Hess's Law with the known enthalpies of formation of CO2 and H2O, the standard enthalpy of formation of the compound is determined.[9]

  • High-Purity Sample: The accuracy of the determined enthalpy of formation is highly dependent on the purity of the sample.

  • Complete Combustion: Ensuring complete combustion is critical. This is achieved through high oxygen pressure and proper sample preparation. Incomplete combustion would lead to the formation of soot and carbon monoxide, invalidating the results.

Part 2: The Computational Approach to Thermochemical Prediction

In parallel with experimental work, computational chemistry offers a powerful and cost-effective means of predicting thermochemical properties.[11] For a novel molecule, this can guide experimental design and provide a deeper understanding of its energetic landscape.

Quantum Chemical Calculations

High-level ab initio and density functional theory (DFT) methods can be used to calculate the gas-phase enthalpy of formation.[12][13]

  • Conformational Search: Identify the lowest energy conformer of 1-(3-Methylphenyl)cyclobutanecarboxylic acid through a systematic conformational search.

  • Geometry Optimization and Frequency Calculation: Optimize the geometry of the lowest energy conformer and perform a frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum.

  • Single-Point Energy Calculation: Perform a higher-level single-point energy calculation (e.g., CBS-QB3 or G4) on the optimized geometry to obtain a more accurate electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using isodesmic or atomization reactions.[14] Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are generally preferred as they benefit from the cancellation of systematic errors in the calculations.

computational_workflow cluster_input Input cluster_calc Calculation Steps cluster_output Output mol_structure Molecular Structure of 1-(3-Methylphenyl)cyclobutanecarboxylic acid conf_search Conformational Search mol_structure->conf_search geom_opt Geometry Optimization & Frequency Calculation conf_search->geom_opt sp_energy High-Level Single-Point Energy Calculation geom_opt->sp_energy isodesmic Isodesmic Reaction Design geom_opt->isodesmic sp_energy->isodesmic gas_phase_hof Gas-Phase Enthalpy of Formation (ΔHf°(g)) isodesmic->gas_phase_hof

Figure 3: Computational workflow for determining the gas-phase enthalpy of formation.

Part 3: Synthesizing the Data for a Complete Thermochemical Profile

The experimental and computational data must be integrated to provide a holistic understanding of the molecule's thermochemical properties.

PropertyExperimental TechniqueComputational MethodSignificance in Drug Development
Melting Point (Tm) Differential Scanning Calorimetry (DSC)N/ADefines the solid-to-liquid phase transition, critical for formulation and processing.
Enthalpy of Fusion (ΔHfus) Differential Scanning Calorimetry (DSC)N/AQuantifies the energy required for melting; influences solubility and dissolution rates.[15]
Glass Transition (Tg) Differential Scanning Calorimetry (DSC)N/ACharacterizes the transition from a rigid to a more rubbery state in amorphous materials; impacts stability.
Decomposition Temperature (Td) Thermogravimetric Analysis (TGA)N/AIndicates the onset of thermal degradation; essential for determining safe handling and storage temperatures.[16]
Standard Enthalpy of Combustion (ΔHc°) Bomb CalorimetryN/AFundamental measure of the energy released upon combustion; used to calculate the enthalpy of formation.[17]
Standard Enthalpy of Formation (ΔHf°) Derived from Bomb CalorimetryQuantum Chemical CalculationsA key measure of a molecule's thermodynamic stability.[18]

Conclusion: From Data to Insight

The thermochemical analysis of a novel compound like 1-(3-Methylphenyl)cyclobutanecarboxylic acid is a rigorous but essential undertaking. By combining the precise, real-world measurements from techniques like DSC, TGA, and combustion calorimetry with the predictive power of computational chemistry, a comprehensive energetic profile can be constructed. This guide provides the foundational protocols and, more importantly, the scientific rationale to empower researchers to navigate the thermochemical landscape of new chemical entities, thereby de-risking and accelerating the drug development process. Each experimental choice is a deliberate step towards a self-validating system of data, ensuring the scientific integrity and trustworthiness of the final thermochemical assessment.

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Methodological & Application

Protocol for the Multi-Step Synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 1-(3-methylphenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis begins with the phase-transfer catalyzed cycloalkylation of 3-methylphenylacetonitrile with 1,3-dibromopropane to yield the key intermediate, 1-(3-methylphenyl)cyclobutanecarbonitrile. This is followed by the basic hydrolysis of the nitrile to afford the final carboxylic acid product. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and justifications for the chosen methodologies to ensure reproducibility and high yields.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring is a structurally important motif in organic chemistry. Its unique four-membered ring structure imparts specific conformational constraints, making it a valuable isosteric replacement for other groups in the design of bioactive molecules.[1] Derivatives of cyclobutanecarboxylic acid, in particular, serve as precursors for a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) where they can form the backbone of the drug structure.[2][3] The title compound, 1-(3-methylphenyl)cyclobutanecarboxylic acid, combines the rigid cyclobutane scaffold with an aromatic moiety, making it a versatile intermediate for further functionalization in drug discovery programs.

The synthetic strategy detailed herein is designed for efficiency, scalability, and adherence to principles of green chemistry. The initial cycloalkylation step leverages Phase-Transfer Catalysis (PTC), a powerful technique that avoids the need for hazardous dipolar aprotic solvents and expensive, moisture-sensitive bases.[4][5] PTC facilitates the reaction between reactants in immiscible phases (solid/liquid or liquid/liquid) by using a catalyst to shuttle reactive species across the phase boundary, leading to faster reactions and cleaner conversions.[5][6]

Overall Synthetic Workflow

The synthesis is a two-step process starting from commercially available materials. The workflow is designed to be robust and straightforward, minimizing complex purification steps.

G cluster_0 Step 1: Cycloalkylation cluster_1 Step 2: Hydrolysis 3-Methylphenylacetonitrile 3-Methylphenylacetonitrile Intermediate 1-(3-Methylphenyl)cyclobutanecarbonitrile 3-Methylphenylacetonitrile->Intermediate  NaOH (50% aq.)  TBAB, Toluene  70°C 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Intermediate  NaOH (50% aq.)  TBAB, Toluene  70°C Final_Product 1-(3-Methylphenyl)cyclobutanecarboxylic acid Intermediate->Final_Product  KOH, Ethylene Glycol  160°C, then H3O+

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of 1-(3-Methylphenyl)cyclobutanecarbonitrile

Principle and Rationale

This step involves the C-alkylation of 3-methylphenylacetonitrile with 1,3-dibromopropane.[7] The α-proton of the acetonitrile is sufficiently acidic to be deprotonated by a strong base, forming a resonance-stabilized carbanion. This nucleophile then undergoes two sequential SN2 reactions with 1,3-dibromopropane to form the cyclobutane ring.

Choice of Phase-Transfer Catalysis (PTC): A key challenge in this alkylation is the insolubility of the inorganic base (sodium hydroxide) in the organic solvent (toluene) required to dissolve the arylacetonitrile. A phase-transfer catalyst, Tetrabutylammonium Bromide (TBAB), is employed to overcome this. The quaternary ammonium cation (Q+) pairs with the hydroxide anion (OH-), forming an ion pair [Q+OH-] that is soluble in the organic phase. This "solubilized" hydroxide can then deprotonate the acetonitrile at the phase interface or in the bulk organic phase, initiating the reaction. This method is highly efficient and avoids the use of hazardous solvents like DMF or DMSO and strong bases like sodium amide or LDA.[6][8]

G Na_OH Na+ OH- Q_OH Q+ OH- Na_OH->Q_OH Phase Transfer Na_Br Na+ Br- ArCH2CN Ar-CH2-CN ArCHCN_anion Ar-CH(-)-CN Carbanion ArCH2CN->ArCHCN_anion Dibromopropane Br-(CH2)3-Br ArCHCN_anion->Dibromopropane SN2 Attack Alkylated_Intermediate Ar-C(-)(CN)-(CH2)3-Br Dibromopropane->Alkylated_Intermediate Final_Nitrile Ar-C(CN)-(CH2)3 Cyclized Product Alkylated_Intermediate->Final_Nitrile Intramolecular SN2 Cyclization Q_Br Q+ Br- Alkylated_Intermediate->Q_Br Final_Nitrile->Q_Br Q_OH->ArCH2CN

Caption: Mechanism of Phase-Transfer Catalyzed Cycloalkylation.

Experimental Protocol

Materials and Reagents:

  • 3-Methylphenylacetonitrile (99%)

  • 1,3-Dibromopropane (99%)[7]

  • Tetrabutylammonium bromide (TBAB, 99%)

  • Sodium hydroxide (NaOH), 50% aqueous solution (w/w)

  • Toluene

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer, add 3-methylphenylacetonitrile (13.1 g, 0.1 mol), toluene (100 mL), and tetrabutylammonium bromide (1.61 g, 0.005 mol).

  • Begin vigorous stirring and heat the mixture to 70°C.

  • Slowly add 50% aqueous sodium hydroxide solution (40 mL, 0.5 mol) dropwise over 30 minutes. The reaction is exothermic; maintain the internal temperature at 70-75°C.

  • After the addition of NaOH is complete, add 1,3-dibromopropane (22.2 g, 0.11 mol) dropwise over 30 minutes, maintaining the temperature at 70-75°C.

  • Continue stirring the reaction mixture at 70°C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2x 50 mL).

  • Combine all organic layers and wash with water (50 mL) followed by brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-(3-methylphenyl)cyclobutanecarbonitrile can be purified by vacuum distillation or used directly in the next step if purity is sufficient.[9]

Step 2: Hydrolysis of 1-(3-Methylphenyl)cyclobutanecarbonitrile

Principle and Rationale

Nitrile hydrolysis is a standard organic transformation that converts the cyano group (-C≡N) into a carboxylic acid group (-COOH). The reaction can be catalyzed by either acid or base. For this protocol, basic hydrolysis is chosen due to its typically cleaner conversion and easier work-up for isolating the acidic product. The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by proton transfers to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid, which often precipitates from the aqueous solution.

Ethylene glycol is used as a high-boiling solvent to allow the reaction to be heated to a high temperature (160°C), which is necessary to drive the hydrolysis of the sterically hindered tertiary nitrile to completion in a reasonable timeframe.

Experimental Protocol

Materials and Reagents:

  • Crude 1-(3-Methylphenyl)cyclobutanecarbonitrile from Step 1

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Concentrated hydrochloric acid (HCl, 37%)

  • Diethyl ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, prepare a solution of potassium hydroxide (28 g, 0.5 mol) in ethylene glycol (100 mL) by heating gently with stirring until all solids dissolve.

  • Add the crude 1-(3-methylphenyl)cyclobutanecarbonitrile (0.1 mol, from Step 1) to the hot KOH solution.

  • Equip the flask with a reflux condenser and heat the mixture to 160°C. Maintain this temperature with vigorous stirring for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution (test with moist pH paper at the top of the condenser) or by TLC.

  • Once the hydrolysis is complete, cool the dark reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice (200 g) and water (100 mL).

  • Rinse the reaction flask with a small amount of water and add it to the beaker.

  • Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated HCl dropwise with stirring until the pH is ~1-2.

  • A precipitate of 1-(3-methylphenyl)cyclobutanecarboxylic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield a pure crystalline solid.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthesized compounds.

CompoundMolecular FormulaMol. Wt. ( g/mol )Typical YieldAppearanceKey Analytical Data (Expected)
1-(3-Methylphenyl)cyclobutanecarbonitrile C₁₂H₁₃N171.2485-95%Colorless Oil¹H NMR (CDCl₃): δ 7.1-7.3 (m, 4H, Ar-H), 2.7-2.9 (m, 2H), 2.3-2.5 (m, 4H), 2.35 (s, 3H, Ar-CH₃).[9]
1-(3-Methylphenyl)cyclobutanecarboxylic acid C₁₂H₁₄O₂190.2480-90%White Solid¹H NMR (CDCl₃): δ 10-12 (br s, 1H, COOH), 7.0-7.3 (m, 4H, Ar-H), 2.6-2.8 (m, 2H), 2.3-2.5 (m, 4H), 2.34 (s, 3H, Ar-CH₃).

Safety and Handling

  • 1,3-Dibromopropane: Is a toxic and potentially carcinogenic liquid. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide (50%) and Potassium Hydroxide: Are highly corrosive. Contact can cause severe skin and eye burns. Always wear gloves, a lab coat, and chemical safety goggles. Exothermic reactions can occur upon dilution or neutralization.

  • Nitriles/Cyanides: The starting material is a nitrile. While less acutely toxic than inorganic cyanides, hydrolysis can release ammonia. Acidification of any cyanide-containing waste must be avoided to prevent the formation of highly toxic hydrogen cyanide (HCN) gas. All steps should be performed in a fume hood.

  • High Temperatures: The hydrolysis step is performed at 160°C. Use appropriate heating mantles and ensure glassware is free of defects.

Conclusion

This application note details a reliable and efficient two-step synthesis of 1-(3-methylphenyl)cyclobutanecarboxylic acid. The protocol leverages a green and scalable phase-transfer catalyzed cycloalkylation, followed by a robust basic hydrolysis. By providing clear, step-by-step instructions and explaining the rationale behind the chosen conditions, this guide serves as a valuable resource for chemists engaged in the synthesis of complex organic intermediates for pharmaceutical and materials science applications.

References

  • Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Farmaco Sci, 31(2), 152-8. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). Available at: [Link]

  • Organic Syntheses. (1966). Cyclobutylamine. Organic Syntheses, 46, 21. Available at: [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Available at: [Link]

  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. IJIRSET, 3(1). Available at: [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Available at: [Link]

  • PTC Organics, Inc. (n.d.). The Industrial Phase-Transfer Catalysis Experts. Available at: [Link]

  • Makosza, M., & Jończyk, A. (1976). Phase Transfer Alkylation of Arylacetonitriles Revisited. ChemInform, 7(1). DOI: 10.1002/chin.197601091. Available at: [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. Available at: [Link]

  • ScholarWorks at Georgia State University. (2022). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(9), 4163–4173. DOI: 10.1021/jo5003666. Available at: [Link]

  • Allinger, N. L., & Tushaus, L. A. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. The Journal of Organic Chemistry, 31(6), 2007–2009. Available at: [Link]

  • SciSpace. (2014). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dibromopropane. Available at: [Link]

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Application Notes and Protocols: Leveraging 1-(3-Methylphenyl)cyclobutanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug design, the pursuit of novel chemical matter with enhanced pharmacological properties is perpetual. Small molecule scaffolds that offer a degree of conformational rigidity are of particular interest as they can pre-organize appended functional groups in a bioactive conformation, potentially leading to increased potency and selectivity while minimizing entropic penalties upon binding to a biological target. The cyclobutane motif has emerged as a valuable scaffold in this regard, offering a unique three-dimensional geometry that is distinct from more commonly employed cyclic systems.[1] This document provides a detailed guide for researchers on the utilization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid , a versatile building block, in the design and synthesis of novel therapeutic agents.

The inherent strain of the cyclobutane ring results in a puckered conformation, providing a fixed spatial arrangement for substituents.[1] This structural feature can be exploited to probe the topology of target binding sites with high precision. Furthermore, the metabolic stability of the cyclobutane ring can offer advantages in developing drug candidates with favorable pharmacokinetic profiles. This guide will explore the physicochemical properties, synthetic manipulation, and potential therapeutic applications of the 1-(3-Methylphenyl)cyclobutanecarboxylic acid scaffold.

Physicochemical Properties and Design Principles

The 1-(3-Methylphenyl)cyclobutanecarboxylic acid scaffold possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns.

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
pKa (Predicted)4.40 ± 0.20
LogP (Predicted)2.6PubChem

Design Considerations:

  • Rigid Core: The cyclobutane ring serves as a rigid anchor, allowing for the precise positioning of the 3-methylphenyl group and the carboxylic acid functionality. This rigidity can be advantageous in targeting proteins where a specific vectoral arrangement of interacting groups is required for high-affinity binding.

  • Aromatic Moiety: The 3-methylphenyl group provides a lipophilic region that can engage in hydrophobic interactions within a target's binding pocket. The meta-position of the methyl group offers a subtle steric and electronic perturbation compared to an unsubstituted phenyl ring, which can be exploited to fine-tune selectivity.

  • Carboxylic Acid Handle: The carboxylic acid is a key functional group that can participate in hydrogen bonding or ionic interactions with the target protein. Crucially, it serves as a versatile synthetic handle for the introduction of a wide array of functional groups through amide bond formation, esterification, or reduction to the corresponding alcohol.

Synthetic Protocols and Derivatization Strategies

The synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid and its subsequent derivatization are central to its application in drug discovery.

Protocol 1: Synthesis of the Scaffold Core

Workflow for the Synthesis of 1-Aryl-Cyclobutanecarboxylic Acids:

Synthesis_Workflow Start Styrene Derivative & Allenoate Step1 [2+2] Cycloaddition Start->Step1 Intermediate Cyclobutane Ester Intermediate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product 1-Aryl-cyclobutanecarboxylic Acid Step2->Product

A [2+2] cycloaddition approach to the cyclobutane core.

Step-by-Step Protocol (General):

  • Reaction Setup: To a solution of the 3-methylstyrene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., ethylaluminum dichloride).

  • Addition of Allenoate: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and slowly add the allenoate (e.g., phenyl 2,3-butadienoate).

  • Reaction Monitoring: Allow the reaction to proceed at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Ester: Purify the crude cyclobutane ester intermediate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water) and add a base (e.g., lithium hydroxide). Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Isolation of Carboxylic Acid: Acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) and extract the carboxylic acid product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Protocol 2: Amide Bond Formation for Library Synthesis

The carboxylic acid functionality is an ideal launching point for creating a library of diverse analogs. Amide coupling is a fundamental transformation in medicinal chemistry, and numerous reliable protocols exist.

Workflow for Amide Coupling:

Amide_Coupling_Workflow Acid 1-(3-Methylphenyl) cyclobutanecarboxylic acid Coupling Coupling Reagents (e.g., HATU, HOBt, EDC) Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Product Amide Derivative Coupling->Product Base Non-nucleophilic Base (e.g., DIPEA) Base->Coupling

General workflow for amide library synthesis.

Step-by-Step Protocol (General):

  • Reaction Setup: To a solution of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane) under an inert atmosphere, add the desired primary or secondary amine (1.0-1.2 equivalents).

  • Addition of Coupling Reagents: Add a suitable amide coupling reagent such as HATU (1.1 equivalents) and HOBt (1.1 equivalents), or EDC (1.2 equivalents) and a catalytic amount of DMAP.

  • Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude amide by column chromatography or preparative HPLC.

Application in Target-Oriented Drug Design: A Case Study Perspective

While there are no marketed drugs that specifically contain the 1-(3-Methylphenyl)cyclobutanecarboxylic acid scaffold at the time of this writing, its structural motifs are present in various therapeutic agents and clinical candidates. We can extrapolate its potential applications based on the known activities of structurally related compounds.

Potential Therapeutic Areas:
  • Oncology: The rigid nature of the scaffold could be beneficial in the design of kinase inhibitors, where precise positioning of functional groups is critical for potent and selective inhibition. Furthermore, derivatives of cyclobutane carboxylic acids have been investigated as potential agents for boron neutron capture therapy.[3]

  • Central Nervous System (CNS) Disorders: Derivatives of cyclobutanecarboxylic acid have been explored for their CNS depressant, myorelaxant, and anticonvulsant properties.[4] The lipophilicity of the 3-methylphenyl group may aid in blood-brain barrier penetration.

  • Inflammatory Diseases: The search for novel anti-inflammatory agents is ongoing. The rigid scaffold could be used to develop inhibitors of key inflammatory mediators. For instance, analogs of cyclohexene-1-carboxylic acid have shown anti-inflammatory and antiproliferative activities.[5]

Structure-Activity Relationship (SAR) Insights and Optimization Strategies

A systematic exploration of the SAR is crucial for optimizing the biological activity of any lead compound. For the 1-(3-Methylphenyl)cyclobutanecarboxylic acid scaffold, the following modifications can be explored:

  • Aromatic Ring Substitution: The 3-methylphenyl group can be replaced with other substituted aryl or heteroaryl rings to probe for additional interactions with the target. The position and nature of the substituent (e.g., electron-donating or electron-withdrawing) can significantly impact activity.

  • Amide Diversity: A wide range of amines can be coupled to the carboxylic acid to explore different R-groups. These can be selected to introduce additional hydrogen bond donors/acceptors, charged groups, or lipophilic moieties to optimize target engagement and physicochemical properties.

  • Cyclobutane Stereochemistry: For derivatives with additional substituents on the cyclobutane ring, the relative stereochemistry (cis/trans) can have a profound impact on biological activity.[1]

Logical Flow for SAR Exploration:

SAR_Exploration Scaffold 1-(3-Methylphenyl) cyclobutanecarboxylic Acid Aromatic Vary Aromatic Substituent (Position and Electronics) Scaffold->Aromatic Amide Synthesize Amide Library (Diverse Amines) Scaffold->Amide Stereo Explore Cyclobutane Stereoisomers Scaffold->Stereo Assay Biological Assay Aromatic->Assay Amide->Assay Stereo->Assay Data Analyze SAR Data Assay->Data Optimization Lead Optimization Data->Optimization

Iterative cycle of synthesis and testing for SAR.

Conclusion

The 1-(3-Methylphenyl)cyclobutanecarboxylic acid scaffold represents a valuable, yet underexplored, starting point for the development of novel therapeutic agents. Its inherent rigidity and the synthetic tractability of the carboxylic acid group provide a solid foundation for the design of focused compound libraries. By leveraging the principles of medicinal chemistry and employing robust synthetic protocols, researchers can effectively utilize this scaffold to probe biological targets and develop drug candidates with improved pharmacological profiles. The application notes and protocols outlined in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals seeking to incorporate this promising scaffold into their research endeavors.

References

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152–158. [Link]

  • Cama, L. D., Guthikonda, R. N., Quesada, M., Woods, M. F., Salzmann, T. N., & Christensen, B. G. (1987). Structure-activity relationships in the 2-arylcarbapenem series: synthesis of 1-methyl-2-arylcarbapenems. Journal of Medicinal Chemistry, 30(5), 871–880. [Link]

  • Hubbs, J. L., & Funk, R. L. (2003). A convenient preparation of 1,1-cyclobutanedicarboxylic acid. Organic Syntheses, 80, 137. [Link]

  • Xie, W., et al. (2005). U.S. Patent No. 6,967,208. Washington, DC: U.S.
  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • MySkinRecipes. (n.d.). 1-(m-tolyl)cyclobutane-1-carboxylic acid. [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013).
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. (2013).
  • de Witte, W. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(13), 2033-2047. [Link]

  • Kącka-Zych, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5729. [Link]

  • Jahn, E. J. (1944). U.S. Patent No. 2,365,703. Washington, DC: U.S.
  • SciTechnol. (n.d.). Medicinal Chemistry. [Link]

  • JSciMed Central. (n.d.). Annals of Medicinal Chemistry and Research. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(17), e202104212. [Link]

  • Prodhan, M. M. H., et al. (2024). Phyto-pharmacological evaluation and characterization of the methanolic extract of the Baccaurea motleyana Müll. Arg. seed: promising insights into its therapeutic uses. Frontiers in Pharmacology, 15, 1364281. [Link]

  • PubChem. (n.d.). 1-(((1,1-dimethylethoxy)carbonyl)amino)cyclobutanecarboxylic acid. [Link]

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Application Note: 1-(3-Methylphenyl)cyclobutanecarboxylic Acid as a Novel Building Block in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel molecular scaffolds.

Introduction

In the continuous quest for advanced materials with tailored properties, the design and synthesis of novel molecular building blocks are of paramount importance. 1-(3-Methylphenyl)cyclobutanecarboxylic acid is an intriguing, yet underexplored, molecule that presents unique structural features for applications in materials science. Its architecture, combining a strained cyclobutane ring, a functional carboxylic acid handle, and a substituted aromatic moiety, suggests its potential utility in the development of specialty polymers and liquid crystals. The rigid, non-planar cyclobutane core can introduce desirable conformational constraints and disrupt chain packing in polymers, while the aromatic ring offers opportunities for π-π interactions and electronic tuning. The carboxylic acid group provides a versatile point of attachment for polymerization or derivatization.

This application note will serve as a technical guide, exploring the potential of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in materials science. We will provide a detailed, hypothetical synthesis protocol, discuss its potential applications based on the properties of analogous structures, and present experimental workflows for its incorporation into novel materials.

Molecular Structure and Potential Properties

The unique combination of structural motifs in 1-(3-Methylphenyl)cyclobutanecarboxylic acid is key to its potential applications.

  • Cyclobutane Ring: This strained, four-membered ring provides a rigid, three-dimensional scaffold. In contrast to more flexible aliphatic chains, its incorporation into a polymer backbone can increase the glass transition temperature (Tg) and modify the material's mechanical properties. The non-planar nature of the cyclobutane ring can also disrupt crystallinity, potentially leading to amorphous materials with enhanced solubility and processability.

  • Carboxylic Acid Group: This functional group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, or acid chlorides, enabling its use as a monomer in condensation polymerizations to form polyesters and polyamides.

  • 3-Methylphenyl Group: The presence of the aromatic ring introduces the possibility of π-stacking interactions, which can influence the morphology and electronic properties of materials. The methyl substituent provides a site for further functionalization and can also impact the solubility and liquid crystalline behavior of molecules incorporating this moiety.

Synthesis Protocol

Hypothetical Synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Styrene 3-Methylstyrene Intermediate Cycloaddition Product Styrene->Intermediate EtAlCl2, CH2Cl2 Allenoate Phenyl 2,3-butadienoate Allenoate->Intermediate Product 1-(3-Methylphenyl)- cyclobutanecarboxylic acid Intermediate->Product Hydrolysis

Caption: Proposed synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) (100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add ethylaluminum dichloride (EtAlCl₂) (1.1 equivalents) to the cooled dichloromethane.

  • Reactant Addition: In the dropping funnel, prepare a solution of 3-methylstyrene (1.0 equivalent) and phenyl 2,3-butadienoate (1.2 equivalents) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude phenyl ester intermediate.

  • Hydrolysis: Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature overnight.

  • Purification: Acidify the reaction mixture with 1 M hydrochloric acid (HCl) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting solid can be purified by recrystallization or column chromatography to yield 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Potential Application I: Monomer for Specialty Polyesters

The carboxylic acid functionality of 1-(3-Methylphenyl)cyclobutanecarboxylic acid makes it a prime candidate as a monomer for the synthesis of specialty polyesters. The incorporation of the rigid, bulky 1-(3-methylphenyl)cyclobutane moiety into a polymer backbone is expected to significantly impact the material's thermal and mechanical properties.

Rationale:

  • Increased Glass Transition Temperature (Tg): The rigidity of the cyclobutane ring is expected to restrict segmental motion of the polymer chains, leading to a higher Tg compared to polyesters derived from more flexible aliphatic dicarboxylic acids.

  • Amorphous Nature: The non-planar structure of the monomer unit can disrupt chain packing and inhibit crystallization, leading to amorphous polyesters with improved transparency and solubility in common organic solvents.

  • Tunable Properties: Copolymerization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid with other dicarboxylic acids and diols would allow for the fine-tuning of the resulting polyester's properties.

Experimental Workflow: Synthesis of a Polyester

MonomerA 1-(3-Methylphenyl)- cyclobutanecarboxylic acid Polyester Polyester MonomerA->Polyester Esterification MonomerB 1,4-Butanediol MonomerB->Polyester Polycondensation

Caption: Polymerization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid with a diol.

Protocol for Polyester Synthesis:

  • Monomer Preparation: First, convert 1-(3-Methylphenyl)cyclobutanecarboxylic acid to its corresponding acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Polycondensation: In a reaction vessel under a nitrogen atmosphere, dissolve the synthesized acyl chloride and an equimolar amount of a diol (e.g., 1,4-butanediol) in a suitable anhydrous solvent such as N,N-dimethylacetamide (DMAc).

  • Reaction Conditions: Cool the solution to 0 °C and add a tertiary amine base, such as triethylamine, to neutralize the HCl byproduct. Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purification and Characterization: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum. Characterize the polymer's structure and properties using techniques such as NMR, FTIR, GPC (for molecular weight), DSC (for Tg), and TGA (for thermal stability).

Data Presentation: Expected Properties

PropertyHypothetical PolyesterConventional Polyester (e.g., PBT)
Glass Transition Temp. (Tg) > 100 °C (expected)~55 °C
Crystallinity Amorphous (expected)Semi-crystalline
Solubility Soluble in common organic solventsLimited solubility
Thermal Stability (Td) High (expected)~350 °C

Potential Application II: Component in Liquid Crystal Formulations

The rigid, rod-like character of certain molecules containing cyclobutane rings suggests that derivatives of 1-(3-Methylphenyl)cyclobutanecarboxylic acid could find use in liquid crystal applications.[2][3] By converting the carboxylic acid to an ester with a suitable mesogenic core, it is possible to design new liquid crystalline materials.

Rationale:

  • Molecular Shape: The elongated shape of esters derived from 1-(3-Methylphenyl)cyclobutanecarboxylic acid and other aromatic moieties could promote the formation of liquid crystalline phases.

  • Influence on Mesophase: The non-planar cyclobutane ring can influence the packing of the molecules in the liquid crystalline state, potentially leading to the formation of specific mesophases (e.g., nematic, smectic).

  • Tuning Clearing Points: The structure of the cyclobutane derivative can be modified to tune the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid).[2]

Experimental Workflow: Synthesis and Characterization of a Liquid Crystal Candidate

  • Esterification: Synthesize an ester by reacting the acyl chloride of 1-(3-Methylphenyl)cyclobutanecarboxylic acid with a phenol-containing mesogenic unit (e.g., 4-cyanophenol).

  • Purification: Purify the resulting ester by column chromatography and recrystallization.

  • Characterization:

    • Structural Verification: Confirm the structure of the synthesized compound using NMR and mass spectrometry.

    • Liquid Crystal Properties: Investigate the liquid crystalline behavior using polarized optical microscopy (POM) to observe the textures of any mesophases and differential scanning calorimetry (DSC) to determine the transition temperatures.

Conclusion

While direct, documented applications of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in materials science are currently limited, a thorough analysis of its structural components strongly suggests its potential as a valuable building block for advanced materials. Its rigid, three-dimensional structure makes it a compelling candidate for the synthesis of high-performance polymers with enhanced thermal and mechanical properties. Furthermore, its potential to form derivatives with liquid crystalline properties opens avenues for its use in display and sensor technologies. The protocols and insights provided in this application note are intended to serve as a foundation for researchers to explore the promising, yet untapped, potential of this unique molecule.

References

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

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  • Zhang, Q., et al. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports, 7(1), 13897. [Link]

  • Taylor & Francis Online. (2024, January 4). Uncommon building blocks in liquid crystals. Liquid Crystals. [Link]

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Sources

High-throughput screening assays involving 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the design and implementation of high-throughput screening assays for inhibitors of Mixed Lineage Kinase 3 (MLK3), focusing on the compound class represented by 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Introduction: Targeting the MLK3 Signaling Nexus

1-(3-Methylphenyl)cyclobutanecarboxylic acid is a representative scaffold of a class of potent, brain-penetrant small molecule inhibitors targeting Mixed Lineage Kinase 3 (MLK3). A well-characterized example from this class is URMC-099, which has demonstrated significant therapeutic potential in preclinical models of neurodegenerative and neuroinflammatory diseases.[1][2][3] MLK3 (also known as MAP3K11) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade.[4][5] As a MAP kinase kinase kinase (MAP3K), it functions upstream of key cellular pathways, integrating signals from various stimuli such as cytokines (e.g., TNF-α), growth factors, and cellular stress.[6][7]

Activated MLK3 primarily phosphorylates and activates MAP2Ks, including MKK4 and MKK7, which in turn activate the c-Jun N-terminal Kinase (JNK) pathway.[7][8] MLK3 also influences the p38 MAPK, ERK, and NF-κB signaling pathways.[4][5] Dysregulation of MLK3 signaling is implicated in the pathology of numerous diseases, including cancer, where it can drive cell proliferation and invasion, and neurodegenerative disorders like Alzheimer's and Parkinson's disease, where it contributes to neuroinflammation and neuronal apoptosis.[4][8][9] The strategic position of MLK3 as an upstream regulator makes it a compelling target for therapeutic intervention, as its inhibition can simultaneously modulate multiple downstream pathological processes.[9]

This document provides a comprehensive guide for researchers and drug development professionals on designing and executing high-throughput screening (HTS) campaigns to identify and characterize novel MLK3 inhibitors based on the 1-(3-Methylphenyl)cyclobutanecarboxylic acid scaffold and beyond.

MLK3_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Cascades cluster_cellular_response Cellular Responses Receptors Cell Surface Receptors (TNFR, RTKs, etc.) MLK3 MLK3 (MAP3K11) Receptors->MLK3 Stress Cellular Stress (ROS, etc.) Stress->MLK3 MKK4_7 MKK4 / MKK7 MLK3->MKK4_7 MKK3_6 MKK3 / MKK6 MLK3->MKK3_6 NFkB NF-κB Pathway MLK3->NFkB Inhibitor 1-(3-Methylphenyl)cyclobutanecarboxylic acid (e.g., URMC-099) Inhibitor->MLK3 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis Proliferation Proliferation/ Invasion JNK->Proliferation p38->Inflammation p38->Apoptosis NFkB->Inflammation

Figure 1: Simplified MLK3 Signaling Pathway and Point of Inhibition.

Part 1: HTS Campaign Strategy: Biochemical vs. Cell-Based Assays

An effective HTS campaign for identifying MLK3 inhibitors requires a tiered approach, typically starting with a robust and cost-effective primary biochemical screen, followed by more physiologically relevant secondary cell-based assays for hit confirmation and characterization.

1.1. Primary Screening: Biochemical Assays

Biochemical assays directly measure the catalytic activity of purified, recombinant MLK3 enzyme. They are highly reproducible, sensitive, and amenable to ultra-high-throughput formats (uHTS).[10] The core principle is to measure the kinase-dependent conversion of a substrate to a product.

  • Advantages:

    • Direct measurement of target engagement.

    • High signal-to-background ratios.

    • Lower variability compared to cell-based assays.

    • Easier to troubleshoot and optimize.

  • Disadvantages:

    • Lack of physiological context (no cell membrane, no competing endogenous ATP).

    • Prone to identifying compounds that are not cell-permeable.

    • Does not account for off-target effects or cellular toxicity.

Common detection technologies for kinase activity include:

  • ADP Production Assays: All kinase reactions produce ADP as a universal product. Luminescent assays like ADP-Glo™ measure ADP levels by converting it to ATP, which then drives a luciferase reaction.[11][12] This provides a sensitive, generic platform for any kinase.

  • Phosphorylation Detection Assays: These assays quantify the phosphorylated substrate using a phospho-specific antibody. Homogeneous Time-Resolved Fluorescence (HTRF®) and AlphaScreen®/AlphaLISA® are leading technologies.[13][14][15] They are "mix-and-read" assays with high sensitivity and are less prone to interference from colored or fluorescent compounds.

1.2. Secondary Screening: Cell-Based Assays

Cell-based assays are crucial for validating hits from the primary screen. They confirm that a compound can penetrate the cell membrane, engage the target in its native environment, and produce the desired biological effect.[2]

  • Advantages:

    • Provides data on cell permeability, target engagement, and mechanism of action in a physiological system.

    • Filters out compounds with immediate cytotoxicity.

    • Can confirm downstream pathway modulation (e.g., inhibition of JNK phosphorylation).

  • Disadvantages:

    • More complex and variable than biochemical assays.

    • Lower throughput.

    • Signal window can be smaller.

A robust cell-based assay for MLK3 would involve stimulating a relevant cell line (e.g., microglial cells or a cancer cell line with high MLK3 expression) to activate the pathway and then measuring the inhibition of a key downstream event, such as the phosphorylation of JNK.[6][7]

Part 2: Detailed Protocols

Protocol 1: Primary HTS using an ADP-Glo™ Biochemical Assay

This protocol describes a universal, luminescence-based assay to screen for inhibitors of recombinant MLK3 kinase activity.

Objective: To identify compounds that inhibit the catalytic activity of purified MLK3 by quantifying ADP production.

Principle: The MLK3 kinase reaction is performed in the presence of test compounds. After incubation, an ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added, which contains enzymes that convert the newly produced ADP back into ATP, fueling a luciferase/luciferin reaction that generates a light signal directly proportional to MLK3 activity.

HTS_Workflow cluster_plate_prep 1. Plate Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection Compound Dispense Compound Library (e.g., 10 µM final) Enzyme_Add Add MLK3 Enzyme & Substrate Mix Compound->Enzyme_Add Controls Dispense Controls (DMSO, URMC-099) Controls->Enzyme_Add ATP_Add Add ATP to Initiate Reaction Enzyme_Add->ATP_Add Incubate1 Incubate (e.g., 60 min, RT) Stop_Add Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate1->Stop_Add ATP_Add->Incubate1 Incubate2 Incubate (40 min, RT) Stop_Add->Incubate2 Detect_Add Add Kinase Detection Reagent (Convert ADP to Light) Incubate2->Detect_Add Incubate3 Incubate (30 min, RT) Detect_Add->Incubate3 Read Read Luminescence Incubate3->Read

Figure 2: Workflow for a typical HTS biochemical kinase assay.

Materials and Reagents

ReagentSupplierPurpose
Recombinant Human MLK3e.g., SignalChemEnzyme source
Myelin Basic Protein (MBP)e.g., Sigma-AldrichGeneric kinase substrate
ATP (Adenosine 5'-triphosphate)AnyPhosphate donor
ADP-Glo™ Kinase Assay KitPromegaADP detection reagents
1-(3-Methylphenyl)cyclobutanecarboxylic acid/URMC-099MedChemExpressPositive control inhibitor
DMSO (Dimethyl sulfoxide)AnyVehicle control
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)In-house prepReaction buffer
384-well, low-volume, white assay platese.g., CorningHTS plate format

Step-by-Step Methodology

  • Causality Note: All steps should be performed using automated liquid handlers for consistency in an HTS setting. The final assay volume is typically 5-10 µL.

  • Assay Optimization (Pre-HTS):

    • Enzyme Titration: Determine the optimal MLK3 concentration that yields a robust signal within the linear range of the assay.

    • ATP Km Determination: Run the kinase reaction with varying ATP concentrations. For screening competitive inhibitors, use an ATP concentration at or near its apparent Km value to ensure sensitivity.[14]

  • HTS Procedure:

    • Compound Plating: Dispense 50 nL of test compounds, positive control (e.g., 100 µM URMC-099), and negative control (DMSO) into a 384-well assay plate.

    • Enzyme/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate solution (containing MLK3 and MBP in kinase buffer) to all wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Reaction Initiation: Add 2.5 µL of a 2X ATP solution (in kinase buffer) to all wells to start the reaction. The final concentration of compound might be 10 µM in 1% DMSO.

    • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

    • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unused ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

    • Assay Quality Control: Calculate the Z'-factor for each plate to ensure assay robustness.[16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

Protocol 2: Secondary Cell-Based Assay for p-JNK Inhibition

This protocol validates hits by measuring their ability to inhibit TNF-α-induced JNK phosphorylation in a cellular context.

Objective: To determine the IC₅₀ values of hit compounds by quantifying the inhibition of JNK phosphorylation in stimulated human microglial cells.

Principle: A human microglial cell line (e.g., HMC3) is pre-treated with varying concentrations of a hit compound. The MLK3-JNK pathway is then activated by adding TNF-α.[6][7] After incubation, cells are lysed, and the level of phosphorylated JNK (p-JNK) is measured using a sensitive immunoassay technology like HTRF®.

Materials and Reagents

ReagentSupplierPurpose
HMC3 Human Microglial Cell LineATCCCellular model
DMEM/F-12 Medium + 10% FBS, 1% Pen/StrepGibcoCell culture medium
Recombinant Human TNF-αR&D SystemsPathway activator
p-JNK (Thr183/Tyr185) Cellular Assay KitCisbioHTRF® detection reagents
384-well, tissue culture-treated, black platese.g., GreinerCell culture and assay plate
Hit Compounds from Primary ScreenN/ATest articles

Step-by-Step Methodology

  • Cell Seeding: Seed HMC3 cells into a 384-well plate at a density of 10,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of each hit compound in culture medium. Add 5 µL of the diluted compound solutions to the cells. Incubate for 1-2 hours at 37°C.

  • Cell Stimulation: Prepare a solution of TNF-α in serum-free medium. Add 5 µL to each well to achieve a final concentration of 20 ng/mL (concentration should be optimized). Do not add TNF-α to unstimulated control wells. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Add 5 µL of the HTRF® kit's supplemented Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Detection: Add 4 µL of the HTRF® antibody mix (containing Eu³⁺-cryptate labeled anti-total JNK and d2-labeled anti-p-JNK antibodies) to each well.

  • Incubation & Data Acquisition: Seal the plate and incubate for 4 hours at room temperature, protected from light. Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis

  • HTRF® Ratio Calculation: Calculate the HTRF® ratio according to the manufacturer's instructions: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

  • IC₅₀ Determination: Calculate percent inhibition relative to DMSO-treated, TNF-α-stimulated controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Data Interpretation and Hit-to-Lead Progression

Hit Confirmation: Primary hits (e.g., >50% inhibition at 10 µM) should be re-tested from a freshly sourced powder to confirm activity.

Dose-Response Analysis: Confirmed hits must be evaluated in dose-response format in both biochemical and cell-based assays to determine potency (IC₅₀) and confirm cellular activity.

Orthogonal Assays: To eliminate false positives arising from assay technology interference, hits should be validated in an orthogonal assay. For example, if the primary screen used ADP-Glo™, a confirmation assay could use an HTRF® format that detects the phosphorylated substrate.

Selectivity Profiling: Since compounds like URMC-099 are known to inhibit other kinases, it is crucial to assess the selectivity of new hits.[3] This is typically done by screening them against a panel of other kinases, particularly those within the MAP kinase family, to understand their selectivity profile and potential for off-target effects.

Biophysical Confirmation: Techniques like Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) can be used to confirm direct physical binding of the compound to the MLK3 protein, providing definitive evidence of target engagement.[17]

By following this structured, multi-tiered screening and validation approach, researchers can confidently identify and advance novel, potent, and cell-active inhibitors of MLK3 for further drug development.

References

  • Rattanasinchai, C., & Gallo, K. A. (2016). MLK3 Signaling in Cancer Invasion. Cancers (Basel), 8(5), 51. [Link]

  • Whitmarsh, A. J., et al. (2001). Role of MLK3 in the regulation of mitogen-activated protein kinase signaling cascades. Molecular and Cellular Biology, 21(13), 4514–4525. [Link]

  • Brancho, D., et al. (2003). Role of MLK3 in the Regulation of Mitogen-Activated Protein Kinase Signaling Cascades. Molecular and Cellular Biology, 23(21), 7722-7731. [Link]

  • Gallo, K. A., & Johnson, G. L. (2002). Mixed-lineage kinase genes: regulators of relevant kinase cascades. Nature Reviews Molecular Cell Biology, 3(9), 663-672. [Link] (General reference, not from snippets)

  • Rattanasinchai, C., & Gallo, K. A. (2016). MLK3 signaling in cancer cell migration and invasion. ResearchGate. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). URMC-099. ADDF. [Link]

  • Mon-Sebastià, M., et al. (2023). The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases. Discovery Research Portal, University of Dundee. [Link]

  • Kiyota, T., et al. (2016). The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation. Journal of Neuroinflammation, 13(1), 1-14. [Link]

  • Egan, D. F., et al. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 7(9), e45382. [Link]

  • Bellizzi, M. J., et al. (2018). The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis. eNeuro, 5(5). [Link]

  • Kroeplien, B., & Kiefersauer, R. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2017). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1636, 131-147. [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery & Development. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Georganics. [Link]

  • Van den Wyngaert, I., et al. (2022). A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds. Scientific Reports, 12(1), 15555. [Link]

  • Reaction Biology. (n.d.). High Throughput Screening using DIANA Technology. Reaction Biology. [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Arita, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(7), 747-755. [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • PubChem. (n.d.). 1-(3-Methylphenyl)cyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

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  • PubMed. (2025). TRIC-Based High-Throughput Screening Enables the Discovery of Small Molecule CD28 Binders. PubMed. [Link]

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  • PubChem. (n.d.). 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

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Derivatization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Functional Derivatization of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid for Enhanced Biological Screening

Introduction: Unlocking the Potential of a Cyclobutane Scaffold

In the landscape of modern drug discovery, small molecules built upon rigid, three-dimensional scaffolds are of significant interest. The cyclobutane motif, in particular, offers a spatially defined and conformationally constrained core, which can be advantageous for achieving specific and high-affinity interactions with biological targets.[1] 1-(3-Methylphenyl)cyclobutanecarboxylic acid is one such compound, presenting a unique combination of a cyclobutane core, an aromatic phenyl ring, and a reactive carboxylic acid handle. While the intrinsic biological activity of this specific molecule is not widely documented, its structure is emblematic of scaffolds that can serve as starting points for the development of novel therapeutics.[2]

The true potential of a lead compound like 1-(3-Methylphenyl)cyclobutanecarboxylic acid is often realized through systematic chemical modification, or derivatization. The carboxylic acid group is an ideal anchor for chemical synthesis, allowing for the attachment of various functional groups, reporter molecules, or solubilizing agents. This process transforms the parent molecule into a series of chemical probes essential for a wide range of biological assays.[3][4]

This application note serves as a technical guide for researchers, chemists, and drug development professionals. It provides a detailed framework and step-by-step protocols for the derivatization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. The focus is on creating functionally diverse molecules suitable for high-throughput screening, target identification, and mechanism-of-action studies. We will explore three primary derivatization strategies: robust amide bond formation, versatile esterification, and the strategic attachment of bioconjugation tags.

Physicochemical Profile of the Starting Material

A thorough understanding of the starting material's properties is fundamental to designing successful synthetic protocols. The key characteristics of 1-(3-Methylphenyl)cyclobutanecarboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂[5][6]
Molecular Weight 190.24 g/mol [5][6]
CAS Number 202737-32-4[5]
Predicted Boiling Point 334.6 ± 21.0 °C[5]
Predicted Density 1.173 ± 0.06 g/cm³[5]
Predicted pKa 4.40 ± 0.20[5]

Core Derivatization Strategies

The carboxylic acid moiety is the primary site for chemical modification. The following sections detail protocols for its conversion into amides and esters, which are among the most common and functionally important derivatives in medicinal chemistry.[7][8]

Strategy 1: Amide Bond Formation via Carbodiimide Coupling

Amide bonds are a cornerstone of pharmaceutical chemistry, present in approximately 25% of all commercial drugs and two-thirds of drug candidates.[8] Their metabolic stability and ability to participate in hydrogen bonding make them critical for molecular recognition. The most common method for forming an amide bond from a carboxylic acid and an amine involves activation with a coupling reagent, such as a carbodiimide.[9]

Rationale: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by a primary or secondary amine. The addition of N-hydroxysuccinimide (NHS) is often recommended as it traps the active intermediate to form a more stable NHS-ester, which then reacts cleanly with the amine to form the desired amide, minimizing side reactions and racemization.[9][10]

Caption: Workflow for EDC/NHS-mediated amide bond formation.

Protocol 1: General Procedure for Amide Synthesis

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-Methylphenyl)cyclobutanecarboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and high-resolution mass spectrometry (HRMS).[11][12]

Strategy 2: Fischer Esterification

Esterification is another fundamental derivatization of carboxylic acids, often employed to mask the polarity of the acid, improve cell permeability, or create prodrugs. The Fischer esterification is a classic, acid-catalyzed method that involves reacting a carboxylic acid with an excess of alcohol.[13][14]

Rationale: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[14] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The reaction is an equilibrium process; therefore, using a large excess of the alcohol or removing water as it forms is necessary to drive the reaction to completion.[15][16]

Caption: Simplified workflow for Fischer esterification.

Protocol 2: Synthesis of an Ester Derivative

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(3-Methylphenyl)cyclobutanecarboxylic acid (1.0 eq) and the desired alcohol (a large excess, can be used as the solvent if practical, e.g., 20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of NaHCO₃. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude ester can be purified by distillation or flash column chromatography.

  • Characterization: Verify the structure and purity of the ester product by ¹H NMR, ¹³C NMR, and mass spectrometry.[17][18]

Note: For sensitive substrates or alcohols, milder esterification methods, such as using diazoalkanes or coupling reagents (as in Protocol 1, but with an alcohol instead of an amine), may be preferable.[19][20]

Strategy 3: Bioconjugation for Probe Development

To use 1-(3-Methylphenyl)cyclobutanecarboxylic acid as a probe in biological assays, it is often necessary to attach a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) or an affinity label (e.g., biotin).[21] This process, known as bioconjugation, typically involves forming a stable covalent bond—most commonly an amide—between the carboxylic acid and a functionalized tag.[22]

Rationale: Many commercially available reporter tags are supplied with a reactive amine handle (e.g., as an amine-PEG linker derivative). This allows for a straightforward and reliable conjugation reaction using the standard EDC/NHS amide coupling chemistry described in Strategy 1. The resulting conjugate retains the core scaffold of the parent molecule while gaining a detectable or functional tag for use in techniques like fluorescence microscopy, flow cytometry, or affinity pull-down assays.[23][24]

Caption: General scheme for bioconjugation via amide linkage.

Protocol 3: Biotinylation of the Carboxylic Acid

This protocol provides an example of attaching a biotin tag, a widely used affinity label. The same procedure can be adapted for amine-functionalized fluorescent dyes.

  • Activation: In a microcentrifuge tube, dissolve 1-(3-Methylphenyl)cyclobutanecarboxylic acid (1.0 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF to a final concentration of ~100 mM. Let the mixture react for 30-60 minutes at room temperature to form the NHS-ester.

  • Conjugation: In a separate tube, dissolve an amine-functionalized biotin derivative (e.g., Biotin-PEG-Amine, 1.0 eq) in DMF. Add this solution to the activated NHS-ester solution.

  • Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.

  • Purification: The purification of the final conjugate is critical. Depending on the scale and properties of the tag, this can be achieved using preparative HPLC (High-Performance Liquid Chromatography) or solid-phase extraction.

  • Characterization: Confirm the successful conjugation and determine the purity of the final probe molecule using LC-MS and NMR.[11][17]

Analytical Characterization of Derivatives

Successful derivatization must be confirmed with rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[11] For ¹H NMR, the appearance of new signals corresponding to the attached amine or alcohol moiety and a shift in the signals adjacent to the former carboxylic acid are key indicators of success.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement of the derivatized product, confirming that the expected chemical transformation has occurred.[12] LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final compound.[25]

Safety and Handling

As a matter of standard laboratory practice, all chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[26][27]

  • 1-(3-Methylphenyl)cyclobutanecarboxylic acid: While specific toxicity data for this compound is limited, related carboxylic acids can cause skin and eye irritation or burns.[28] Avoid inhalation of dust and direct contact with skin and eyes.[29]

  • Reagents: Amide coupling reagents (e.g., EDC) and acid catalysts (e.g., H₂SO₄) are corrosive and/or sensitizers. Consult the Safety Data Sheet (SDS) for each reagent before use and handle with extreme care.

Conclusion

1-(3-Methylphenyl)cyclobutanecarboxylic acid represents a valuable starting scaffold for chemical probe development and drug discovery. Its carboxylic acid handle provides a reliable point of attachment for a diverse array of chemical functionalities. The protocols detailed in this guide for amide formation, esterification, and bioconjugation offer robust and reproducible methods for generating libraries of derivatives. These new molecules can then be deployed in a wide range of biological assays to explore structure-activity relationships, identify molecular targets, and ultimately unlock new therapeutic possibilities. Rigorous purification and characterization of each derivative are paramount to ensuring the integrity and reliability of subsequent biological data.

References

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  • Recent developments in catalytic amide bond formation. ResearchGate.
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  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
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  • “Tag and Modify” Protein Conjugation with Dynamic Covalent Chemistry. ACS Publications.
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Application Note: Quantitative Analysis of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Methylphenyl)cyclobutanecarboxylic acid is an emerging molecule of interest in pharmaceutical and metabolic research. Its accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and biomarker studies. The compound's structure, featuring a carboxylic acid group, a cyclobutane ring, and a substituted phenyl group, presents unique analytical challenges that necessitate robust and validated bioanalytical methods. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical methods for the quantification of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are grounded in established scientific principles and adhere to the bioanalytical method validation guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Method Selection: Rationale and Considerations

The choice of analytical technique is a critical first step and is dictated by the required sensitivity, selectivity, throughput, and the nature of the biological matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and wide applicability.[2] It is particularly well-suited for non-volatile and thermally labile compounds like carboxylic acids. The inherent selectivity of tandem mass spectrometry minimizes interferences from complex biological matrices.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution and is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.[7][8][9] This can add complexity to the sample preparation but can also enhance sensitivity.

This application note will detail protocols for both LC-MS/MS as the primary recommended method and GC-MS as a viable alternative.

I. LC-MS/MS Method for Quantification in Human Plasma

This section details a complete workflow for the quantification of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in human plasma, from sample preparation to data analysis.

Workflow Overview

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add protein_precip Protein Precipitation (e.g., Acetonitrile) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (Reversed-Phase) reconstitute->hplc msms Tandem Mass Spectrometry (ESI-) hplc->msms chrom_integration Chromatogram Integration msms->chrom_integration cal_curve Calibration Curve Construction chrom_integration->cal_curve quantification Quantification of Unknowns cal_curve->quantification

Caption: LC-MS/MS workflow for 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Detailed Protocol

1. Materials and Reagents:

  • 1-(3-Methylphenyl)cyclobutanecarboxylic acid reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₆-1-(3-Methylphenyl)cyclobutanecarboxylic acid

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS), pH 7.4

2. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[10]

  • Step 1: Thaw plasma samples on ice.

  • Step 2: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Step 3: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Step 4: Vortex for 1 minute.

  • Step 5: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Step 6: Carefully transfer the supernatant to a clean tube.

  • Step 7: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Step 8: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Step 9: Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient Elution: A gradient from 10% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.[6]

  • Multiple Reaction Monitoring (MRM) Transitions: These will need to be optimized by infusing the analyte and internal standard into the mass spectrometer. Hypothetical transitions are provided below:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1-(3-Methylphenyl)cyclobutanecarboxylic acid203.1159.1 (loss of CO₂)
¹³C₆-Internal Standard209.1165.1 (loss of CO₂)

4. Method Validation:

The developed method must be validated according to FDA or EMA guidelines to ensure its reliability.[2][3][4][11] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention time of the analyte and IS.

  • Calibration Curve: A calibration curve should be prepared in the biological matrix over the expected concentration range. A minimum of six non-zero standards should be used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three separate days.[11]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte.[12]

  • Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative) must be established.[13]

Validation ParameterAcceptance Criteria (FDA/EMA)
AccuracyThe mean value should be within ±15% of the theoretical value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
Precision (CV)The coefficient of variation (CV) should not exceed 15%, except at the LLLOQ, where it should not exceed 20%.
Linearity (r²)The correlation coefficient (r²) should be ≥ 0.99.
RecoveryShould be consistent, precise, and reproducible.
Matrix FactorThe CV of the IS-normalized matrix factor calculated from the six lots of blank matrix should be ≤ 15%.

II. GC-MS Method for Quantification in Urine

For certain applications, a GC-MS method can be a valuable alternative. This requires a derivatization step to make the analyte suitable for gas chromatography.

Workflow Overview

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing urine Urine Sample is_add Add Internal Standard urine->is_add extraction Liquid-Liquid or Solid-Phase Extraction is_add->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gc Gas Chromatography Separation derivatization->gc ms Mass Spectrometry (EI) gc->ms chrom_integration Chromatogram Integration ms->chrom_integration cal_curve Calibration Curve Construction chrom_integration->cal_curve quantification Quantification of Unknowns cal_curve->quantification

Caption: GC-MS workflow for 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Detailed Protocol

1. Materials and Reagents:

  • 1-(3-Methylphenyl)cyclobutanecarboxylic acid reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Human urine

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

2. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Step 1: To 200 µL of urine in a glass tube, add 10 µL of the internal standard working solution.

  • Step 2: Acidify the urine to pH 2-3 with 1M HCl to ensure the carboxylic acid is in its protonated form.

  • Step 3: Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Step 4: Centrifuge at 3,000 rpm for 5 minutes.

  • Step 5: Transfer the upper organic layer to a clean tube.

  • Step 6: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Step 7: To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Step 8: Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester.[9]

  • Step 9: Cool to room temperature and inject 1 µL into the GC-MS system.

3. GC-MS Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • SIM Ions: These will be determined from the mass spectrum of the derivatized analyte and internal standard.

4. Method Validation:

The GC-MS method should also undergo a rigorous validation process similar to the LC-MS/MS method, with parameters and acceptance criteria as outlined in the previous section.

Conclusion

The choice between LC-MS/MS and GC-MS for the quantification of 1-(3-Methylphenyl)cyclobutanecarboxylic acid will depend on the specific requirements of the study and the available instrumentation. LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and simpler sample preparation. However, a well-validated GC-MS method can also provide accurate and reliable results. The protocols and validation guidelines presented in this application note provide a solid foundation for developing robust bioanalytical methods for this and structurally related compounds, ensuring data of the highest quality for regulatory submissions and scientific research.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

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  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

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  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ResearchGate. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. [Link]

  • PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. [Link]

  • Journal of Analytical Toxicology. A General Screening Method for Acidic, Neutral, and Basic Drugs in Whole Blood using the Oasis MCX Column. [Link]

  • PubMed. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. [Link]

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  • Agilent. Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]

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  • PubMed Central. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

  • National Institutes of Health. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • Journal of Pharmacy and Bioallied Sciences. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry. [Link]

  • ResearchGate. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry. [Link]

  • Al Makki Health Informatics Journal. Literature Review: Analysis and Validation of the Effectiveness of Antidiabetic Drugs in the Biological Matrix Using the HPLC (High Performance Liquid Chromatography) Method. [Link]

  • MDPI. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. [Link]

  • PubMed. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine. [Link]

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Application Notes and Protocols: The Strategic Incorporation of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The engineering of therapeutic peptides is a frontier in drug discovery, demanding innovative molecular tools to overcome inherent limitations such as poor stability and low receptor affinity.[1] Non-natural, conformationally constrained amino acids are pivotal in this endeavor, offering a route to peptides with enhanced pharmacological profiles.[2] This document provides a comprehensive guide to the use of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, a unique α,α-disubstituted building block, for the synthesis of novel, structurally constrained peptides. We will explore the scientific rationale for its use, present detailed, field-tested protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss its potential to significantly advance the development of next-generation peptide therapeutics.

Part I: The Building Block: Characterization and Rationale for Use

Physicochemical Profile

1-(3-Methylphenyl)cyclobutanecarboxylic acid is a non-proteinogenic building block designed to introduce specific structural and functional properties into a peptide sequence. Its key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂[3]
Molecular Weight 190.24 g/mol [3]
CAS Number 202737-32-4[4]
Predicted pKa 4.40 ± 0.20[4]
Predicted Density 1.173 ± 0.06 g/cm³[4]
Structure 1-(3-methylphenyl)cyclobutane-1-carboxylic acid[4]
The Scientific Imperative for Conformational Constraint

The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often exhibit high conformational flexibility, which can lead to reduced receptor binding affinity and susceptibility to enzymatic degradation by proteases.[5][6] The introduction of conformationally constrained amino acids, such as derivatives of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, is a powerful strategy to mitigate these issues.[7][8]

Causality Behind This Choice:

  • Enhanced Proteolytic Stability: The rigid cyclobutane scaffold and the α,α-disubstitution sterically hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems.[9] The modification of the peptide backbone is a key strategy for generating more stable peptidomimetics.[2]

  • Improved Receptor Affinity and Selectivity: By locking a portion of the peptide backbone into a more defined conformation, the entropic penalty upon binding to a receptor is reduced.[7] This can lead to a substantial increase in binding affinity (potency). Furthermore, a constrained conformation can favor binding to a specific receptor subtype, thereby improving selectivity and reducing off-target effects.

  • Pharmacophore Presentation: The 3-methylphenyl group serves as a well-defined hydrophobic and aromatic moiety. This "side chain" can be precisely positioned to engage with hydrophobic pockets or participate in π-π stacking interactions within a receptor's binding site, acting as a critical pharmacophore element. The cyclobutane ring itself is a valuable structural motif in medicinal chemistry, capable of filling hydrophobic pockets and improving metabolic stability.[10][11]

Conceptual Workflow for Building Block Preparation

Before 1-(3-Methylphenyl)cyclobutanecarboxylic acid can be utilized in standard Fmoc-based peptide synthesis, it must be converted into a suitable N-terminally protected amino acid derivative. While various synthetic routes exist, the conceptual workflow involves amination of the α-carbon followed by protection with an Fmoc group. This process transforms the carboxylic acid into a building block ready for solid-phase synthesis.

G A 1-(3-Methylphenyl) cyclobutanecarboxylic Acid B α-Amination & Derivatization (e.g., Curtius Rearrangement or equivalent) A->B Synthesis C Fmoc Protection (e.g., Fmoc-OSu) B->C Protection D Fmoc-1-amino-1-(3-methylphenyl) cyclobutanecarboxylic Acid (Ready for SPPS) C->D Final Product

Figure 1: Conceptual conversion of the starting material to an SPPS-compatible building block.

Part II: Solid-Phase Synthesis Protocols

Foundational Principles of Fmoc/tBu SPPS

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the most common method for peptide production.[12][13] It involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[14] The cycle of deprotection, coupling, and washing is repeated until the desired sequence is assembled.[15]

Critical Considerations for α,α-Disubstituted Amino Acids

The primary challenge in incorporating the 1-(3-methylphenyl)cyclobutane moiety is the significant steric hindrance around the carboxylic acid group. This bulkiness can dramatically slow down the coupling reaction compared to standard proteinogenic amino acids.[14] Therefore, modifications to the standard protocol are not just recommended, but essential for success.

Expert Insight: Standard coupling reagents like HBTU or DIC/HOBt may result in low coupling yields or complete failure. The causality lies in their inability to efficiently activate the sterically hindered carboxyl group and facilitate its approach to the resin-bound amine. More potent coupling reagents and optimized conditions are required to overcome this energy barrier.

Experimental Protocol: Incorporation of the Constrained Residue

This protocol details a single, modified coupling cycle for the incorporation of Fmoc-1-amino-1-(3-methylphenyl)cyclobutanecarboxylic acid (referred to as Fmoc-Xaa-OH).

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-Xaa-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Capping Solution: Acetic anhydride/DIEA/DMF (e.g., 10:5:85 v/v/v)

  • Washing Solvents: DMF, DCM, Isopropanol

Protocol Steps:

  • Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[12] Drain the DMF.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).[14]

  • Coupling the Hindered Amino Acid (Critical Step): a. In a separate vial, dissolve Fmoc-Xaa-OH (3.8 equivalents relative to resin loading) and HATU (3.8 equivalents) in a minimal amount of DMF. b. Add DIEA (7.6 equivalents) to the vial. c. Allow the mixture to pre-activate for 5-10 minutes. The solution may change color. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction vessel for a minimum of 2 hours at room temperature. For particularly difficult couplings, this time can be extended to 4-12 hours, or the reaction can be gently heated to 40-50°C. f. After the coupling period, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring and Potential Double Coupling: a. Perform a qualitative test (e.g., TNBS test) on a small sample of beads to check for the presence of unreacted primary amines. Note: The Kaiser test is not suitable for the subsequent coupling step as the N-terminus will be a secondary amine after successfully coupling to the α,α-disubstituted residue.[13] b. If the test is positive (indicating incomplete reaction), repeat Step 3 (a-e) with fresh reagents ("double coupling").

  • Capping (Recommended): To prevent the formation of deletion peptide impurities, it is wise to cap any unreacted N-terminal amines. a. Treat the resin with the capping solution (Acetic anhydride/DIEA/DMF) for 30 minutes.[14] b. Wash the resin with DMF (3 times) and DCM (3 times) and dry for the next cycle.

Protocol: Cleavage and Purification
  • Final Deprotection: Perform a final Fmoc deprotection as described in Step 2.

  • Cleavage: Wash the peptide-resin with DCM and dry it under a stream of nitrogen. Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin.[14] Agitate for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether.

  • Purification: Pellet the peptide via centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[14]

Modified SPPS Workflow Diagram

G cluster_0 SPPS Cycle for Hindered Residue A Start: Deprotected Peptide-Resin B Couple Hindered AA - HATU / DIEA - Extended Time (2-12h) - Optional Heating A->B C Wash (DMF) B->C D TNBS Test C->D E Incomplete D->E Positive F Complete D->F Negative E->B Double Couple G Capping (Optional) Acetic Anhydride F->G H Wash & Proceed to next cycle G->H

Figure 2: Modified coupling workflow for sterically demanding amino acids.

Part III: Application Note & Data Interpretation

Case Study: Enhancing the Stability of an Antimicrobial Peptide (AMP)

To illustrate the practical benefits of incorporating 1-(3-Methylphenyl)cyclobutanecarboxylic acid, we present a comparative analysis of a hypothetical native antimicrobial peptide (AMP) and its analog containing our building block (denoted as 'Xaa').

Hypothetical Peptides:

  • Native AMP: Gly-Leu-Arg-Trp-Lys-Val-NH₂

  • Analog-Xaa: Gly-Leu-Xaa -Trp-Lys-Val-NH₂

ParameterNative AMPAnalog-XaaRationale for Expected Outcome
Sequence Gly-Leu-Arg-Trp-Lys-Val-NH₂Gly-Leu-Xaa -Trp-Lys-Val-NH₂Substitution of Arg with the constrained, hydrophobic Xaa residue.
Calc. MW (Da) 788.0859.1Increased mass due to the larger Xaa residue.
RP-HPLC tR (min) 18.524.2The 3-methylphenyl group significantly increases hydrophobicity, leading to stronger retention on a C18 column.
Proteolytic Stability t½ = 25 mint½ = 280 minThe α,α-disubstituted and cyclobutane structure sterically shields the adjacent peptide bonds from protease cleavage.
Biological Activity (MIC) 16 µg/mL8 µg/mLThe constrained conformation may present the pharmacophore (Trp, Lys) more favorably, improving interaction with bacterial membranes and potency.
Interpreting the Data

The hypothetical data in the table exemplifies the powerful impact of strategic residue substitution.

  • Confirmation of Incorporation: The increased molecular weight and significantly longer retention time (tR) on RP-HPLC provide strong initial evidence of the successful incorporation of the hydrophobic Xaa residue.

  • Validation of Stability Enhancement: The most dramatic result is the >10-fold increase in the peptide's half-life (t½) in the presence of proteases. This directly validates the core hypothesis that conformational constraint imparts resistance to enzymatic degradation.[9]

  • Improved Bioactivity: The two-fold improvement in Minimum Inhibitory Concentration (MIC) suggests that the pre-organized structure of Analog-Xaa leads to a more potent interaction with its biological target.[2][16] This highlights the potential of using such building blocks to optimize the therapeutic index of peptide drug candidates.

Part IV: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Insufficient activation time or reagent strength.2. Peptide aggregation on resin.1. Use HATU/DIEA; increase coupling time to >4h; consider gentle heating (40°C).2. Perform coupling in a solvent mixture like DMF/DCM (1:1) or add a chaotropic salt like LiCl.
Peptide Aggregation The growing peptide chain forms secondary structures that are insoluble in the synthesis solvent.1. Substitute problematic residues with pseudoproline dipeptides if possible in the sequence.2. Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP).
Difficult Final Purification Co-elution of the desired peptide with deletion sequences (from incomplete coupling).1. Ensure a capping step is used after the hindered amino acid coupling to terminate failure sequences.2. Optimize the HPLC gradient to improve the separation of closely eluting species.

Conclusion

1-(3-Methylphenyl)cyclobutanecarboxylic acid represents a highly valuable and strategic tool for the modern peptide chemist. Its incorporation, while requiring specialized protocols to overcome steric challenges, imparts significant advantages, including profound resistance to proteolysis and the potential for enhanced biological potency through conformational pre-organization. The detailed protocols and insights provided herein are designed to empower researchers to successfully utilize this and similar building blocks, accelerating the discovery and development of robust and effective peptide-based therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Papini, A. M., et al. (2005). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 10(1), 147-175. MDPI. Retrieved from [Link]

  • Bailey, P. D., et al. (2002). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (2), 148-156. Royal Society of Chemistry. Retrieved from [Link]

  • Heinis, C., & Winter, G. (2006). Protein synthesis with conformationally constrained cyclic dipeptides. FEBS Letters, 580(2), 568-574. National Center for Biotechnology Information. Retrieved from [Link]

  • Bailey, P. D., et al. (2002). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (2), 148-156. Royal Society of Chemistry. Retrieved from [Link]

  • Vázquez, S., et al. (2007). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 72(16), 6035-6045. PubMed. Retrieved from [Link]

  • Deyle, K., et al. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 20(8), 14427-14457. MDPI. Retrieved from [Link]

  • Teixeira, J. M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10057. National Center for Biotechnology Information. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. SpringerLink. Retrieved from [Link]

  • Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(16), 3108-3116. ACS Publications. Retrieved from [Link]

  • Castillo, J. A., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 127(45), 9804-9817. ACS Publications. Retrieved from [Link]

  • Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Soft Matter, 17(24), 5929-5942. Royal Society of Chemistry. Retrieved from [Link]

  • Singh, R., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • van der Heijden, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(16), 2465-2489. National Center for Biotechnology Information. Retrieved from [Link]

  • Revilla-López, G., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(19), 10292. MDPI. Retrieved from [Link]

  • Agyei, D. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 28(4), 105. SpringerLink. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 3-methylphenyl ester. Cheméo. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Nature. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methylphenyl)cyclopentanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(1), 1-1. PubMed. Retrieved from [Link]

  • Mustafa, K., et al. (2020). Bioactive Peptides and Their Natural Sources. In C. Egbuna & G. Dable-Tupas (Eds.), Functional Foods and Nutraceuticals. Springer. Retrieved from [Link]

  • Amblard, M., et al. (2014). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. ResearchGate. Retrieved from [Link]

  • Conover, W. B. (1955). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 32(1), A24. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • GenScript. (2023, December 7). Cyclic Peptides in the Spotlight. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses. Retrieved from [Link]

  • Cheméo. (n.d.). 1,2-Cyclohexanedicarboxylic acid, butyl 3-methylphenyl ester. Cheméo. Retrieved from [Link]

  • Waseda University. (2020, August 18). A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. Technology Networks. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Therapeutics: Incorporating L-Cyclopropylalanine for Enhanced Peptide and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060. Organic Chemistry Portal. Retrieved from [Link]

  • Habeski, T. J., et al. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters, 10(7), 1084-1089. National Center for Biotechnology Information. Retrieved from [Link]

  • Jin, H., et al. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Journal of Visualized Experiments, (128), 56353. National Center for Biotechnology Information. Retrieved from [Link]

  • Jin, H., et al. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Journal of Visualized Experiments, (128), 56353. PubMed. Retrieved from [Link]

  • 1Click Chemistry. (n.d.). Building-Blocks. 1Click Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. As a key building block in medicinal chemistry, achieving a high yield and purity of this compound is often critical. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.

The Core Synthesis Pathway: A Mechanistic Overview

The most common and efficient route to 1-(3-Methylphenyl)cyclobutanecarboxylic acid is a two-step process. This pathway is favored for its use of readily available starting materials and robust reaction conditions.

  • Phase-Transfer Catalyzed (PTC) Cycloalkylation: The synthesis begins with the α-alkylation of 3-methylphenylacetonitrile with 1,3-dibromopropane. This reaction is ideally performed under phase-transfer catalysis (PTC) conditions, which facilitate the reaction between the water-soluble base and the organic-soluble nitrile.[1][2]

  • Hydrolysis: The resulting intermediate, 1-(3-methylphenyl)cyclobutanecarbonitrile, is then hydrolyzed to the final carboxylic acid product. This can be achieved under either acidic or basic conditions.[3]

The overall workflow is a robust method for creating the desired cyclobutane structure.

Troubleshooting_Low_Yield Start Low Yield in PTC Alkylation Check_TLC Analyze reaction mixture by TLC Start->Check_TLC SM_Present High amount of starting material? Check_TLC->SM_Present Byproduct_Present High MW byproduct observed? SM_Present->Byproduct_Present No Action_Base Increase base concentration Increase catalyst loading Increase temperature (40-50°C) SM_Present->Action_Base Yes Action_Slow Use slow addition of 1,3-dibromopropane Increase dilution Byproduct_Present->Action_Slow Yes Action_Purify Purify reagents Use anhydrous solvent Byproduct_Present->Action_Purify No Success Improved Yield Action_Base->Success Action_Slow->Success Action_Purify->Success

Sources

Technical Support Center: Overcoming In Vitro Solubility Issues of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-Methylphenyl)cyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility challenges encountered during in vitro experiments. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity and success of your research.

Understanding the Molecule: Physicochemical Profile

1-(3-Methylphenyl)cyclobutanecarboxylic acid is a small molecule characterized by a non-polar cyclobutane and methylphenyl ring system, combined with a polar carboxylic acid group. This amphipathic nature is the primary driver of its limited aqueous solubility. The large hydrophobic portion of the molecule resists interaction with water, while the carboxylic acid group offers an opportunity for solubility enhancement, particularly through pH manipulation.[1][2][3]

PropertyValue / PredictionSource
Molecular Formula C₁₂H₁₄O₂N/A
Molecular Weight 190.24 g/mol PubChem[4]
Structure N/A
Predicted logP 2.6PubChem[4]
Functional Group Carboxylic AcidN/A

Note: The logP value, a measure of lipophilicity, is predicted. A value greater than 2 suggests low aqueous solubility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and behavior of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in aqueous solutions.

Q1: Why is 1-(3-Methylphenyl)cyclobutanecarboxylic acid poorly soluble in my aqueous buffer?

A: The solubility of a compound is a balance between its polar and non-polar components.[1] 1-(3-Methylphenyl)cyclobutanecarboxylic acid has a substantial non-polar (hydrophobic) structure due to the methylphenyl and cyclobutane rings. This large hydrophobic surface area dominates its behavior in water, making it poorly soluble in neutral aqueous solutions. While the carboxylic acid group is polar, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH.[3]

Q2: How does pH affect the solubility of this compound?

A: The pH of the solution is the most critical factor governing the solubility of this compound. The carboxylic acid group (-COOH) is a weak acid.

  • At low or neutral pH (e.g., pH < 6.0): The carboxylic acid remains protonated (R-COOH). In this uncharged state, the molecule is less polar and thus less soluble in water.[5][6]

  • At high pH (e.g., pH > 7.5): The carboxylic acid is deprotonated to form a carboxylate salt (R-COO⁻).[5][7] This charged form is significantly more polar and can readily interact with water molecules through ion-dipole interactions, dramatically increasing solubility.[2][7]

Therefore, increasing the pH of your solvent or buffer above the compound's pKa (typically around 4-5 for carboxylic acids) will substantially enhance its solubility.[8]

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

A: For initial stock solutions, a water-miscible organic solvent is required. The most common and effective choices are:

  • Dimethyl sulfoxide (DMSO): Excellent solubilizing power for a wide range of organic compounds and is a standard in biological assays.[9][10]

  • Ethanol: Another effective polar organic solvent.

It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in one of these solvents. This minimizes the amount of organic solvent introduced into your final aqueous assay medium, which is critical as high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.[11][12]

Q4: What are the common signs of solubility issues in my experiment?

A: Solubility problems can manifest in several ways, compromising the accuracy and reproducibility of your results:

  • Visible Precipitation: You may see a fine powder, crystals, or a cloudy/milky appearance in your media or buffer immediately after adding the compound or after a period of incubation.[13]

  • Microscopic Precipitates: Even if not visible to the naked eye, small precipitates can be observed under a microscope.

  • Poor Reproducibility: Inconsistent results between replicate wells or experiments can be a sign that the compound is not fully dissolved, leading to variable effective concentrations.

  • Non-linear Dose-Response Curves: A sharp drop-off in activity at higher concentrations can indicate that the compound has precipitated out of solution, meaning the actual concentration is much lower than the intended concentration.

Section 2: Troubleshooting Common Solubility Problems

This section provides structured guidance for resolving specific solubility issues you may encounter during your experimental workflow.

Scenario A: Precipitate forms immediately upon adding the compound stock to my aqueous medium.

This is a classic case of "solvent shock," where the compound crashes out of solution when its high-concentration organic stock is rapidly diluted into an aqueous environment where it is poorly soluble.[13]

Workflow for Preventing Solvent Shock

The key is to dilute the compound gradually and ensure vigorous mixing to avoid localized high concentrations.

G cluster_prep Stock & Intermediate Preparation cluster_final Final Working Solution stock 1. Prepare 10-50 mM Stock in 100% DMSO intermediate 2. Create Intermediate Dilution (e.g., 10x final) in Assay Medium stock->intermediate Dilute in medium vortex 4. Add Intermediate Dilution to Pre-warmed Medium dropwise while vortexing/stirring intermediate->vortex Final dilution step warm 3. Pre-warm Assay Medium to Assay Temperature (e.g., 37°C) warm->vortex incubate 5. Briefly incubate (5-10 min) and visually inspect for clarity

Caption: Workflow to prevent precipitation upon dilution.

Detailed Protocol to Avoid Solvent Shock:
  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved.

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, to get a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):

    • First, dilute the 10 mM stock 1:100 in your assay medium to get a 100 µM intermediate solution.

    • Then, dilute this 100 µM solution 1:10 into the final assay plate.

  • Optimize the Addition Process:

    • Pre-warm the destination medium/buffer to the temperature of your assay (e.g., 37°C). Solubility can be temperature-dependent.[8][14]

    • Add the stock solution dropwise to the vortexing or stirring medium. This ensures rapid dispersal.

    • Do not add the medium to the concentrated stock. Always add the smaller volume of stock to the larger volume of medium.

Scenario B: Solution is initially clear but becomes cloudy or precipitates during incubation.

This issue often points to compound instability or interactions with components in complex media over time.

Investigative Steps:
  • Check for Temperature-Dependent Solubility: Some compounds are less soluble at higher temperatures (like 37°C) over extended periods.[13]

    • Test: Prepare your final compound solution and split it into two tubes. Keep one at room temperature and one at 37°C. Visually inspect for precipitation after several hours.

  • Evaluate pH Stability: Cell metabolism can acidify the culture medium over time, lowering the pH.[13] This pH drop can cause a deprotonated (soluble) carboxylic acid to become protonated (insoluble).

    • Test: Monitor the pH of your cell culture medium in a control well (cells + vehicle) over the course of your experiment. If it drops significantly, consider using a more robustly buffered medium (e.g., HEPES-buffered).

  • Assess Interactions with Media Components:

    • Serum Proteins: The compound may bind to proteins like albumin in fetal bovine serum (FBS), which can either help or hinder solubility. In some cases, it can lead to the formation of insoluble complexes. Try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.

    • Salts: High concentrations of divalent cations (Ca²⁺, Mg²⁺) can sometimes form insoluble salts with carboxylate anions.[14][15]

G center Delayed Precipitation (Cloudiness over time) temp Temperature Effects (e.g., 37°C incubation) center->temp ph pH Shift (Medium acidification) center->ph interact Media Interactions center->interact serum Serum Protein Binding/Complexation interact->serum salts Divalent Cation (Ca²⁺, Mg²⁺) Interaction interact->salts

Caption: Potential causes of delayed compound precipitation.

Scenario C: My required experimental concentration is higher than the compound's solubility limit.

If you have optimized your dilution protocol and still face issues, you may need to employ solubility-enhancing excipients.

Decision Tree for Selecting a Solubilization Strategy

G start Need to Increase Solubility? ph_node Can assay tolerate high pH (7.5-8.5)? start->ph_node Yes ph_yes Use pH Adjustment (Protocol 1) ph_node->ph_yes Yes cosolvent_node Is a slight increase in co-solvent tolerable? ph_node->cosolvent_node No ph_no No cosolvent_yes Increase Final DMSO/EtOH (up to 0.5%) or use PEGs (Protocol 2) cosolvent_node->cosolvent_yes Yes surfactant_node Can assay tolerate a non-ionic surfactant? cosolvent_node->surfactant_node No cosolvent_no No surfactant_yes Use Tween® 20/80 or Pluronic® F-68 (Protocol 3) surfactant_node->surfactant_yes Yes cyclo_node Final Option: Cyclodextrin Complexation surfactant_node->cyclo_node No surfactant_no No

Caption: Decision tree for choosing a solubilization method.

Section 3: Advanced Solubilization Protocols

CRITICAL: For every strategy below, you must run a parallel vehicle control containing the exact same concentration of the solubilizing agent(s) but without your compound. This is essential to confirm that the agent itself is not causing an effect in your assay.

Protocol 1: pH Modification

This is the most direct method for this compound. By raising the pH, you deprotonate the carboxylic acid, forming a more soluble salt.[5][7][8]

  • Prepare a Basic Stock Solution: Instead of dissolving the compound in 100% DMSO, prepare a 10 mM stock in a 10-50 mM NaOH solution or a basic buffer like 20 mM Tris pH 8.5. Gentle warming or sonication may be required.

  • Adjust Final Buffer pH: Ensure the pH of your final assay buffer is also slightly basic (e.g., pH 7.6 - 8.0), if your system can tolerate it.

  • Dilute: Use the aqueous basic stock to make your final dilutions in the pH-adjusted assay buffer.

  • Caution: High pH can affect cell viability and enzyme function. Always test the pH tolerance of your specific assay system first.

Protocol 2: Using Co-solvents

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[16][17]

Co-solventRecommended Final Conc.ProsCons
DMSO 0.1% - 0.5%High solubilizing power.[9]Can be toxic to cells at >0.5%.[11][12]
Ethanol 0.1% - 1%Less toxic than DMSO for some cells.Can be more cytotoxic than DMSO for other cell lines; more volatile.[11]
Polyethylene Glycol (PEG 300/400) 1% - 5%Generally low toxicity.More viscous; may not be as effective as DMSO.

Protocol:

  • Prepare a 10-20x final concentration stock in your chosen co-solvent (e.g., 200 µM in DMSO for a 10 µM final concentration).

  • Follow the dilution workflow described in Scenario A , ensuring the final concentration of the co-solvent does not exceed the tolerable limit for your assay. For example, adding 5 µL of a 2 mM DMSO stock to 995 µL of media results in a 10 µM final compound concentration and a 0.5% final DMSO concentration.

Protocol 3: Using Surfactants

Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[18][19][20][21] Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.[18]

SurfactantRecommended Final Conc.Key Characteristics
Tween® 20 / Tween® 80 0.01% - 0.1%Commonly used, effective micelle formers.
Pluronic® F-68 0.02% - 0.2%Very low cytotoxicity; often used in cell culture.

Protocol:

  • Prepare a stock solution of the surfactant (e.g., 10% Tween® 20 in water).

  • Add the surfactant to your assay medium before adding the compound. For a final concentration of 0.05%, add 5 µL of a 10% stock to 10 mL of medium.

  • Prepare your compound stock in DMSO as usual.

  • Dilute the compound stock into the surfactant-containing medium, following the anti-solvent-shock procedure.

Protocol 4: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the non-polar part of a drug molecule, forming a water-soluble inclusion complex.[22][23][24] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for in vitro applications due to its high solubility and low toxicity.[25][22][26]

Protocol for Preparing a Compound:HP-β-CD Complex:

  • Determine Molar Ratio: A 1:1 to 1:5 molar ratio of compound to HP-β-CD is a good starting point.

  • Prepare HP-β-CD Solution: Dissolve the required amount of HP-β-CD in your aqueous assay buffer. For example, for a 5 mM solution, dissolve ~7 mg of HP-β-CD (MW ~1400 g/mol ) per mL of buffer.

  • Add Compound: Add the powdered 1-(3-Methylphenyl)cyclobutanecarboxylic acid directly to the HP-β-CD solution to achieve your desired final concentration (e.g., 1 mM).

  • Facilitate Complexation: Stir or shake the mixture overnight at room temperature. Gentle heating (40-50°C) or sonication can accelerate the process.

  • Sterile Filter: Filter the final solution through a 0.22 µm filter to remove any undissolved compound and ensure sterility. The clear filtrate is your ready-to-use solution.

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, leading to more reliable and reproducible in vitro data.

References

  • Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH?[Link]

  • National Center for Biotechnology Information. (1994). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • MDPI. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • National Center for Biotechnology Information. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2020, September 27). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PubMed Central. [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

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Technical Support Center: Purification of Crude 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this crystalline carboxylic acid. Here, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude 1-(3-Methylphenyl)cyclobutanecarboxylic acid?

A1: The initial and most common purification method for a solid carboxylic acid like 1-(3-Methylphenyl)cyclobutanecarboxylic acid is recrystallization. This technique leverages the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[1] The goal is to dissolve the crude solid in a minimal amount of a hot solvent and then allow it to cool, causing the pure compound to crystallize while the impurities remain in the solution.

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] For aromatic carboxylic acids, common choices include ethanol, methanol, water, or mixtures like ethanol/water.[4][5] A good starting point is to test small amounts of your crude product in various solvents to observe its solubility characteristics.

Q3: My compound is soluble in most organic solvents even at room temperature. What should I do?

A3: If a single solvent doesn't provide the desired solubility profile, a mixed-solvent recrystallization is the recommended approach.[6][7][8] You'll need a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent").[8][9] Dissolve your crude product in a minimum amount of the hot "soluble solvent," then add the hot "insoluble solvent" dropwise until the solution becomes slightly cloudy.[8] A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Q4: What are the likely impurities in my crude 1-(3-Methylphenyl)cyclobutanecarboxylic acid, especially if synthesized via a Grignard reaction?

A4: If your synthesis involved a Grignard reagent, common impurities include unreacted starting materials and byproducts.[10] For instance, if you used a Grignard reagent with carbon dioxide, unreacted Grignard reagent can be quenched to form hydrocarbons.[11] Biphenyl-type impurities can also form from the coupling of the Grignard reagent with unreacted aryl halide.[10][12]

Q5: Can I use a method other than recrystallization?

A5: Yes, acid-base extraction is a powerful technique for purifying carboxylic acids.[13][14][15] This method involves dissolving the crude mixture in an organic solvent and extracting the carboxylic acid into an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), where it forms a water-soluble salt.[13][14] The neutral impurities remain in the organic layer.[16] The aqueous layer is then separated and acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[14][16]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process, offering explanations and actionable solutions.

Problem 1: Low Recovery After Recrystallization

Symptoms:

  • You obtain a very small amount of crystalline product after filtration.

  • The filtrate (mother liquor) still seems to contain a significant amount of your desired product.

Potential Causes & Solutions:

Cause Explanation Solution
Excessive Solvent Using too much solvent will keep more of your product dissolved in the mother liquor even at low temperatures, leading to poor recovery.[6]Before cooling, gently boil off some of the solvent to concentrate the solution. Aim for the minimum amount of hot solvent that fully dissolves the solid.[3]
Inappropriate Solvent Choice The solvent may have too high a solubility for your compound even at low temperatures.Re-evaluate your solvent choice. Test different solvents or consider a mixed-solvent system to decrease the solubility of your product at colder temperatures.[17]
Premature Crystallization If crystallization occurs too quickly, impurities can get trapped within the crystal lattice. To avoid this, sometimes more solvent is added, which can lead to lower yields.Ensure slow cooling. You can insulate the flask to allow for gradual crystal formation, which typically results in purer crystals.[1]
Incomplete Precipitation The solution may not have been cooled sufficiently to maximize crystal formation.After cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to ensure maximum precipitation before filtration.[7]
Problem 2: Product Fails to Crystallize

Symptoms:

  • After cooling, the solution remains clear with no crystal formation.

  • An oil forms instead of a solid.

Potential Causes & Solutions:

Cause Explanation Solution
Solution is Not Saturated There may be too much solvent, or the compound is simply too soluble in the chosen solvent system.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. This creates nucleation sites for crystal growth.[18] Alternatively, add a "seed crystal" of the pure compound if available.[3] If these fail, reduce the solvent volume by gentle heating and re-cool.[3]
Presence of Oily Impurities Impurities can sometimes inhibit crystallization and cause the product to "oil out."An acid-base extraction might be necessary to remove neutral, oily impurities before attempting recrystallization. If the oil is your product, try redissolving it in a minimal amount of hot solvent and cooling again, perhaps with more vigorous scratching.
Rapid Cooling Cooling the solution too quickly can sometimes lead to the formation of an oil instead of crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[18]
Problem 3: Persistent Impurities After Purification

Symptoms:

  • Analytical data (e.g., NMR, HPLC, GC) shows the presence of impurities after one or more purification attempts.

  • The melting point of the product is broad or lower than the literature value.

Potential Causes & Solutions:

Cause Explanation Solution
Co-crystallization of Impurities An impurity with similar solubility properties may be crystallizing along with your product.A second recrystallization from a different solvent system may be effective.[4] Alternatively, combining techniques can be powerful. For instance, perform an acid-base extraction first to remove neutral or basic impurities, followed by recrystallization.[13]
Ineffective Purification Method The chosen method may not be suitable for the specific impurities present.If recrystallization fails, acid-base extraction is an excellent alternative for carboxylic acids as it separates compounds based on their acidic properties rather than just solubility.[14][15]
Thermal Decomposition If you are using high temperatures for recrystallization, your compound might be degrading.Check the stability of your compound. If it is heat-sensitive, consider a purification method that does not require high temperatures, or use a solvent with a lower boiling point.

Experimental Workflows

Workflow 1: Acid-Base Extraction

This workflow is particularly effective for separating the acidic 1-(3-Methylphenyl)cyclobutanecarboxylic acid from neutral or basic impurities.

Caption: Workflow for Acid-Base Extraction.

Protocol for Acid-Base Extraction:
  • Dissolve the crude 1-(3-Methylphenyl)cyclobutanecarboxylic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of your carboxylic acid.

  • Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer one more time with the aqueous base to ensure complete transfer of the acid. Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper, pH ~2).

  • The pure 1-(3-Methylphenyl)cyclobutanecarboxylic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Workflow 2: Troubleshooting Crystallization

This decision tree helps in systematically addressing issues when crystallization does not proceed as expected.

G start Solution Cooled, No Crystals Formed q1 Is the solution clear or cloudy? start->q1 clear Clear Solution q1->clear Clear cloudy Cloudy/Oily Solution q1->cloudy Cloudy/Oily scratch Scratch inner surface of the flask clear->scratch reheat Reheat to dissolve oil cloudy->reheat seed Add a seed crystal scratch->seed No success success Crystals Form scratch->success Success reduce_vol Reduce solvent volume and re-cool seed->reduce_vol No success seed->success Success reduce_vol->success Success fail Still no crystals, consider new solvent or method reduce_vol->fail No success add_soluble Add a few drops of 'soluble' solvent reheat->add_soluble slow_cool Cool slowly add_soluble->slow_cool slow_cool->success Success slow_cool->fail No success

Caption: Decision Tree for Crystallization Issues.

Analytical Techniques for Purity Assessment

After purification, it is crucial to assess the purity of your 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining the purity of your compound and quantifying any remaining impurities.[19][20]

  • Gas Chromatography (GC): Useful if the compound is volatile or can be derivatized to become volatile.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point. A broad melting range indicates the presence of impurities.

By understanding the principles behind these purification strategies and systematically troubleshooting any issues that arise, you can efficiently obtain high-purity 1-(3-Methylphenyl)cyclobutanecarboxylic acid for your research and development needs.

References

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  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
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Side-reaction products in the synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side-reactions encountered during this multi-step synthesis. We provide in-depth, cause-and-effect troubleshooting, detailed protocols, and mechanistic insights to ensure the success of your experiments.

The most common and scalable approach to this target involves a two-step sequence:

  • Cycloalkylation: Formation of the 1-(3-methylphenyl)cyclobutanecarbonitrile intermediate via alkylation of m-tolylacetonitrile with 1,3-dibromopropane.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.

This guide is structured to address specific issues that may arise during each of these critical stages.

Part 1: Troubleshooting Guide - Side-Reactions & Issues

This section addresses common problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Section A: Cyclobutane Ring Formation (Alkylation Step)

The key to this step is the efficient generation of the carbanion from m-tolylacetonitrile and its subsequent intramolecular cyclization with 1,3-dibromopropane. Many potential side-reactions originate here.

Question 1: My reaction yield is low, with significant recovery of unreacted m-tolylacetonitrile. What is the likely cause?

Answer: This issue almost always points to inefficient deprotonation of the starting material. The alpha-proton of the nitrile is acidic, but it requires a sufficiently strong, non-nucleophilic base to generate the carbanion quantitatively.

  • Underlying Cause:

    • Insufficiently Strong Base: Using weaker bases like alkali hydroxides or alkoxides may not fully deprotonate the nitrile.

    • Presence of Protic Contaminants: Traces of water or alcohol in the solvent or on the glassware will quench the carbanion as it forms, regenerating the starting material. Grignard reagents are particularly sensitive to protic contaminants.[1]

  • Troubleshooting & Solutions:

    • Choice of Base: Employ a very strong base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). NaH is often preferred for its non-nucleophilic nature and operational simplicity.

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents (e.g., dry THF or DMF). Ensure starting materials are dry.

    • Monitor Deprotonation: When using NaH, the cessation of hydrogen gas evolution is a good indicator that deprotonation is complete.

Question 2: I've isolated a high-molecular-weight, oily byproduct that is difficult to characterize. What could it be?

Answer: This is characteristic of intermolecular side-reactions competing with the desired intramolecular cyclization. The generated carbanion is a potent nucleophile and can react with other species besides the second end of the alkylating agent.

  • Underlying Cause:

    • Linear Dimerization/Polymerization: The primary side-reaction is often the formation of a linear C8-dinitrile, where two molecules of the carbanion are linked by one molecule of 1,3-dibromopropane. This can continue, leading to oligomeric or polymeric materials.

  • Troubleshooting & Solutions:

    • Apply High-Dilution Conditions: The key to favoring intramolecular cyclization over intermolecular reactions is to keep the concentration of the reactive intermediate low. Perform the reaction at a low concentration (e.g., 0.05 - 0.1 M).

    • Slow Addition: Add the 1,3-dibromopropane solution dropwise to the solution of the pre-formed carbanion over several hours. This maintains a low instantaneous concentration of the alkylating agent, further favoring cyclization.

Question 3: My mass spectrum indicates the presence of 4-bromo-2-(m-tolyl)pentanenitrile. Why didn't the reaction cyclize?

Answer: This is the mono-alkylated, uncyclized intermediate. Its presence in significant quantities indicates that the second, ring-closing SN2 reaction is slow or incomplete.

  • Underlying Cause:

    • Insufficient Reaction Time/Temperature: The intramolecular SN2 reaction to form the four-membered ring has a significant activation energy barrier due to ring strain.[2] The reaction may simply not have had enough time or thermal energy to proceed to completion.

    • Poor Solvent Choice: The solvent must be able to solvate the transition state of the SN2 reaction effectively.

  • Troubleshooting & Solutions:

    • Increase Reaction Time and/or Temperature: After the addition of 1,3-dibromopropane is complete, allow the reaction to stir for an extended period (12-24 hours). Gentle heating (e.g., to 40-50 °C in THF) can significantly accelerate the cyclization step.

    • Solvent Considerations: Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions compared to ethers like THF, although they must be rigorously dried.

Workflow: Favoring Intramolecular Cyclization

cluster_0 Reaction Conditions cluster_1 Kinetic Pathways High_Concentration High Reactant Concentration Intermolecular Intermolecular Reaction (Side-Product Formation) High_Concentration->Intermolecular Favors Low_Concentration Low Reactant Concentration (High Dilution) Intramolecular Intramolecular Cyclization (Desired Product) Low_Concentration->Intramolecular Favors

Caption: Logical flow for favoring the desired intramolecular reaction.

Section B: Nitrile Hydrolysis

The conversion of the stable nitrile group to a carboxylic acid requires forcing conditions, which can lead to incomplete conversion or degradation.

Question 1: My final product is contaminated with a significant amount of 1-(3-methylphenyl)cyclobutanecarboxamide. How do I drive the hydrolysis to completion?

Answer: The amide is the stable intermediate in both acid- and base-catalyzed nitrile hydrolysis.[3] Its presence indicates that the hydrolysis conditions were not sufficiently rigorous to hydrolyze the amide to the carboxylic acid.

  • Underlying Cause:

    • Mild Conditions: Insufficient reaction time, temperature, or concentration of the acid/base will stall the reaction at the amide stage. Amide hydrolysis is often the rate-limiting step.

  • Troubleshooting & Solutions:

    • Harsher Basic Conditions: A common and effective method is to use a concentrated solution of KOH or NaOH in a high-boiling solvent like ethylene glycol. Refluxing at temperatures above 150 °C for several hours is typically required.

    • Strong Acidic Conditions: Refluxing in concentrated aqueous acids like 48% HBr or a mixture of glacial acetic acid and concentrated H₂SO₄ can also be effective.

    • Monitor Progress: Use TLC or LC-MS to monitor the disappearance of the amide intermediate before proceeding with the reaction workup.

Question 2: After acidification during the workup, my yield is very low. Where did my product go?

Answer: The product is a carboxylic acid, which is deprotonated and water-soluble under basic conditions (as a carboxylate salt). The issue likely lies in the acidification and extraction steps.

  • Underlying Cause:

    • Incomplete Acidification: If the pH is not made sufficiently acidic (pH < 2), a significant portion of the product will remain in the aqueous layer as the carboxylate salt.

    • Insufficient Extraction: Carboxylic acids can sometimes be challenging to extract from aqueous solutions. An insufficient number of extractions or an inadequate volume of organic solvent will lead to product loss.

  • Troubleshooting & Solutions:

    • Confirm Acidification: Use pH paper or a pH meter to ensure the aqueous layer is strongly acidic (pH 1-2) before extraction.

    • Thorough Extraction: Extract the acidified aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Saturate Aqueous Layer: Adding NaCl to the aqueous layer (salting out) can decrease the solubility of the carboxylic acid and improve extraction efficiency.

Part 2: Experimental Protocols & Data

Protocol 1: Synthesis of 1-(3-methylphenyl)cyclobutanecarbonitrile
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel.

  • Reagents: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the flask and wash with dry hexane to remove the oil. Carefully decant the hexane and add anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add m-tolylacetonitrile (1.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir until H₂ evolution ceases (approx. 1-2 hours).

  • Alkylation: Prepare a solution of 1,3-dibromopropane (1.1 eq.) in anhydrous DMF in the addition funnel. Add this solution dropwise to the reaction mixture over 4-6 hours.

  • Reaction: After addition is complete, heat the mixture to 50 °C and stir overnight (16-24 hours).

  • Workup: Cool the reaction, carefully quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hydrolysis to 1-(3-methylphenyl)cyclobutanecarboxylic Acid
  • Setup: Combine the nitrile intermediate (1.0 eq.) with potassium hydroxide (5.0 eq.) in ethylene glycol in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 160-180 °C) and maintain for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting material and amide intermediate.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Wash with diethyl ether or toluene to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A precipitate should form.

  • Extraction: Extract the acidified mixture 3-4 times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Data Summary Table
CompoundFormulaMol. WeightExpected YieldKey Spectroscopic Data
1-(3-methylphenyl)cyclobutanecarbonitrileC₁₂H₁₃N171.24 g/mol 60-75%IR (cm⁻¹): ~2235 (C≡N)
1-(3-methylphenyl)cyclobutanecarboxylic AcidC₁₂H₁₄O₂190.24 g/mol 80-90%IR (cm⁻¹): 2500-3300 (broad O-H), ~1700 (C=O)

Part 3: Mechanistic Pathways

The following diagrams illustrate the primary synthetic route and a major competing side-reaction pathway.

Main Synthetic Pathway

A m-Tolylacetonitrile B Carbanion Intermediate A->B + NaH - H₂ C Mono-alkylated Intermediate B->C + 1,3-Dibromopropane (1st SN2) D Nitrile Product C->D Intramolecular SN2 (Cyclization) E Amide Intermediate D->E H₂O, H⁺ or OH⁻ (Hydrolysis Step 1) F Carboxylic Acid Product E->F H₂O, H⁺ or OH⁻ (Hydrolysis Step 2) B Carbanion Intermediate C Mono-alkylated Intermediate B->C + 1,3-Dibromopropane Dimer Linear Dimer (Side-Product) C->Dimer + Another Carbanion (Intermolecular SN2)

Caption: Formation of a common dimeric byproduct via an intermolecular reaction.

References

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Optimizing reaction conditions for the derivatization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1-(3-methylphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the chemical modification of this sterically hindered carboxylic acid. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing in-depth solutions grounded in chemical expertise.

Question 1: I am attempting to form the methyl ester of 1-(3-methylphenyl)cyclobutanecarboxylic acid via Fischer esterification with methanol and a sulfuric acid catalyst, but I'm observing very low conversion even after prolonged heating. What's going wrong?

Answer: This is a classic challenge when dealing with sterically hindered carboxylic acids like 1-(3-methylphenyl)cyclobutanecarboxylic acid. The bulky cyclobutane and 3-methylphenyl groups impede the approach of the nucleophilic methanol to the carbonyl carbon.

  • Causality: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2][3] The equilibrium often does not strongly favor the product, and steric hindrance slows down the rate of the forward reaction significantly.[1] The mechanism involves protonation of the carbonyl, making it more electrophilic for the alcohol to attack.[2][3] With your substrate, this attack is the rate-limiting step.

  • Troubleshooting Steps:

    • Activate the Carboxylic Acid: Instead of relying on the direct reaction with methanol, a more robust approach is to first convert the carboxylic acid into a more reactive intermediate.

      • Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the highly reactive acid chloride.[1][2] This intermediate will then readily react with methanol, even at lower temperatures, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[4][5]

      • Carbodiimide Coupling: Employ a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7] These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

    • Alternative Alkylation: For methyl esters specifically, diazomethane is a highly effective, albeit hazardous, reagent that reacts rapidly and quantitatively with carboxylic acids.[8][9][10] A safer alternative for methylation is using trimethylsilyldiazomethane.[8] Another approach is deprotonating the carboxylic acid with a base to form the carboxylate, which can then act as a nucleophile in an SN2 reaction with a methylating agent like methyl iodide.[1][10]

Question 2: I'm trying to synthesize an amide derivative using EDC coupling with a primary amine, but my yields are inconsistent, and I see a significant amount of unreacted starting material. How can I improve the efficiency of this reaction?

Answer: Inconsistent yields in EDC-mediated amide bond formation often point to suboptimal reaction conditions or reagent stability issues.

  • Causality: EDC activates the carboxylic acid, but this activated species can be susceptible to hydrolysis back to the starting carboxylic acid if trace amounts of water are present.[6] Furthermore, the reaction requires a delicate balance of pH; the amine must be sufficiently nucleophilic (not fully protonated), and the carboxylic acid must be activated.[6]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Silylating agents, for example, are known to be highly sensitive to moisture.[11]

    • Optimize pH and Additives:

      • The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is highly recommended. These additives react with the EDC-activated acid to form a more stable active ester intermediate. This intermediate is less susceptible to hydrolysis and reacts more efficiently with the amine to form the desired amide.

    • Reagent Stoichiometry and Order of Addition:

      • Typically, the carboxylic acid, amine, and NHS/HOBt are mixed first, followed by the addition of EDC. A slight excess (1.1-1.5 equivalents) of the amine and coupling agents relative to the carboxylic acid is often beneficial.

    • Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally good choices.

    • Temperature Control: Perform the reaction at 0 °C initially, then allow it to warm to room temperature. This can help to control side reactions.

Question 3: After derivatizing my acid for GC-MS analysis using BSTFA, I'm seeing multiple peaks for my analyte. Is this due to incomplete derivatization?

Answer: While incomplete derivatization is a possibility, seeing multiple peaks with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also arise from other sources.

  • Causality: Silylating agents react with active hydrogens to replace them with a trimethylsilyl (TMS) group, increasing volatility for GC analysis.[11][12] Incomplete reactions will certainly lead to a peak for the unreacted acid (if it makes it through the column) and the desired TMS-ester. However, impurities in the sample or the reagent, or side reactions, are also common culprits.

  • Troubleshooting Steps:

    • Verify Complete Derivatization:

      • Increase Reagent Excess and Temperature: Use a larger excess of BSTFA (often with a catalyst like 1% TMCS - trimethylchlorosilane) and increase the reaction temperature (e.g., 60-80 °C for 30-60 minutes) to drive the reaction to completion.

      • Check for Moisture: Silylating reagents are highly moisture-sensitive. Ensure your sample is completely dry before adding the reagent.[11]

    • Evaluate Reagent and Sample Purity:

      • Run a blank derivatization (reagent only) to check for impurities in the BSTFA. Reagent impurities can lead to extraneous peaks.

      • Ensure the starting 1-(3-methylphenyl)cyclobutanecarboxylic acid is pure.

    • Consider Isomer Formation: While less common for simple esterification, check if your reaction conditions could be promoting any isomerization of your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons to derivatize 1-(3-methylphenyl)cyclobutanecarboxylic acid?

A1: Derivatization is a chemical modification performed to enhance the analyte's properties for a specific analytical technique or to facilitate further synthetic steps.[12]

  • For Chromatography (GC/LC): Carboxylic acids are polar and can exhibit poor peak shape and low volatility in gas chromatography (GC).[11] Derivatization to a less polar ester (e.g., methyl or TMS ester) increases volatility and thermal stability, leading to better chromatographic performance.[11] For liquid chromatography (LC), derivatization can be used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection.[12][13]

  • For Synthesis: Converting the carboxylic acid to a more reactive derivative, like an acid chloride or an active ester, is a common strategy to facilitate reactions such as amide bond formation, which are otherwise difficult to achieve directly.[2][14]

Q2: Which is a better derivatization method for this acid: esterification or amidation?

A2: The "better" method depends entirely on the desired final product and its application.

  • Esterification is typically used to create esters for applications in fragrances, as protecting groups in multi-step synthesis, or for analytical purposes (e.g., GC-MS).

  • Amidation is a cornerstone of medicinal chemistry and materials science, as the amide bond is a key feature of peptides, proteins, and many pharmaceutical compounds.[14][15][16]

Q3: Can I use a direct thermal condensation to form an amide with an amine?

A3: While direct thermal condensation between a carboxylic acid and an amine is possible, it generally requires very high temperatures (>160 °C).[15] These harsh conditions can lead to side reactions and are often not suitable for complex molecules. The initial reaction is an acid-base reaction forming an ammonium carboxylate salt, which must then be dehydrated at high heat to form the amide.[4][5] For a sterically hindered acid like 1-(3-methylphenyl)cyclobutanecarboxylic acid, this method is likely to be low-yielding and is not recommended. Using activating agents is a much more controlled and efficient approach.[14]

Data & Protocols

Table 1: Recommended Reagents for Derivatization
Derivative TypeReagentCatalyst/AdditiveTypical SolventKey Considerations
Methyl Ester Thionyl Chloride (SOCl₂) then MethanolPyridineDCM, ChloroformHighly efficient; generates corrosive HCl.[2]
EDC / MethanolDMAP (cat.)DCMMilder conditions than SOCl₂.[6]
Trimethylsilyldiazomethane-Ether/MethanolSafer alternative to diazomethane.[8]
TMS Ester (GC) BSTFA1% TMCS (cat.)Pyridine, AcetonitrileVery common for GC; moisture sensitive.[11]
Amide EDC / AmineHOBt or NHSDMF, DCMReduces side reactions and improves yield.
Oxalyl Chloride then AminePyridineDCMForms reactive acid chloride intermediate.
Experimental Protocol: EDC/HOBt Mediated Amide Synthesis

This protocol provides a robust method for coupling 1-(3-methylphenyl)cyclobutanecarboxylic acid with a primary amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 1-(3-methylphenyl)cyclobutanecarboxylic acid (1.0 eq), the desired primary amine (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Workflow

Diagram 1: General Derivatization Workflow

G cluster_start Starting Material cluster_methods Activation & Derivatization cluster_products Products start 1-(3-Methylphenyl) cyclobutanecarboxylic Acid activation Activation (e.g., EDC, SOCl₂) start->activation Add Coupling Agent derivatization Nucleophilic Attack (Alcohol or Amine) activation->derivatization Forms Reactive Intermediate ester Ester Derivative derivatization->ester R-OH amide Amide Derivative derivatization->amide R-NH₂

Caption: Workflow for ester or amide derivatization.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Product Yield? check_sm Starting Material Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_rxn Side Reactions / Degradation check_sm->side_rxn Yes increase_time Increase Reaction Time / Temp incomplete_rxn->increase_time check_reagents Check Reagent Purity & Stoichiometry incomplete_rxn->check_reagents use_additive Use Additive (HOBt/NHS) side_rxn->use_additive anhydrous Ensure Anhydrous Conditions side_rxn->anhydrous solution1 Optimize Conditions increase_time->solution1 solution2 Purify Reagents / Use Fresh check_reagents->solution2 use_additive->solution1 anhydrous->solution2

Caption: A logical guide for troubleshooting low-yield reactions.

References

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC. (2017). National Center for Biotechnology Information. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. ResearchGate. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (2021). MDPI. [Link]

  • Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Converting Carboxylic Acids to Esters - Chemistry Steps. Chemistry Steps. [Link]

  • Derivatization of carboxylic group for fluorescence - Chromatography Forum. (2008). Chromatography Forum. [Link]

  • Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]

  • A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Synlett. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed. (2024). National Center for Biotechnology Information. [Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. National Center for Biotechnology Information. [Link]

  • Reactions of Carboxylic Acids - Ester and Amide Formation - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • Acids: Derivatization for GC Analysis. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. (2023). YouTube. [Link]

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. Khan Academy. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Reaction of Alcohols with Carboxylic Acids and their Derivatives - Wiley-VCH. Wiley-VCH. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. (2017). National Center for Biotechnology Information. [Link]

  • Amide Formation from Carboxylic Acids - YouTube. (2014). YouTube. [Link]

  • 1-(3-Methylphenyl)cyclopentanecarboxylic acid | C13H16O2 | CID 273112 - PubChem. PubChem. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • CHEM 2325 Module 23: Esterification via Alkylation - YouTube. (2024). YouTube. [Link]

  • (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - ResearchGate. ResearchGate. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (2014). ACS Publications. [Link]

  • Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of. Talanta. [Link]

  • Comprehensive Chemical Derivatization for Gas Chromatography-Mass Spectrometry-Based Multi-Targeted Profiling of the Major Phytohormones - PubMed. National Center for Biotechnology Information. [Link]

  • 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid | C9H11NO3 - PubChem. PubChem. [Link]

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Technical Support Center: Crystallization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the crystallization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. As a molecule of interest in medicinal chemistry and materials science, obtaining a high-purity, crystalline solid is often a critical step for downstream applications. This document is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory.

Physicochemical Profile

A foundational understanding of the compound's properties is paramount before designing a crystallization protocol. The table below summarizes key data for 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

PropertyValueSource
IUPAC Name 1-(3-methylphenyl)cyclobutane-1-carboxylic acid[1]
CAS Number 202737-32-4[1]
Molecular Formula C₁₂H₁₄O₂[2]
Molecular Weight 190.24 g/mol [2]
Structure Aromatic carboxylic acid with a cyclobutane moiety[1]
Predicted XLogP3-AA 2.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

Note: The XLogP3-AA value suggests moderate lipophilicity, which informs solvent selection.

Crystallization Troubleshooting Guide (FAQ)

This section addresses the most common issues encountered during the crystallization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. The underlying principle of crystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[4] An ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility for it at cooler temperatures.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, causing the supersaturated solution to reach a temperature where the compound is molten.[5] Impurities can also depress the melting point, exacerbating this issue.[6]

Causality & Solution Workflow:

G cluster_solutions Troubleshooting Steps start Problem: Compound 'Oils Out' step1 1. Lower the Crystallization Temperature Add more of the 'good' solvent to keep the compound dissolved longer at a lower temperature. start->step1 Primary Action step2 2. Change the Solvent System Select a solvent with a lower boiling point. Alternatively, use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) to modify the overall polarity and solubility curve. step1->step2 If oiling persists end Result: Formation of Solid Crystals step1->end step3 3. Increase Solute Purity Consider a preliminary purification step like charcoal treatment to remove impurities that may be depressing the melting point. step2->step3 If still unsuccessful step2->end step4 4. Slower Cooling Rate Allow the solution to cool to room temperature very slowly before moving to an ice bath. This provides more time for ordered crystal nucleation. step3->step4 General best practice step3->end step4->end

Caption: Workflow for troubleshooting "oiling out".

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The failure of crystals to form is typically due to either excessive solubility (too much solvent was used) or the solution requires a higher degree of supersaturation or an initiation event for nucleation to begin.[7]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[5] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the solution.[4] This seed crystal acts as a template for further crystallization.

  • Increase Concentration: If induction techniques fail, your solution is likely not sufficiently supersaturated.

    • Gently heat the solution to evaporate a portion of the solvent.[5]

    • Allow the solution to cool again slowly. Be cautious not to remove too much solvent, which could cause the compound to crash out too quickly.[5]

  • Introduce an Anti-Solvent:

    • If your compound is dissolved in a highly soluble solvent, you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., adding water to an ethanol solution or hexane to an ethyl acetate solution).[8] Add the anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point), then allow it to cool slowly.

Q3: My crystallization was too fast, resulting in a fine powder or small needles. How can I grow larger, higher-quality crystals?

Answer: Rapid crystal formation traps impurities within the lattice and generally leads to lower purity and difficulty in handling (e.g., filtration).[5] The goal is a slow and controlled process. An ideal crystallization should see initial crystal formation within 5-20 minutes of cooling.[5]

Methods to Slow Crystal Growth:

  • Use More Solvent: Start by dissolving your compound in slightly more than the minimum amount of hot solvent required. This ensures the solution remains unsaturated for a longer period during cooling, promoting slower, more ordered growth.[5]

  • Insulate the Flask: Do not place the hot flask directly on the benchtop or in an ice bath. Place it on a cork ring or a few layers of paper towel to slow the rate of cooling.[5]

  • Controlled Cooling: Allow the solution to cool to room temperature undisturbed before transferring it to a refrigerator or ice bath for maximum recovery. Rapid cooling leads to the formation of small, irregular crystals.[4]

Q4: My final yield is very low. How can I improve recovery?

Answer: A low yield is most commonly caused by using too much solvent, where a significant amount of the compound remains dissolved in the mother liquor even after cooling.[5]

Strategies to Maximize Yield:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Work in small solvent additions, allowing the solution to return to a boil between additions.

  • Ensure Complete Cooling: Make sure the crystallization mixture has been cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath for at least 20-30 minutes) to maximize precipitation.

  • Check the Mother Liquor: After filtering, evaporate a small amount of the mother liquor. If a significant amount of solid residue forms, there is still a large quantity of your compound in solution.[5] You can try to recover this by boiling off some of the solvent and attempting a second crystallization.

  • Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving a substantial portion of your product.

Recommended Crystallization Protocol

This protocol provides a general starting point for the crystallization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. Solvent choice is critical and should be determined experimentally (see Section 4).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • (Optional) Hot Filtration: If insoluble impurities or colored contaminants are present, add a spatula tip of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal and other solids.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[5] Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Solvent Selection Guide

The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.[4] Given the structure of 1-(3-Methylphenyl)cyclobutanecarboxylic acid (an aromatic carboxylic acid), polar protic or aprotic solvents, or mixtures involving non-polar solvents, are good starting points.

SolventBoiling Point (°C)PolarityComments & Rationale
Ethanol 78Polar ProticOften a good solvent for carboxylic acids. A co-solvent system with water (anti-solvent) can be very effective.[8]
Ethyl Acetate 77Polar AproticGood for moderately polar compounds. Often used in a co-solvent system with hexane.[8]
Toluene 111Non-polarThe aromatic ring may provide good solubility at high temperatures. Can be a good choice for recrystallizing aromatic compounds.[8]
Acetone 56Polar AproticA strong solvent, may require a non-polar anti-solvent like hexanes to induce crystallization.[9]
Hexane/Heptane ~69 / ~98Non-polarThe compound is likely to have low solubility in hot hexane alone, but it is an excellent anti-solvent for more polar systems.[8]
Water 100Polar ProticAs a carboxylic acid, the compound will have low solubility. Water is an excellent anti-solvent when the primary solvent is a water-miscible one like ethanol or acetone.[8]

Molecular Structure Diagram

Caption: Chemical structure of the target compound.

References

  • Sathee, J. (n.d.). Chemistry Crystallization.
  • Fujiwara, M., et al. (2007). Crystallization of Organic Compounds.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

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Stability testing of 1-(3-Methylphenyl)cyclobutanecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for the stability testing of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based guidance and troubleshooting for establishing the stability profile of this compound. The protocols and advice herein are grounded in established scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).

Introduction: Understanding the Molecule

1-(3-Methylphenyl)cyclobutanecarboxylic acid is a small molecule characterized by a carboxylic acid moiety attached to a cyclobutane ring, which is further substituted with a 3-methylphenyl (m-tolyl) group. The stability of this molecule is critical for its development as a potential therapeutic agent, as degradation can lead to loss of potency and the formation of potentially harmful impurities.[1]

The key structural features that may influence its stability are:

  • Carboxylic Acid Group: Susceptible to pH-dependent reactions, including salt formation and potential decarboxylation under thermal stress.[2] Carboxylic acid derivatives are also prone to hydrolytic reactions.[1][3]

  • Cyclobutane Ring: This strained ring system, while more stable than cyclopropane, can be susceptible to ring-opening reactions under certain energetic conditions.[4][5]

  • Aromatic Phenyl Ring: The phenyl group can be a site for oxidative degradation and is a chromophore, making the molecule potentially susceptible to photolytic degradation.[6][7]

This guide will walk you through a systematic approach to forced degradation studies, also known as stress testing, to identify potential degradation pathways and develop a stability-indicating analytical method.[8][9][10]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the stability testing of carboxylic acid-containing compounds like 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Analytical Method (HPLC) Troubleshooting

Question: I'm seeing significant peak tailing for the main compound peak in my HPLC analysis. What could be the cause?

Answer: Peak tailing is a frequent issue when analyzing acidic compounds.[11] Several factors could be at play:

  • Incorrect Mobile Phase pH: The pH of your mobile phase should be at least 2 pH units below the pKa of 1-(3-Methylphenyl)cyclobutanecarboxylic acid (predicted pKa is approximately 4.40).[11][12] This ensures the analyte is in its neutral, non-ionized form, minimizing secondary interactions with the stationary phase. Try acidifying your mobile phase with 0.1% formic acid or phosphoric acid.[11]

  • Secondary Silanol Interactions: Residual silanol groups on standard C18 silica columns can interact with the carboxylic acid group, causing tailing.[11]

    • Solution 1: Use a column specifically designed for polar compounds, such as one with end-capping or a polar-embedded stationary phase.

    • Solution 2: Add a competing acid like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05%) to the mobile phase to mask the silanol groups. Be aware that TFA can be difficult to flush from the system.[11]

Question: My baseline is noisy and/or drifting during the HPLC run. How can I fix this?

Answer: An unstable baseline can obscure small degradation peaks. Common causes include:[13][14]

  • Poorly Degassed Mobile Phase: Dissolved gases can form bubbles in the detector cell.[11] Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.

  • Contaminated Mobile Phase: Use only high-purity, HPLC-grade solvents and reagents.[11] Impurities can accumulate on the column and elute during a gradient, causing baseline drift.[13]

  • Lack of Column Equilibration: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase until a stable baseline is achieved before injecting your first sample.[11]

  • Pump Issues: Pulsations from the pump can cause a noisy baseline. Check for leaks and ensure the pump is properly primed.[11][15]

Question: I am not seeing any degradation in my forced degradation studies. What should I do?

Answer: The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[16][17] If you are not observing degradation, the stress conditions may not be severe enough.

  • Increase Stress Duration or Intensity: For thermal studies, increase the temperature. For hydrolytic studies, increase the concentration of the acid or base, or increase the temperature.[17] For oxidative studies, a higher concentration of hydrogen peroxide may be needed.

  • Check Analyte Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can protect the molecule from degradation. It may be necessary to use a co-solvent, but ensure the co-solvent itself is stable under the stress conditions.[17]

Degradation Pathway & Product Analysis

Question: I see several new peaks in my chromatogram after stress testing. How do I know if they are degradants or artifacts?

Answer: This is a critical question in stability testing.

  • Analyze a Placebo Sample: If you are testing a formulated drug product, you must run a parallel stress study on the placebo (all excipients without the active pharmaceutical ingredient, API).[16] This will help you identify peaks originating from excipient degradation.

  • Analyze a "Blank" Stress Sample: Run a blank sample (the stress medium without the API) under the same conditions. This will identify any artifacts from the solvent or reagents.

  • Mass Balance: A key aspect of a good stability-indicating method is mass balance. The sum of the assay of the main peak and the impurities should be close to 100% of the initial concentration. A significant deviation may indicate that some degradants are not being detected (e.g., they are not UV active or are retained on the column).

Question: How can I identify the structure of the degradation products?

Answer: Structural elucidation is often necessary for significant degradants. The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the degradants, you can infer potential chemical modifications such as hydrolysis, oxidation, or decarboxylation.

Part 2: Experimental Protocols for Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[8][10] These studies should be performed on the drug substance.

General Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C, Solid State) Prep->Thermal Expose to Stress Photo Photostability (ICH Q1B Conditions) Prep->Photo Expose to Stress Neutralize Neutralize/Quench (If applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute Dilute to Working Conc. (e.g., 100 µg/mL) Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/DAD Analysis Dilute->HPLC LCMS LC-MS for Identification (If necessary) HPLC->LCMS Characterize Unknowns Evaluate Assess Degradation % Peak Purity & Mass Balance HPLC->Evaluate Pathway Propose Degradation Pathways Evaluate->Pathway

Caption: General workflow for forced degradation studies.

Detailed Protocols

A stock solution of 1-(3-Methylphenyl)cyclobutanecarboxylic acid (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) should be prepared.[17]

1. Hydrolytic Degradation
  • Acidic Conditions:

    • Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to the target analytical concentration and analyze by HPLC.

  • Basic Conditions:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Keep the solution at room temperature. Due to the potential for rapid hydrolysis of carboxylic acids, monitor closely.

    • Withdraw aliquots at shorter time intervals (e.g., 0.5, 1, 2, 4 hours).

    • Immediately neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute and analyze by HPLC.

2. Oxidative Degradation
  • Mix equal volumes of the stock solution and 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3% H₂O₂.[16]

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

  • Dilute and analyze by HPLC. Quenching is generally not required if samples are analyzed promptly.

3. Thermal Degradation
  • Place a small amount of the solid drug substance in a vial.

  • Heat in a calibrated oven at 80°C.[17]

  • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the solvent to the target concentration, and analyze by HPLC.

  • A parallel study in solution can also be performed by heating the stock solution.

4. Photolytic Degradation
  • Expose the solid drug substance and a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][18] This is in accordance with ICH Q1B guidelines.[10]

  • A control sample, protected from light (e.g., wrapped in aluminum foil), should be placed alongside the exposed sample to differentiate between thermal and photolytic degradation.[18][19]

  • At the end of the exposure, prepare the samples for HPLC analysis.

Proposed HPLC Method

A stability-indicating HPLC method must be able to separate the parent compound from all potential degradation products.[20][21]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic (e.g., 10% B to 90% B over 20 minutes) is recommended to ensure elution of both polar and non-polar degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV/DAD at a wavelength where the parent compound and potential degradants have good absorbance (a photodiode array detector is crucial for checking peak purity).

  • Column Temperature: 30°C

Part 3: Potential Degradation Pathways & Data Interpretation

Based on the structure of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, several degradation pathways can be hypothesized. This logical framework helps in the identification of unknown peaks observed during analysis.

Hypothetical Degradation Pathways

Degradation_Pathways cluster_pathways Potential Degradation Products Parent 1-(3-Methylphenyl)cyclobutanecarboxylic Acid C₁₂H₁₄O₂ Oxidized Oxidized Product e.g., Hydroxylation on phenyl ring or benzylic position Parent->Oxidized Oxidation (H₂O₂) Decarboxylated Decarboxylated Product 1-(3-Methylphenyl)cyclobutane C₁₁H₁₄ Parent->Decarboxylated Thermal Stress (Heat) RingOpened Ring-Opened Product Hydrolysis of cyclobutane ring Parent->RingOpened Harsh Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for the molecule.

  • Oxidation: The aromatic ring and the benzylic methyl group are potential sites for oxidation, leading to hydroxylated species.[7]

  • Decarboxylation: Carboxylic acids can lose CO₂ under thermal stress, especially if there are stabilizing groups nearby.[2]

  • Ring Opening: The strained cyclobutane ring could potentially undergo hydrolytic cleavage under harsh acidic or basic conditions, although this is generally less common than reactions involving the carboxylic acid group.[5]

Data Summary Table

All results from the forced degradation studies should be compiled into a clear summary table. This allows for easy comparison of the molecule's stability under different conditions.

Stress ConditionTime% Assay of Parent Compound% Total ImpuritiesMass Balance (%)Remarks
Control (Initial) 0 hr99.9< 0.1100.0-
0.1 M HCl 24 hr95.24.699.8Minor degradation observed.
0.1 M NaOH 4 hr88.711.199.8Significant degradation. Major degradant at RRT 0.85.
3% H₂O₂ 24 hr92.57.399.8Two major oxidative degradants observed.
Thermal (80°C, solid) 7 days98.91.099.9Stable in solid state to heat.
Photostability (ICH) -96.13.899.9Moderate degradation. One major photolytic degradant.

(Note: Data presented is hypothetical and for illustrative purposes.)

This structured approach, combining predictive knowledge of the molecule's chemistry with systematic experimental protocols and robust analytical troubleshooting, will enable a comprehensive understanding of the stability of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, which is a cornerstone for its successful development.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • American Pharmaceutical Review. (Date N/A). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharmaguideline. (Date N/A). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (Date N/A). Phenylacetate utilization pathway and fatty acid-oxidation. [Link]

  • PubMed Central. (Date N/A). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. [Link]

  • YMC. (Date N/A). HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. (Date N/A). HPLC Troubleshooting Guide. [Link]

  • PubMed. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. [Link]

  • PubMed Central. (Date N/A). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. [Link]

  • IJSDR. (Date N/A). Troubleshooting in HPLC: A Review. [Link]

  • PubChem. (Date N/A). 1-(3-Methylphenyl)cyclopentanecarboxylic acid. [Link]

  • IJSDR. (Date N/A). Stability indicating study by using different analytical techniques. [Link]

  • American Pharmaceutical Review. (Date N/A). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. [Link]

  • PubChem. (Date N/A). 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid. [Link]

  • PubChem. (Date N/A). Cyclobutanecarboxylic acid, 3-methyl-. [Link]

  • RSquareL. (2022). CHEMICAL STABILITY OF DRUGS. [Link]

  • QSAR ANALYTICS. (Date N/A). Decarboxylation in drug stability. [Link]

  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • European Medicines Agency. (Date N/A). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. (Date N/A). Overview of metabolic pathways of carboxylic-acid-containing drugs.... [Link]

  • PubMed. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. [Link]

  • Journal of the Chemical Society B: Physical Organic. (Date N/A). Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals. [Link]

  • ICH. (Date N/A). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ResearchGate. (Date N/A). Concept and reaction schemes of the synthesis and degradation of.... [Link]

  • PubMed Central. (Date N/A). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • PubMed Central. (Date N/A). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

  • Pharmacy Freak. (2025). Reactions of cyclobutane MCQs With Answer. [Link]

  • IJCRT.org. (2023). Stability Indicating Assay Method. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Pharmacy 180. (Date N/A). Drug degradation pathways. [Link]

  • Slideshare. (Date N/A). Stability indicating assay. [Link]

  • Organic Syntheses. (Date N/A). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

  • ResearchGate. (2025). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

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Technical Support Center: Chiral Separation of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantioselective separation of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chromatographers, and drug development professionals to provide field-proven insights, step-by-step protocols, and robust troubleshooting solutions. Our focus is on explaining the causality behind experimental choices to empower you to develop and optimize rugged chiral separation methods.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered during the method development for this specific chiral acid.

Q1: What is the most critical first step in developing a separation method for 1-(3-Methylphenyl)cyclobutanecarboxylic acid?

A1: The most critical first step is selecting the right Chiral Stationary Phase (CSP). Since enantiomers have identical physical properties, separation is only possible through differential, transient interactions with a chiral environment, which is the CSP.[1] For an acidic analyte like 1-(3-Methylphenyl)cyclobutanecarboxylic acid, CSPs with selectors capable of hydrogen bonding, π-π interactions, and ionic interactions are paramount.

Q2: Which types of chiral columns are most effective for this acidic compound?

A2: Polysaccharide-based and anion-exchange CSPs are the most successful for acidic compounds.

  • Polysaccharide-based CSPs: Columns with amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and should be the primary choice for initial screening.[2][3] They offer a wide range of interaction mechanisms.

  • Anion-Exchange CSPs: Phases like CHIRALPAK® QN-AX and QD-AX are specifically designed for acidic compounds.[4] The separation mechanism is based on the ionic exchange between the protonated selector and the anionic analyte, providing excellent selectivity for acids.[4]

  • Pirkle-Type CSPs: Covalently bonded phases, such as those based on phenylglycine, can also be effective and offer high durability.[5]

Q3: Why is a mobile phase additive necessary for this separation?

A3: A mobile phase additive is crucial for two main reasons. First, as a carboxylic acid, your analyte is ionizable. Adding a small amount of an acid (e.g., trifluoroacetic acid - TFA, formic acid, or acetic acid) to the mobile phase suppresses the ionization of the analyte's carboxyl group.[6][7] This leads to more consistent interactions with the CSP, better peak shapes, and improved resolution.[8] Second, the additive can minimize undesirable interactions between the acidic analyte and any residual free silanol groups on the silica support, which are a common cause of peak tailing.[8] A typical starting concentration is 0.1% (v/v).[6]

Q4: Should I start with Normal-Phase, Reversed-Phase, or SFC?

A4:

  • Normal-Phase (NP) HPLC: This is a very common and effective starting point for chiral separations, often providing excellent selectivity.[1][9]

  • Reversed-Phase (RP) HPLC: RP can be a good alternative if the compound has poor solubility in typical NP solvents or if direct injection of aqueous samples is needed.[10] It is also highly compatible with mass spectrometry (LC/MS).[10]

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique that offers significant advantages. It uses supercritical CO₂ as the primary mobile phase, which reduces organic solvent consumption and allows for much faster separations due to its low viscosity.[11][12][13] It is an excellent choice if speed and "green chemistry" are priorities.[11]

Method Development Workflow

A systematic approach is key to efficient method development. The following workflow outlines a logical progression from initial screening to a fully optimized method.

Step 1: Column and Mobile Phase Screening

The goal of this initial step is to find a CSP and mobile phase system that shows any separation (α > 1.1).[1]

  • Select Columns: Choose 3-4 columns with diverse selectivity. A recommended starting set is shown in the table below.

  • Prepare Mobile Phases: For initial screening, use a gradient elution to cover a wide polarity range and ensure the analyte elutes.[3]

  • Sample Preparation: Dissolve the racemic standard of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in the mobile phase or a compatible solvent to avoid peak distortion.[2] A typical concentration is 0.5-1.0 mg/mL.[2]

  • Run Screening Protocol: Execute the screening runs on all selected column/mobile phase combinations.

ParameterHPLC (Normal Phase)HPLC (Reversed Phase)SFC
Columns CHIRALPAK® IA/IB/IC, RegisCell™CHIRALPAK® IA/IB/IC, CHIROBIOTIC® TCHIRALPAK® IA/IB/IC/ID
Mobile Phase A n-Hexane or HeptaneWaterSupercritical CO₂
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile or MethanolMethanol or Ethanol
Additive 0.1% TFA or Acetic Acid0.1% Formic Acid or TFA0.1% TFA in Modifier
Flow Rate 1.0 mL/min (4.6 mm ID)1.0 mL/min (4.6 mm ID)3.0 mL/min (4.6 mm ID)
Temperature 25 °C25 °C40 °C
Detection UV (e.g., 220 nm, 254 nm)UV (e.g., 220 nm, 254 nm)UV (e.g., 220 nm, 254 nm)
Step 2: Method Optimization

Once a promising CSP/solvent combination is identified, optimize the separation by fine-tuning the parameters to achieve baseline resolution (Rs > 1.5) with good peak shape and a reasonable run time.

  • Solvent Ratio (Isocratic): Convert the gradient method to an isocratic one. A good starting point for the organic modifier percentage is 10-15% lower than the percentage at which the peak eluted in the gradient run.[3] Adjust the ratio to optimize the trade-off between resolution and retention time.

  • Modifier/Co-solvent Choice: If using a Hexane/Alcohol system, compare Isopropanol vs. Ethanol. Ethanol often provides different selectivity.[3]

  • Additive Concentration: Vary the acid concentration (e.g., from 0.05% to 0.2%). This can significantly impact selectivity and peak shape.[14]

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but at the cost of longer analysis times.

  • Temperature: Temperature can change the enantioselectivity. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C) to see its effect on resolution.

Diagram: Method Development Workflow

MethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Start Select 3-4 Diverse CSPs Screen_NP Screen NP Conditions (Hexane/Alcohol + Acid) Start->Screen_NP Screen_RP Screen RP Conditions (Water/ACN + Acid) Start->Screen_RP Screen_SFC Screen SFC Conditions (CO2/MeOH + Acid) Start->Screen_SFC Eval1 Evaluate Results: Any Separation (α > 1.1)? Screen_NP->Eval1 Screen_RP->Eval1 Screen_SFC->Eval1 Eval1->Start No, Try Different CSPs Opt_Solvent Optimize Modifier Ratio (Isocratic) Eval1->Opt_Solvent Yes Opt_Additive Optimize Additive Type & Concentration Opt_Solvent->Opt_Additive Opt_Temp Optimize Temperature Opt_Additive->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Eval2 Resolution (Rs > 1.5)? Peak Shape Acceptable? Opt_Flow->Eval2 Eval2->Opt_Solvent No, Re-optimize Final Validated Method Eval2->Final Yes

Caption: A systematic workflow for chiral method development.

Troubleshooting Guide

This guide addresses specific issues encountered during the chiral separation of 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Q1: Why am I seeing no separation or very poor resolution (Rs < 1.0) between the enantiomers?

A1: This is the most common challenge in chiral chromatography. The root cause is insufficient difference in the interaction energy between the two enantiomers and the CSP.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer the right stereoselective interactions for your molecule.

    • Solution: Screen a broader range of CSPs, focusing on different polysaccharide derivatives (amylose vs. cellulose) or a different class of CSP entirely, like an anion-exchanger.[2][3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for modulating interactions.

    • Solution 1 (Modifier): Change the organic modifier. If you are using isopropanol (IPA) in normal phase, switch to ethanol. The change in the hydrogen-bonding characteristics of the alcohol can dramatically alter selectivity.[3]

    • Solution 2 (Additive): The type and concentration of the acidic additive are critical. If using TFA, try formic or acetic acid. The acidity and structure of the additive can influence the analyte-CSP interaction.[8][14]

  • Incorrect Temperature: Chiral separations can be highly sensitive to temperature.

    • Solution: Evaluate the separation at both lower (e.g., 10-15°C) and higher (e.g., 35-40°C) temperatures. Lower temperatures often increase resolution, but higher temperatures can sometimes invert elution order or improve efficiency.

Diagram: Troubleshooting Poor Resolution

Troubleshooting Problem Poor Resolution (Rs < 1.0) Cause1 Incorrect CSP Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Incorrect Temperature Problem->Cause3 Solution1 Screen different CSPs (e.g., Amylose vs. Cellulose, Anion-Exchanger) Cause1->Solution1 Solution2a Change Organic Modifier (e.g., IPA -> Ethanol) Cause2->Solution2a Solution2b Change Acidic Additive (e.g., TFA -> Formic Acid) Cause2->Solution2b Solution3 Test lower and higher temperatures (15-40°C) Cause3->Solution3

Caption: Logic diagram for troubleshooting poor enantiomeric resolution.

Q2: My peaks are tailing or fronting. What is the cause and how do I fix it?

A2: Poor peak shape is typically caused by undesirable secondary interactions or sample-related issues.

Potential Causes & Solutions:

  • Analyte Ionization: For your acidic analyte, incomplete suppression of the carboxylate anion can lead to strong interactions with the stationary phase, causing tailing.

    • Solution: Ensure an acidic additive (TFA, formic acid) is present at an appropriate concentration (start with 0.1%) in your mobile phase.[6][8] This is the most likely solution for an acidic compound.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion, often fronting.[2]

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that is still compatible with your mobile phase.[2]

  • Column Overload: Injecting too much mass onto the column can saturate the stationary phase, leading to broad, fronting peaks.[15]

    • Solution: Reduce the injection volume or the sample concentration and reinject.[15]

  • Column Contamination/Damage: Strongly adsorbed impurities at the head of the column can cause peak shape issues. A void at the column inlet can also be a cause.[16][17]

    • Solution: If using an immobilized column, try flushing with a strong solvent like THF or DMF to clean it.[16] If the problem persists, try reversing the column (disconnect from the detector first) and flushing at a low flow rate to dislodge particulates from the inlet frit.[16] If a void has formed, the column may need to be replaced.

Q3: My retention times are drifting and not reproducible. What should I check?

A3: Drifting retention times point to an unstable chromatographic system.

Potential Causes & Solutions:

  • Insufficient Column Equilibration: This is a very common issue, especially when using mobile phase additives. The CSP needs time to fully equilibrate with the additive.

    • Solution: Flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.[2]

  • Mobile Phase Inconsistency: Evaporation of the more volatile component of the mobile phase (e.g., hexane) can change its composition and affect retention.

    • Solution: Prepare fresh mobile phase daily, keep reservoirs tightly sealed, and ensure it is thoroughly mixed.[2]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.

    • Solution: Use a column oven to maintain a constant, stable temperature.[15]

  • Additive "Memory Effect": If the column was previously used with a different type of additive (e.g., a basic additive for a different project), residual amounts can remain adsorbed to the stationary phase and interfere with your current separation.[8][18]

    • Solution: It is best practice to dedicate specific columns for use with acidic, basic, or neutral methods. If you must switch, extensive flushing is required, but the effect may be irreversible on some coated CSPs.[18]

ProblemPotential CauseRecommended Solution
Poor Resolution Wrong CSP, Suboptimal Mobile PhaseScreen different columns, change alcohol modifier, change acid additive type/concentration.
Peak Tailing Analyte Ionization, Secondary InteractionsAdd/optimize acidic additive (e.g., 0.1% TFA).
Peak Fronting Column Overload, Sample Solvent Too StrongReduce sample concentration/volume. Dissolve sample in mobile phase.
Drifting Retention Insufficient Equilibration, Temperature FluctuationEquilibrate with 20-30 column volumes. Use a column oven.
High Backpressure Blocked Inlet Frit, Column ContaminationReverse-flush column (disconnected from detector). Check for particulates in sample.
References
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Various Authors. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Various Authors. (2024, May-June). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications.
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Various Authors. (2017, December 28). additives for chiral. Chromatography Forum.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC).
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Various Authors. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
  • Pirkle, W. H., et al. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Author Unknown. (2020, May 20). Trouble with chiral separations. Chromatography Today.
  • Dong, M. W., & Guillarme, D. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A.
  • Author Unknown. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.

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Preventing decarboxylation of 1-(3-Methylphenyl)cyclobutanecarboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Carboxylic Acid Chemistry. This guide provides troubleshooting advice and frequently asked questions regarding the prevention of undesired decarboxylation of 1-(3-Methylphenyl)cyclobutanecarboxylic acid during synthetic transformations. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(3-Methylphenyl)cyclobutanecarboxylic acid particularly susceptible to decarboxylation?

A1: The susceptibility of this molecule to decarboxylation, the loss of the carboxyl group as carbon dioxide (CO₂), is rooted in the stability of the cationic intermediate that would be formed upon its departure.

  • Mechanism of Decarboxylation: Under thermal or acidic conditions, the carboxylic acid can be protonated, and subsequent loss of CO₂ and water can occur. This process is facilitated if the resulting carbocation is stable.

  • Carbocation Stability: The loss of CO₂ from 1-(3-Methylphenyl)cyclobutanecarboxylic acid would generate a 1-(3-methylphenyl)cyclobutyl cation. This cation is both tertiary and benzylic-like, meaning its positive charge is stabilized by hyperconjugation from the cyclobutane ring and, more significantly, by resonance with the adjacent phenyl ring. This high degree of stabilization lowers the activation energy for the decarboxylation reaction, making it a more likely side reaction compared to simpler aliphatic carboxylic acids.[1][2]

Key factors that promote this unwanted reaction are:

  • High Temperatures: Provide the necessary activation energy for C-C bond cleavage.

  • Strongly Acidic Conditions: Protonation of the carbonyl oxygen makes the carboxyl group a better leaving group.[3]

Below is a diagram illustrating the proposed acid-catalyzed decarboxylation pathway.

G cluster_0 Acid-Catalyzed Decarboxylation Pathway A 1-(3-Methylphenyl) cyclobutanecarboxylic acid B Protonated Carboxylic Acid A->B + H⁺ C Loss of H₂O (Intermediate Step) B->C - H₂O D Stabilized Carbocation + CO₂ C->D - CO₂ (Rate-Limiting Step) E Decarboxylated Byproduct (e.g., Alkene) D->E - H⁺

Caption: Proposed mechanism for acid-catalyzed decarboxylation.

Troubleshooting Guide: Amide Coupling Reactions

Issue: "I am attempting to synthesize an amide from 1-(3-Methylphenyl)cyclobutanecarboxylic acid and an amine, but my yield is low, and I am isolating significant quantities of decarboxylated byproducts."

Root Cause Analysis: Standard amide coupling procedures that require high temperatures or overly harsh activating agents are likely promoting the decarboxylation pathway. The key is to form a reactive intermediate of the carboxylic acid under mild conditions that will react with the amine faster than it decomposes.

Solution 1: Employ Modern Coupling Reagents at Low Temperatures

Avoid "classic" methods that involve simply heating the acid and amine together, as this is highly inefficient and promotes side reactions.[4] Instead, use a coupling reagent designed for mild, room-temperature or below-room-temperature activation.

Coupling Reagent ClassExamplesRecommended Temp.Key Advantages & Causality
Carbodiimides DCC, EDC (+ HOBt or Oxyma)0 °C to RTForms a highly reactive O-acylisourea intermediate at low temperatures. Additives like HOBt prevent side reactions and improve efficiency.[5][6]
Aminium/Uronium HATU, HBTU, TBTU0 °C to RTRapidly forms an activated ester that is highly reactive towards amines, leading to fast reaction times that outcompete decarboxylation.[6]
Phosphonium PyBOP, PyAOP0 °C to RTSimilar to aminium salts, they generate highly reactive phosphonium esters that readily undergo nucleophilic attack by the amine.[7]
Solution 2: Optimize Reaction Parameters
  • Temperature Control: Start all reactions at 0 °C and allow them to warm slowly to room temperature. Avoid any external heating.

  • Base Selection: Use a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the acid produced during the reaction without causing other side reactions.

  • Order of Addition: Activate the carboxylic acid first. Dissolve the acid in an appropriate solvent (e.g., DMF, DCM), add the base and then the coupling reagent at 0 °C. Stir for 5-10 minutes to allow the active ester to form before adding the amine.

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(3-Methylphenyl)cyclobutanecarboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Add HATU (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add the desired amine (1.2 eq) either neat or as a solution in the reaction solvent.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup and purification by column chromatography.

G cluster_1 Amide Coupling Troubleshooting Start Reaction Setup Check_Temp Is Temperature > RT? Start->Check_Temp Check_Reagent Using harsh reagents? Check_Temp->Check_Reagent No Failure Decarboxylation Occurs Check_Temp->Failure Yes Success High Yield of Amide Check_Reagent->Success No Check_Reagent->Failure Yes Sol_Temp Maintain 0°C to RT Failure->Sol_Temp Sol_Reagent Use HATU, PyBOP, or EDC/Oxyma Failure->Sol_Reagent Sol_Temp->Start Retry Sol_Reagent->Start Retry

Caption: Troubleshooting workflow for amide coupling reactions.

Troubleshooting Guide: Esterification Reactions

Issue: "I am trying to make a methyl or ethyl ester using standard Fischer esterification (Alcohol, H₂SO₄, heat), but my starting material is decomposing."

Root Cause Analysis: Fischer esterification is explicitly contraindicated for this substrate. The combination of strong acid (typically H₂SO₄) and high heat creates the ideal conditions for the decarboxylation side reaction, which will always be faster than the slow, reversible esterification process.[8][9]

Solution 1: Steglich Esterification

This is one of the mildest and most effective methods for esterifying sterically hindered or sensitive carboxylic acids.[5][10] It utilizes a carbodiimide activator with a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), at room temperature.

  • Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a highly reactive DMAP-acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to form the desired product. This pathway avoids heat and strong acid entirely.[5]

Experimental Protocol: Steglich Esterification
  • In a round-bottom flask, dissolve 1-(3-Methylphenyl)cyclobutanecarboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 4-12 hours, monitoring by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the solid precipitate.

  • Wash the filtrate with dilute HCl, followed by saturated NaHCO₃, and finally brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Solution 2: Acid Chloride Intermediate Route

If the alcohol is particularly non-nucleophilic, converting the carboxylic acid to the more reactive acid chloride may be necessary. This must also be done under mild conditions.

Step A: Mild Acid Chloride Formation

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM containing a catalytic drop of DMF.

  • Cool to 0 °C.

  • Slowly add oxalyl chloride (1.5 eq).[11][12] Caution: Gas evolution (CO, CO₂, HCl).

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours.

  • Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

Step B: Ester Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • Cool to 0 °C.

  • Add the alcohol (1.2 eq) and a non-nucleophilic base like pyridine or DIPEA (1.5 eq).

  • Stir and allow to warm to room temperature until the reaction is complete.

  • Perform an aqueous workup to remove the base and salts, then purify.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wang, Y., & Richard, J. P. (2010). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society, 132(7), 2136–2137. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Figueredo, R. M., et al. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029-12087. Available at: [Link]

  • Chemistry LibreTexts. (2021). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131. Available at: [Link]

  • Khan Academy. (n.d.). Acid chloride formation. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis for preclinical studies. We will address common challenges, provide detailed troubleshooting, and answer frequently asked questions to ensure a robust, efficient, and scalable process.

Recommended Synthesis Route: An Overview

For the scalable synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, a robust two-step approach starting from 3-methylphenylacetonitrile is recommended. This pathway is chosen for its use of readily available starting materials, reliable reaction conditions, and amenability to scale-up.

  • Step 1: Phase-Transfer Catalyzed Cycloalkylation. 3-Methylphenylacetonitrile is reacted with 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions to form the cyclobutane ring. This method avoids the need for strong, hazardous bases like sodium amide and often proceeds with high efficiency.

  • Step 2: Nitrile Hydrolysis. The resulting 1-(3-methylphenyl)cyclobutanecarbonitrile is then hydrolyzed under acidic conditions to yield the final carboxylic acid product.

This route provides a solid foundation for producing multi-gram to kilogram quantities required for preclinical evaluation.

Workflow for Synthesis and Purification

G cluster_0 Step 1: Cycloalkylation cluster_1 Work-up & Isolation cluster_2 Step 2: Hydrolysis cluster_3 Purification A Charge Reactor: - 3-Methylphenylacetonitrile - Toluene - 1,3-Dibromopropane - PTC (e.g., TBAB) B Add 50% aq. NaOH A->B C Heat to 60-70°C (Exothermic Control) B->C D IPC-1: TLC/GC (Check for SM disappearance) C->D E Cool & Quench (Add Water) D->E Reaction Complete F Phase Separation E->F G Wash Organic Layer (Brine) F->G H Solvent Swap to High-Boiling Solvent (e.g., DMSO or Sulfolane) G->H I Add Conc. HCl H->I Proceed with Nitrile Solution J Heat to 110-120°C I->J K IPC-2: TLC/HPLC (Monitor nitrile disappearance) J->K L Cool to RT K->L M Precipitation/Crystallization (Add anti-solvent, e.g., Water) L->M Reaction Complete N Filter Solid Product M->N O Wash Cake (Water, Heptane) N->O P Dry under Vacuum O->P Q Q P->Q Final Product

Validation & Comparative

A Comparative Benchmarking Guide: 1-(3-Methylphenyl)cyclobutanecarboxylic Acid in the Context of Established Phenylalkanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting New Territory in Phenylalkanoic Acid Scaffolds

For decades, phenylalkanoic acids have been a cornerstone of medicinal chemistry, yielding some of the most widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) in clinical use.[1][2] Compounds such as ibuprofen and naproxen have become household names, primarily through their effective inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3][4][5] The therapeutic landscape, however, is in a perpetual state of evolution, driven by the need for agents with improved potency, selectivity, and pharmacokinetic profiles, and a reduction in adverse effects.

This guide introduces 1-(3-Methylphenyl)cyclobutanecarboxylic acid , a novel scaffold that deviates from the classic 2-arylpropionic acid structure (profens) through the incorporation of a cyclobutane ring. This structural modification presents an intriguing opportunity to explore new structure-activity relationships (SAR) within this well-established drug class. The rigidity and three-dimensional nature of the cyclobutane moiety, compared to the more flexible alkyl chain of traditional profens, may confer unique binding characteristics at the active site of target enzymes.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a framework for the comparative evaluation of 1-(3-Methylphenyl)cyclobutanecarboxylic acid against benchmark phenylalkanoic acids like Ibuprofen and Naproxen. We will delve into the critical aspects of physicochemical characterization, pharmacological evaluation, and pharmacokinetic profiling, underpinned by detailed experimental protocols and an exploration of the causal relationships between chemical structure and biological function.

Part 1: Physicochemical Characterization - The Foundation of Druggability

A molecule's journey from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These parameters—solubility, lipophilicity, and acidity—dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is a non-negotiable first step in any drug discovery pipeline.

Comparative Analysis of Physicochemical Properties

The table below presents a comparison of key physicochemical properties for our compound of interest and selected benchmarks. Note that the values for 1-(3-Methylphenyl)cyclobutanecarboxylic acid are predicted and necessitate experimental validation.[7][8]

CompoundMolecular Weight ( g/mol )Predicted pKaPredicted LogPWater Solubility
1-(3-Methylphenyl)cyclobutanecarboxylic acid 190.24[7][9]4.40 ± 0.20[7]2.6 - 3.09Poor (predicted)
Ibuprofen 206.29~4.53.97[10]Poor (21 mg/L)[11]
Naproxen 230.26~4.23.18Poor

Expert Insights: The predicted pKa of 1-(3-Methylphenyl)cyclobutanecarboxylic acid is in a similar range to that of ibuprofen and naproxen, suggesting it will be predominantly ionized at physiological pH.[7] This is a crucial characteristic for acidic NSAIDs, influencing both solubility and interaction with target enzymes. Its predicted LogP suggests moderate lipophilicity, a key factor for membrane permeability.[8] However, like many carboxylic acid-containing drugs, poor aqueous solubility is anticipated and must be experimentally confirmed and addressed in formulation strategies.[11][12]

Experimental Protocol: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol provides a robust method for the experimental determination of pKa, a critical parameter for predicting a compound's behavior in varying pH environments.

Principle: Potentiometric titration measures the change in pH of a solution of the analyte upon the incremental addition of a titrant of known concentration. The pKa is the pH at which the compound is 50% ionized, determined from the midpoint of the titration curve.

Step-by-Step Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 10 mg of the test compound (e.g., 1-(3-Methylphenyl)cyclobutanecarboxylic acid) and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol/water) to a final concentration of ~1 mM. Ensure complete dissolution.

  • System Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place the analyte solution in a thermostatted vessel at 25°C and begin gentle stirring. Immerse the calibrated pH electrode into the solution.

  • Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 10 µL) using a calibrated micropipette or automated titrator.

  • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point of the titration curve. For more accurate results, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative curve corresponds to the equivalence point.

Part 2: Pharmacological Evaluation - Uncovering Mechanism and Potency

The therapeutic utility of most phenylalkanoic acids stems from their ability to inhibit COX enzymes.[2][3] A comprehensive pharmacological evaluation, therefore, must focus on quantifying this inhibitory activity and determining the selectivity for the two primary isoforms, COX-1 and COX-2.

The Cyclooxygenase (COX) Pathway

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation.[5][13] The differential inhibition of these isoforms is a critical determinant of a drug's efficacy and side-effect profile.

COX_Pathway cluster_COX COX Enzymes Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA  PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids_Housekeeping Prostanoids (e.g., Thromboxane A2, PGE2) PGH2->Prostanoids_Housekeeping Prostanoids_Inflammatory Prostanoids (e.g., PGE2, PGI2) PGH2->Prostanoids_Inflammatory Physiological Physiological Functions (GI protection, platelet aggregation) Prostanoids_Housekeeping->Physiological Inflammatory Inflammation, Pain, Fever Prostanoids_Inflammatory->Inflammatory PLA2 Phospholipase A2 Stimuli Inflammatory Stimuli Stimuli->COX2 Induces NSAIDs Phenylalkanoic Acids (e.g., Ibuprofen, Naproxen) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit

Caption: The Arachidonic Acid Cascade and the role of COX enzymes.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Principle: This assay measures the peroxidase activity of COX. In the presence of arachidonic acid, COX enzymes produce PGG2, which is then reduced to PGH2, a reaction that can be monitored using a fluorescent probe. An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1-(3-Methylphenyl)cyclobutanecarboxylic acid) in DMSO.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

    • Prepare solutions of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Assay Plate Preparation:

    • In a 96-well microplate, add assay buffer to each well.

    • Add serial dilutions of the test compound to the appropriate wells. Include wells for a positive control (a known COX inhibitor like celecoxib) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add either the COX-1 or COX-2 enzyme solution to each well.

  • Initiation of Reaction: Add the arachidonic acid substrate and the fluorometric probe to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 10 minutes). Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 530/590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

    • The COX-1/COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Expert Insights: A higher selectivity index indicates a preference for inhibiting COX-2 over COX-1. Compounds with high COX-2 selectivity are hypothesized to have a lower risk of gastrointestinal side effects, as the protective functions of COX-1 are spared.[13] The structural features of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, particularly the constrained cyclobutane ring, could potentially orient the molecule within the COX active site in a manner that favors binding to one isoform over the other.

Part 3: ADME/Pharmacokinetic Profile - From Bench to Bedside

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body at an effective concentration and for an appropriate duration. The pharmacokinetic profile describes this dynamic process.

Comparative Analysis of Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for the benchmark drugs. These values provide a target profile for the development of 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

ParameterFenoprofenIbuprofenNaproxen
Bioavailability (%) ~85%[3]~80-100%~95-100%
Time to Peak Plasma (Tmax) 1-2 hours[3]1-2 hours2-4 hours
Plasma Half-life (t1/2) ~3 hours[14][15]~2 hours~13 hours[16]
Plasma Protein Binding (%) 99%[3]>99%>99%[16]
Primary Metabolism Hepatic (Oxidation, Glucuronidation)[15]Hepatic (CYP2C9)Hepatic (O-demethylation)
Primary Excretion Urine (as metabolites)[14][15]Urine (as metabolites)Urine (as metabolites)[16]

Expert Insights: The benchmark drugs are characterized by high bioavailability and extensive plasma protein binding.[3][16][17] The significant difference in half-life between ibuprofen and naproxen directly impacts their dosing frequency. A short half-life, like that of fenoprofen and ibuprofen, is suitable for acute pain management, while a longer half-life, like naproxen's, is advantageous for chronic inflammatory conditions.[14][16][17] The development goals for 1-(3-Methylphenyl)cyclobutanecarboxylic acid would need to define the desired clinical application to target an optimal pharmacokinetic profile. High protein binding is a double-edged sword; while it can prolong a drug's duration of action, it can also be a source of drug-drug interactions by displacing other highly bound drugs like warfarin.[1]

Workflow: In Vitro Metabolic Stability Assessment

Metabolic_Stability cluster_prep Preparation cluster_sampling Time-Point Sampling Test_Compound Test Compound (1 µM in buffer) Incubation Incubate at 37°C Test_Compound->Incubation HLM Human Liver Microsomes (Pool of donors) HLM->Incubation NADPH NADPH (Cofactor) NADPH->Incubation T0 T = 0 min Incubation->T0 Sample T5 T = 5 min Incubation->T5 Sample T15 T = 15 min Incubation->T15 Sample T30 T = 30 min Incubation->T30 Sample T60 T = 60 min Incubation->T60 Sample Quench Quench Reaction (e.g., Acetonitrile) T0->Quench T5->Quench T15->Quench T30->Quench T60->Quench Analysis LC-MS/MS Analysis (Quantify remaining compound) Quench->Analysis Data Plot ln(% remaining) vs. Time Analysis->Data Calc Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) Data->Calc

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion and Future Directions

1-(3-Methylphenyl)cyclobutanecarboxylic acid represents a compelling starting point for the exploration of novel phenylalkanoic acid derivatives. Its unique cyclobutane scaffold warrants a thorough investigation to determine if this structural modification can translate into a superior pharmacological or pharmacokinetic profile compared to existing NSAIDs.

This guide provides a foundational framework for such an investigation. The immediate priorities for advancing this compound are:

  • Synthesis and Experimental Verification: The compound must be synthesized in sufficient purity and quantity to enable the experimental validation of its predicted physicochemical properties using the protocols outlined herein.

  • In Vitro Pharmacological Profiling: The potency and selectivity against COX-1 and COX-2 must be determined to understand its primary mechanism of action and potential for a differentiated safety profile.

  • Preliminary ADME Assessment: In vitro assays, such as the metabolic stability test described, will provide early insights into its potential pharmacokinetic behavior and guide further structural modifications.

By systematically applying these methodologies, the scientific community can effectively evaluate the potential of 1-(3-Methylphenyl)cyclobutanecarboxylic acid and determine its viability as a candidate for further preclinical development.

References

  • J Pharm Sci. 1979 Sep;68(9):1087-90. Linear pharmacokinetics of orally administered fenoprofen calcium.
  • Minicule. Fenoprofen: Uses, Dosage, Side Effects & Interactions.
  • MIMS Philippines. Fenoprofen: Uses, Dosage, Side Effects and More.
  • Drugs.com.
  • PubMed.
  • YouTube. Pharmacology of Fenoprofen Calcium (Nalfon) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Bohrium.
  • ResearchGate. Physiochemical properties of ibuprofen.
  • Pharmaceutical Technology. Improving the Physical and Chemical Properties of Ibuprofen.
  • R Discovery. What mechanisms at the molecular and cellular levels are involved in the therapeutic action of Naproxen Sodium?.
  • PubMed. Naproxen sodium (Anaprox): pharmacology, pharmacokinetics and drug interactions.
  • Slideshare. physicochemical characteristics of ibuprofen.
  • ResearchGate. Physical/chemical properties a of ibuprofen.
  • News-Medical.net. Ibuprofen Chemistry.
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  • ChemicalBook. 1-(3-METHYLPHENYL)CYCLOBUTANECARBOXYLIC ACID | 202737-32-4.
  • PubChem. 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid | C12H14O2 | CID 23295038.
  • ChemicalBook. 1-(3-METHYLPHENYL)CYCLOBUTANECARBOXYLIC ACID | 202737-32-4.
  • Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

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A Comparative Guide to Bioisosteric Replacement Strategies for the Cyclobutane Ring in 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of bioisosteric replacement strategies for the cyclobutane ring, using 1-(3-Methylphenyl)cyclobutanecarboxylic acid as a central case study. We will explore the unique properties of the cyclobutane scaffold and compare its performance with viable bioisosteric alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds by modulating their physicochemical and pharmacological properties.

Introduction: The Rationale for Bioisosteric Replacement

In the landscape of drug discovery, the optimization of a lead compound is a critical phase. Bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a powerful strategy to enhance a molecule's drug-like properties.[1] These modifications can address challenges such as poor solubility, metabolic instability, and off-target toxicity, ultimately improving the therapeutic index of a drug candidate.[2]

Our focus here is 1-(3-Methylphenyl)cyclobutanecarboxylic acid, a hypothetical lead compound. The cyclobutane ring, a four-membered carbocycle, is an increasingly popular scaffold in medicinal chemistry.[3][4] Its unique three-dimensional structure and conformational rigidity offer distinct advantages over more traditional, planar moieties.[4] This guide will dissect the contributions of the cyclobutane ring to the overall properties of our lead compound and provide a comparative analysis of its potential bioisosteres.

The Cyclobutane Moiety: A Unique Scaffold with Distinct Advantages

The cyclobutane ring possesses a unique set of physicochemical properties that make it an attractive component in drug design.[5]

  • Three-Dimensionality and Conformational Restriction: Unlike flat aromatic rings, the cyclobutane ring is puckered, providing a defined three-dimensional arrangement of its substituents.[3][4] This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[4]

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems.[3][4] This can lead to an improved pharmacokinetic profile.

  • Improved Physicochemical Properties: The replacement of planar aromatic rings with saturated scaffolds like cyclobutane can increase the fraction of sp3-hybridized carbons (Fsp3), which often correlates with improved aqueous solubility and reduced promiscuity.[4]

The following diagram illustrates the key decision points when considering bioisosteric replacement of a cyclobutane ring.

G A Lead Compound: 1-(3-Methylphenyl)cyclobutanecarboxylic acid B Identify Potential Liabilities (e.g., poor solubility, metabolic instability) A->B C Consider Bioisosteric Replacement of the Cyclobutane Ring B->C D Acyclic Analogs (e.g., gem-dimethyl) C->D E Other Cyclic Analogs (e.g., cyclopentane, phenyl) C->E F Heterocyclic Analogs (e.g., oxetane) C->F G Synthesize Analogs D->G E->G F->G H Evaluate Biological Activity and Physicochemical Properties G->H I Structure-Activity Relationship (SAR) Analysis H->I J Optimized Candidate I->J

Caption: Decision workflow for bioisosteric replacement of a cyclobutane ring.

Comparative Analysis of Bioisosteric Replacements

We will now explore several bioisosteric replacements for the cyclobutane ring in our lead compound and discuss the anticipated impact on its properties.

Acyclic Analogs: The gem-Dimethyl Group

A common bioisostere for a cyclic system is an acyclic analog that maintains a similar spatial arrangement of key functional groups. The gem-dimethyl group can be considered a bioisostere of the cyclobutane ring in our lead compound.

PropertyCyclobutanegem-DimethylRationale for Change
Conformational Flexibility RigidFlexibleIncreased number of rotatable bonds in the acyclic analog.
Lipophilicity (cLogP) ModerateHigherThe acyclic analog is expected to be more lipophilic.
Metabolic Stability HighPotentially LowerIncreased flexibility may expose the molecule to metabolic enzymes.
Aqueous Solubility ModerateLowerIncreased lipophilicity generally leads to lower aqueous solubility.

The replacement of the cyclobutane with a gem-dimethyl group is likely to increase the lipophilicity of the compound, which could negatively impact its solubility. The increased flexibility may also lead to a decrease in binding affinity due to a higher entropic penalty upon binding.

Alternative Cyclic Scaffolds: Cyclopentane and Phenyl Rings

Comparing the cyclobutane ring to other cyclic structures is crucial for understanding its unique contributions.

PropertyCyclobutaneCyclopentanePhenylRationale for Change
Ring Strain HighLowPlanarCyclobutane has significant ring strain compared to cyclopentane.[4]
Three-Dimensionality PuckeredEnvelope/TwistPlanarThe phenyl ring is flat, while cyclopentane is more flexible than cyclobutane.
Metabolic Stability HighHighSusceptible to oxidationAromatic rings can be sites of metabolic oxidation.
Aqueous Solubility ModerateLowerLowThe increased lipophilicity of larger rings generally reduces solubility.

While cyclopentane offers a less strained cyclic scaffold, it is also more flexible. The phenyl ring, being planar and aromatic, would significantly alter the three-dimensional shape of the molecule and introduce potential metabolic liabilities.

Heterocyclic Analogs: The Oxetane Ring

Introducing a heteroatom, such as oxygen in an oxetane ring, can dramatically alter the physicochemical properties of a molecule.

PropertyCyclobutaneOxetaneRationale for Change
Polarity Non-polarPolarThe oxygen atom in the oxetane ring introduces a dipole moment.[6]
Hydrogen Bond Acceptor NoYesThe oxygen atom can act as a hydrogen bond acceptor.[6]
Lipophilicity (cLogP) ModerateLowerThe increased polarity of the oxetane ring reduces lipophilicity.[6]
Aqueous Solubility ModerateHigherIncreased polarity and hydrogen bonding capacity improve solubility.[6]

The replacement of the cyclobutane with an oxetane ring is a promising strategy to improve aqueous solubility and introduce a potential hydrogen bond acceptor, which could lead to new interactions with the biological target.

Experimental Protocols

To empirically validate the effects of these bioisosteric replacements, the synthesis of the analogs and their subsequent biological and physicochemical evaluation are necessary.

Synthesis of a Hypothetical Cyclopentane Analog

The following is a representative protocol for the synthesis of 1-(3-methylphenyl)cyclopentane-1-carboxylic acid, a hypothetical analog of our lead compound. This protocol is based on established methods for the synthesis of substituted cycloalkane carboxylic acids.

Step 1: Synthesis of 1-(3-methylphenyl)cyclopentane-1-carbonitrile

  • To a solution of (3-methylphenyl)acetonitrile (1.0 eq) in dry THF, add sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1,4-dibromobutane (1.1 eq) dropwise and heat the reaction to reflux for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired carbonitrile.

Step 2: Hydrolysis to 1-(3-methylphenyl)cyclopentane-1-carboxylic acid

  • To a solution of 1-(3-methylphenyl)cyclopentane-1-carbonitrile (1.0 eq) in ethanol, add a 6 M aqueous solution of sodium hydroxide (10 eq).

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and acidify with 6 M hydrochloric acid to pH 2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Biological Evaluation: Cyclooxygenase-2 (COX-2) Inhibition Assay

Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, a COX-2 inhibition assay is a relevant biological evaluation for our lead compound and its analogs.[7] The following is a protocol for a fluorometric COX-2 inhibition assay.[8]

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and purified human COX-2 enzyme.

  • Add the test compound at various concentrations to the wells.

  • Incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and a fluorometric probe.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of the reaction and determine the IC50 value for each compound.

The following diagram illustrates the general workflow for the synthesis and evaluation of the bioisosteric analogs.

G A Starting Materials B Synthesis of Bioisosteric Analogs A->B C Purification and Characterization B->C D Biological Evaluation (e.g., COX-2 Assay) C->D E Physicochemical Profiling (Solubility, LogP, etc.) C->E F Data Analysis and SAR D->F E->F

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclobutane motif is a highly valued structural unit. Its rigid, three-dimensional nature provides a compelling alternative to more traditional scaffolds, offering unique vectors for molecular exploration and the potential to improve metabolic stability. The target of our discussion, 1-(3-Methylphenyl)cyclobutanecarboxylic acid, serves as a critical building block for a variety of pharmacologically active agents. This guide provides a head-to-head comparison of the most practical synthetic routes to this intermediate, focusing on the underlying chemical principles, experimental data, and strategic considerations for laboratory-scale and process development.

Strategic Overview: Constructing the Quaternary Center

The primary synthetic challenge in forming 1-(3-Methylphenyl)cyclobutanecarboxylic acid is the construction of the C1 quaternary center, which is substituted by both an aryl group and a carboxyl function. The most logical and widely practiced approach involves a cycloalkylation strategy. This entails forming the four-membered ring by reacting a nucleophilic precursor bearing the m-tolyl group with a C3 electrophile.

We will compare two common variations of this strategy:

  • Route 1: Phase-Transfer Catalyzed (PTC) Cycloalkylation. A robust and operationally simple method that avoids cryogenic temperatures and pyrophoric reagents, making it highly attractive for both discovery and scale-up applications.

  • Route 2: Classical Strong Base Cycloalkylation. This traditional approach utilizes potent, non-nucleophilic bases like sodium amide or lithium diisopropylamide (LDA) at low temperatures.

Route 1: Phase-Transfer Catalyzed Cycloalkylation

This two-step sequence begins with the formation of the cyclobutane ring via phase-transfer catalysis, followed by the hydrolysis of the resulting nitrile intermediate. Phase-transfer catalysis is a powerful technique for reacting water-soluble reagents (like sodium hydroxide) with water-insoluble organic substrates.[1][2] The catalyst, typically a quaternary ammonium salt, transports the hydroxide anion into the organic phase to act as a base, initiating the reaction.[3][4]

Overall Scheme: Step 1: Cycloalkylation of 3-Methylphenylacetonitrile Step 2: Hydrolysis of 1-(3-Methylphenyl)cyclobutanecarbonitrile

Mechanism and Rationale

The reaction is initiated by the deprotonation of 3-methylphenylacetonitrile at the benzylic position by hydroxide ion, which is shuttled into the organic phase by the PTC (e.g., tetrabutylammonium bromide, TBAB). The resulting carbanion undergoes a tandem SN2 reaction with 1,3-dibromopropane to form the cyclobutane ring. The use of a concentrated aqueous base (e.g., 50% NaOH) creates a high concentration of the active catalytic species in the organic phase, driving the reaction forward. The subsequent hydrolysis of the sterically hindered tertiary nitrile requires vigorous conditions, such as refluxing in a strong base like aqueous sodium hydroxide, often with a co-solvent like ethylene glycol to achieve the necessary high temperatures.

Experimental Protocol (Route 1)

Step 1: Synthesis of 1-(3-Methylphenyl)cyclobutanecarbonitrile

  • To a 500 mL, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-methylphenylacetonitrile (1 equiv.), 1,3-dibromopropane (1.2 equiv.), and tetrabutylammonium bromide (0.05 equiv.).

  • With vigorous stirring, add 50% aqueous sodium hydroxide solution (w/w) (4 equiv.) dropwise over 30 minutes. The reaction is exothermic.

  • After the addition is complete, heat the mixture to 70°C and maintain for 4-6 hours, monitoring by TLC or GC-MS until the starting nitrile is consumed.

  • Cool the reaction to room temperature and dilute with 100 mL of water and 100 mL of toluene. Separate the layers.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile, which can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis to 1-(3-Methylphenyl)cyclobutanecarboxylic acid

  • Combine the crude 1-(3-methylphenyl)cyclobutanecarbonitrile (1 equiv.), sodium hydroxide (5 equiv.), water (10 volumes), and ethylene glycol (10 volumes) in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux (approx. 120-130°C) and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Cool the mixture to room temperature and dilute with water.

  • Wash the aqueous solution with diethyl ether or MTBE to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH < 2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.

Workflow Diagram for Route 1

G cluster_step1 Step 1: PTC Cycloalkylation cluster_step2 Step 2: Nitrile Hydrolysis A Charge Reagents: 3-Methylphenylacetonitrile 1,3-Dibromopropane TBAB B Add 50% NaOH (aq) (Exothermic) A->B C Heat to 70°C (4-6h) B->C D Workup: Dilute, Extract, Dry C->D E Crude Nitrile Intermediate D->E F Charge Crude Nitrile NaOH, Water, Ethylene Glycol E->F Proceed directly G Reflux (120-130°C) (12-24h) F->G H Workup: Acidify, Filter, Dry G->H I Final Product: 1-(3-Methylphenyl)cyclobutanecarboxylic acid H->I

Caption: Workflow for the Phase-Transfer Catalysis (PTC) route.

Route 2: Classical Strong Base Cycloalkylation

This method relies on the generation of a carbanion using a strong, non-nucleophilic base under anhydrous, cryogenic conditions. While effective, it requires more specialized equipment and handling techniques compared to the PTC route.

Overall Scheme: Step 1: Deprotonation and Cycloalkylation Step 2: Hydrolysis of 1-(3-Methylphenyl)cyclobutanecarbonitrile

Mechanism and Rationale

The benzylic proton of 3-methylphenylacetonitrile is abstracted by a strong base like sodium amide (NaNH₂) in liquid ammonia or LDA in THF at low temperatures (-78°C to -33°C). This quantitatively generates the nucleophilic carbanion. The subsequent addition of 1,3-dibromopropane leads to the same tandem alkylation to form the cyclobutane ring. The primary advantage of this approach is the rapid and clean generation of the anion, which can lead to fewer side products if conditions are carefully controlled. The hydrolysis step is identical to that described in Route 1.

Experimental Protocol (Route 2)

Step 1: Synthesis of 1-(3-Methylphenyl)cyclobutanecarbonitrile

  • Set up a three-necked flask with a dry ice/acetone condenser, a dropping funnel, and a nitrogen inlet.

  • Condense anhydrous ammonia (approx. 10 volumes) into the flask at -78°C.

  • Add a catalytic amount of ferric nitrate and then add sodium metal (1.1 equiv.) in small pieces until a persistent blue color is observed, then allow it to fade to a gray suspension of sodium amide.

  • Add a solution of 3-methylphenylacetonitrile (1 equiv.) in anhydrous THF dropwise at -78°C. Stir for 1 hour.

  • Add a solution of 1,3-dibromopropane (1.1 equiv.) in anhydrous THF dropwise. After addition, allow the reaction to slowly warm to room temperature overnight as the ammonia evaporates.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to 1-(3-Methylphenyl)cyclobutanecarboxylic acid The hydrolysis protocol is identical to Step 2 in Route 1.

Head-to-Head Comparison

ParameterRoute 1: Phase-Transfer CatalysisRoute 2: Classical Strong BaseRationale & Justification
Overall Yield Good (Typically 65-80%)Good to Excellent (70-85%)Route 2 can offer slightly higher yields due to the clean, quantitative deprotonation, minimizing side reactions.
Reagents & Cost Inexpensive (NaOH, TBAB)More Expensive/Hazardous (NaNH₂/Na, LDA, anhydrous solvents)The reagents for PTC are commodity chemicals, making it more cost-effective, especially at scale.
Safety & Handling Safer (avoids cryogenics, pyrophorics, and toxic ammonia)Higher Hazard (requires handling of liquid ammonia or pyrophoric BuLi for LDA)PTC is operationally simpler and presents a significantly lower risk profile.[1]
Equipment Standard laboratory glasswareRequires specialized low-temperature equipment (Dewars, dry-ice condensers)The infrastructure requirement for Route 2 is a barrier for some labs.
Scalability Highly scalableDifficult to scale due to cryogenic cooling and handling of hazardous reagentsThe efficient heat transfer and operational simplicity of PTC make it the preferred choice for process chemistry.
Reaction Time Longer (cycloalkylation can take 4-6h, hydrolysis 12-24h)Shorter for cycloalkylation (typically a few hours), but setup is longer. Hydrolysis is the same.While the PTC reaction itself may be slower, the overall "bench-to-product" time can be shorter due to simpler setup and workup.

Deciding on a Synthetic Route

The choice between these two robust synthetic strategies depends entirely on the specific needs of the research program. The following decision tree illustrates a logical approach to selecting the optimal route.

G Start Select Synthesis Route for 1-(3-Methylphenyl)cyclobutanecarboxylic acid Scale What is the desired scale? Start->Scale Safety Are there limitations on hazardous reagents? Scale->Safety Large Scale (>10g) Equipment Is cryogenic equipment readily available? Scale->Equipment Small Scale (<10g) Safety->Equipment No Route1 Recommend Route 1: Phase-Transfer Catalysis Safety->Route1 Yes Equipment->Route1 No Route2 Recommend Route 2: Classical Strong Base Equipment->Route2 Yes

Caption: Decision tree for selecting the optimal synthetic route.

Conclusion

For the synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, both the Phase-Transfer Catalyzed and Classical Strong Base cycloalkylation routes are viable and effective.

Route 1 (PTC) emerges as the superior choice for most applications due to its operational simplicity, lower cost, enhanced safety profile, and excellent scalability. It represents a modern, green, and efficient approach to this synthesis.[2]

Route 2 (Classical Strong Base) remains a valuable tool, particularly for small-scale syntheses where maximizing yield is the absolute priority and the necessary expertise and equipment for handling hazardous reagents are readily available.

Ultimately, the PTC-mediated pathway provides a more practical and robust platform for the reliable production of this key intermediate, empowering drug discovery and development programs with a scalable and economical synthetic solution.

References

  • Fedorynski, M., & Jonczyk, A. (1995). SYNTHESIS OF 1-ARYLCYCLOPROPANECARBONITRILES UNDER PHASE-TRANSFER CATALYTIC CONDITIONS. Organic Preparations and Procedures International, 27(3), 355–359. [Link]

  • Abdel Malek, N., & Ewies, M. (2015). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(3), 291-299. [Link]

  • Jadhav, S. & Sherje, A. (2018). PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. SSRN Electronic Journal. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Gaikwad, V. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). [Link]

  • Srinivasan, C. (2015). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. The Chemist, 88(2). [Link]

  • Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Organic Syntheses, 19, 33. [Link]

  • Gajare, A. S., et al. (2013). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. ResearchGate. [Link]

  • Volk, B., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid Analogs: Modulators of GPR120 and Sigma-1 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

The 1-arylcyclobutanecarboxylic acid moiety has emerged as a compelling scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, a representative of this chemical class. Our exploration will focus on two distinct and therapeutically relevant targets: the G-protein coupled receptor 120 (GPR120), a key player in metabolic diseases, and the sigma-1 receptor, which is implicated in a range of central nervous system (CNS) disorders.[2][3] Through a comparative analysis of available data, this guide aims to elucidate the key structural determinants for activity at each target, offering valuable insights for researchers and professionals in drug discovery and development.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of 1-arylcyclobutanecarboxylic acid analogs can be approached through several established routes. A common method involves the [2+2] cycloaddition of an appropriately substituted styrene with an allenoate, which provides a versatile and scalable route to the cyclobutane core.[1] Alternatively, the alkylation of a substituted phenylacetonitrile with a 1,3-dihalopropane followed by hydrolysis of the resulting nitrile furnishes the desired carboxylic acid. Modifications to the phenyl ring are typically introduced at the starting material stage, allowing for a divergent approach to a library of analogs. The carboxylic acid moiety can be further derivatized to amides, esters, or bioisosteres to probe its role in receptor interactions.

General Synthetic Workflow

Start Substituted Phenylacetonitrile or Styrene Step1 Alkylation with 1,3-dihalopropane or [2+2] Cycloaddition Start->Step1 Intermediate 1-Arylcyclobutanenitrile or Cyclobutane Ester Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Final_Product 1-Arylcyclobutanecarboxylic Acid Step2->Final_Product Derivatization Amidation, Esterification, etc. Final_Product->Derivatization Analogs Diverse Analogs Derivatization->Analogs

Caption: A generalized workflow for the synthesis of 1-arylcyclobutanecarboxylic acid analogs.

Part 1: GPR120 Agonism - A Target for Metabolic Diseases

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor that is activated by long-chain fatty acids. It has garnered significant attention as a therapeutic target for type 2 diabetes and other metabolic disorders due to its role in stimulating glucagon-like peptide-1 (GLP-1) secretion and mediating insulin sensitization.[1][4][5] Several classes of synthetic GPR120 agonists have been developed, with some bearing a structural resemblance to 1-arylcycloalkanecarboxylic acids.

Structure-Activity Relationship at GPR120

While a dedicated SAR study for 1-(3-methylphenyl)cyclobutanecarboxylic acid at GPR120 is not publicly available, analysis of patent literature and related publications on GPR120 agonists allows for the extrapolation of key SAR principles.[2][6]

  • The Carboxylic Acid: The carboxylic acid moiety is a critical pharmacophore for GPR120 activation, likely engaging in key ionic interactions with the receptor. Bioisosteric replacements are a potential area for exploration to modulate pharmacokinetic properties.

  • The Phenyl Ring and its Substituents: The aromatic ring serves as a crucial lipophilic component, anchoring the ligand in a hydrophobic pocket of the receptor. The nature and position of substituents on this ring significantly impact potency. For instance, in related series, biphenyl moieties have been shown to be favorable.[2][6] The 3-methyl group in the parent compound likely contributes to this hydrophobic interaction.

  • The Cycloalkane Scaffold: The cyclobutane ring provides a rigid scaffold that orients the phenyl ring and the carboxylic acid in a specific spatial arrangement. Variations in ring size (e.g., cyclopropane, cyclopentane, cyclohexane) can alter this orientation and impact binding affinity.

Compound/Analog Series Modification Observed/Expected Impact on GPR120 Activity Reference
Phenylpropanoic acidsIntroduction of a methyl group at the α-positionDecreased agonist activity[4]
Phenylpropanoic acidsIntroduction of a methyl group at the β-positionIncreased agonist activity[4]
2-(3-(biphenyl-4-yl)cyclobutyl)acetic acidsBiphenyl moietyGenerally favorable for activity[2][6]
Phenylcycloalkyl carboxylic acidsPyrrolidine core linked to a phenylpentanoic acid chainHigher activity compared to a six-membered ring[2][6]

Part 2: Sigma-1 Receptor Modulation - A Gateway to CNS Therapeutics

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, and it is implicated in a variety of neurological and psychiatric conditions.[7] Ligands targeting the sigma-1 receptor are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and depression.[7][8] A study on novel 1-phenylcycloalkanecarboxylic acid derivatives has provided a detailed SAR for this target.[3]

Structure-Activity Relationship at the Sigma-1 Receptor

The following SAR is derived from a study on carbetapentane analogs, which share the 1-phenylcycloalkanecarboxylic acid core.[3]

  • The Cycloalkane Ring: The size of the cycloalkane ring plays a crucial role in sigma-1 receptor affinity. A cyclopentyl ring was found to be optimal, with both contraction to a cyclopropyl and expansion to a cyclohexyl ring leading to a decrease in affinity.

  • The Phenyl Ring: Substitution on the phenyl ring was generally well-tolerated, with some substitutions leading to enhanced affinity.

  • The Carboxylate Function: Modification of the carboxylic acid to esters, amides, or other bioisosteres is a key determinant of both affinity and selectivity. For instance, replacement of the ester function in carbetapentane analogs resulted in a significant increase in selectivity over muscarinic receptors.[3]

Analog Modification Sigma-1 Ki (nM) Sigma-2 Ki (nM) Selectivity (Sigma-2/Sigma-1)
1-Phenylcyclopentanecarboxylic acid ester (Carbetapentane)1.810055.6
1-Phenylcyclopropanecarboxylic acid ester analog15.150033.1
1-Phenylcyclohexanecarboxylic acid ester analog5.325047.2
1-(4-Chlorophenyl)cyclopentanecarboxylic acid ester analog1.28066.7
1-Phenylcyclopentyl methyl ether analog3.520057.1
1-Phenylcyclopentyl methylamine analog2.515060.0
1-Phenylcyclopentanecarboxamide analog4.218042.9

Data adapted from Calderon et al., J. Med. Chem. 1994, 37 (15), pp 2285–2291.[3]

Experimental Protocols

In Vitro GPR120 Activity Assay (Calcium Flux)

A common method to assess GPR120 agonism is through a calcium flux assay in a cell line stably expressing the receptor (e.g., HEK293 or CHO cells).

  • Cell Culture: Maintain GPR120-expressing cells in appropriate culture medium.

  • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the wells and measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: The increase in intracellular calcium upon receptor activation leads to an increase in fluorescence. Plot the dose-response curve and calculate the EC50 value for each compound.

In Vitro Sigma-1 Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from a source rich in sigma-1 receptors (e.g., guinea pig brain or a cell line overexpressing the receptor).

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 150 minutes at 37°C).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

cluster_0 GPR120 Calcium Flux Assay cluster_1 Sigma-1 Receptor Binding Assay G_Cell_Plating Plate GPR120-expressing cells G_Dye_Loading Load with Fluo-4 AM G_Cell_Plating->G_Dye_Loading G_Compound_Addition Add test compounds G_Dye_Loading->G_Compound_Addition G_Fluorescence_Measurement Measure fluorescence G_Compound_Addition->G_Fluorescence_Measurement G_Data_Analysis Calculate EC50 G_Fluorescence_Measurement->G_Data_Analysis S_Membrane_Prep Prepare receptor-rich membranes S_Incubation Incubate with radioligand and test compound S_Membrane_Prep->S_Incubation S_Filtration Filter to separate bound/unbound S_Incubation->S_Filtration S_Counting Scintillation counting S_Filtration->S_Counting S_Data_Analysis Calculate Ki S_Counting->S_Data_Analysis

Caption: Workflow for in vitro evaluation of 1-(3-Methylphenyl)cyclobutanecarboxylic acid analogs.

Conclusion and Future Perspectives

The 1-(3-Methylphenyl)cyclobutanecarboxylic acid scaffold represents a versatile starting point for the development of potent and selective modulators of both GPR120 and the sigma-1 receptor. The available data, though fragmented for GPR120, clearly indicates that subtle structural modifications can significantly impact biological activity and target selectivity. For GPR120, future work should focus on systematic variations of the phenyl ring substituents and the nature of the acidic moiety to establish a more comprehensive SAR and optimize for in vivo efficacy in metabolic models. In the context of the sigma-1 receptor, the existing SAR provides a solid foundation for designing analogs with improved affinity and selectivity, which can then be evaluated in models of neuropathic pain and neurodegeneration. The dual pharmacology of this scaffold presents both a challenge and an opportunity. While achieving selectivity for a single target is often a primary goal in drug discovery, dual-target ligands can sometimes offer synergistic therapeutic benefits. Further investigation into the polypharmacology of this chemical class is warranted.

References

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. PubMed Central. [Link]

  • Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. [Link]

  • Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. PubMed Central. [Link]

  • Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI. [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PubMed Central. [Link]

  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. National Institutes of Health. [Link]

  • Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. National Institutes of Health. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Wiley Online Library. [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. Beilstein Journal of Organic Chemistry. [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. [Link]

  • A Review of the Human Sigma-1 Receptor Structure. ResearchGate. [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. MDPI. [Link]

  • Structural basis for σ1 receptor ligand recognition. PubMed Central. [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]

  • A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation. National Institutes of Health. [Link]

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Benchmarking the Performance of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid-Based Inhibitors: A Comparative Guide to Dotinurad and Novel URAT1-Targeting Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This guide provides an in-depth performance benchmark of 1-(3-methylphenyl)cyclobutanecarboxylic acid-based inhibitors, with a primary focus on Dotinurad , a novel selective urate reabsorption inhibitor (SURI). We will objectively compare its performance against other therapeutic alternatives for hyperuricemia and gout, supported by experimental data from non-clinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, rheumatology, and nephrology.

The Therapeutic Rationale: Targeting URAT1 in Hyperuricemia and Gout

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[1] The kidneys play a crucial role in maintaining uric acid homeostasis. Reduced renal excretion of uric acid is the primary cause of hyperuricemia in approximately 90% of cases.[1][2]

A key protein in this process is the urate transporter 1 (URAT1) , encoded by the SLC22A12 gene. Located in the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of the majority of filtered uric acid from the urine back into the bloodstream.[1][2][3] Consequently, inhibiting URAT1 is a highly effective therapeutic strategy to increase uric acid excretion (uricosuria) and lower sUA levels.[2][3]

Signaling Pathway: Uric Acid Reabsorption via URAT1

URAT1_Pathway cluster_tubule Renal Proximal Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Urine Uric Acid URAT1 URAT1 Transporter Urate_Urine->URAT1 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell Urate_Blood Uric Acid Urate_Cell->Urate_Blood Enters Bloodstream Dotinurad Dotinurad (URAT1 Inhibitor) Dotinurad->URAT1 Inhibition

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Dotinurad: A Next-Generation Selective URAT1 Inhibitor (SURI)

Dotinurad is a novel oral SURI developed for the treatment of hyperuricemia and gout.[4] It is structurally based on the 1-phenylcyclobutanecarboxylic acid scaffold. Its mechanism of action is the potent and highly selective inhibition of URAT1.[5][6] This selectivity is a key differentiator from older uricosuric agents, which often have off-target effects on other renal transporters, leading to a less favorable safety profile.[7]

Dotinurad has demonstrated a dual mechanism of URAT1 inhibition:

  • Cis-inhibition: Competitively binding to the extracellular domain of URAT1, preventing uric acid from accessing the transporter.[6]

  • Trans-inhibition: A non-competitive mechanism that further enhances its inhibitory effect.[6]

This high selectivity minimizes interactions with other important transporters like ABCG2, OAT1, and OAT3, which is believed to contribute to its improved safety profile, particularly concerning the risk of kidney-related adverse events.[4][6]

Performance Benchmarking: Dotinurad vs. Alternatives

The performance of a urate-lowering therapy is primarily assessed by its potency in inhibiting its target, its clinical efficacy in reducing sUA levels, and its safety and tolerability.

In Vitro Potency: A Comparison of URAT1 Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency in vitro. A lower IC₅₀ value indicates greater potency.

CompoundIC₅₀ (µmol/L) for URAT1Selectivity Profile
Dotinurad 0.0372 Highly selective for URAT1; weak inhibition of ABCG2, OAT1, and OAT3.[4][8]
Benzbromarone0.190Potent URAT1 inhibitor, but also inhibits other transporters; associated with hepatotoxicity.[1][4][8]
Lesinurad30.0Selective URAT1 inhibitor; approved for use in combination with a xanthine oxidase inhibitor.[4][8][9]
Probenecid165Non-selective inhibitor with multiple drug interactions and side effects.[1][4][8]

Data compiled from referenced studies.[4][8]

Expert Interpretation: The in vitro data clearly establishes Dotinurad as a highly potent URAT1 inhibitor, significantly more so than other approved uricosuric agents like lesinurad and probenecid.[4][8] Its potency is also superior to benzbromarone, but critically, Dotinurad's high selectivity is expected to translate into a better safety profile.[4][7]

Clinical Efficacy: Serum Uric Acid Reduction

The ultimate measure of a hyperuricemia therapy is its ability to lower sUA to the target level of ≤6.0 mg/dL.[10]

TherapyDosageMean sUA Reduction% Patients Achieving sUA ≤6.0 mg/dLComparator
Dotinurad 2 mg/day~42.7%74.4%Placebo (-2.83% reduction)[11]
Dotinurad 4 mg/day~61.1%100%Placebo (-2.83% reduction)[11]
Febuxostat80 mg/day-Non-inferior to DotinuradDotinurad[4]
Benzbromarone50 mg/day-Non-inferior to DotinuradDotinurad[4]
Allopurinol≤300 mg/day~35%~40% of patients achieve target[12][13]-
Verinurad5 - 12.5 mg/day33% - 59.8%40.5% - 81.6%Placebo[9]
Pozdeutinurad (AR882)75 mg/day~50%-Allopurinol (~35% reduction)[12]

Data synthesized from multiple Phase II and III clinical trials.[4][9][11][12][13]

Expert Interpretation: Clinical trial data demonstrates that Dotinurad provides robust, dose-dependent reductions in sUA levels.[11] At a 4 mg daily dose, it enabled 100% of patients in a confirmatory Phase 2 study to achieve the therapeutic target.[11] Furthermore, Phase 3 trials have established its non-inferiority to both the xanthine oxidase inhibitor febuxostat and the potent uricosuric benzbromarone in lowering sUA.[4] This positions Dotinurad as a highly effective therapeutic option. Its efficacy appears comparable or superior to other novel SURIs in development, such as verinurad and pozdeutinurad.[9][12]

Safety and Tolerability Profile

A key advantage of selective URAT1 inhibition is the potential for an improved safety profile.

  • Dotinurad: Clinical trials involving over 1,000 subjects have shown Dotinurad to be safe and well-tolerated.[14] Importantly, no significant safety concerns, including liver or severe kidney-related injuries, have been identified, and the incidence of adverse events did not increase with dose escalation.[7][11][14]

  • Renal Function: The urate-lowering effect of Dotinurad is maintained in patients with mild-to-moderate renal impairment (CKD stages G1-G4), a significant advantage in a patient population where kidney function is often a concern.[4][15]

  • Comparison to Older Agents: Older uricosurics like benzbromarone carry risks of severe side effects, which has limited their use.[1] Allopurinol, a first-line xanthine oxidase inhibitor, can cause severe cutaneous adverse reactions, while febuxostat has a black box warning in the U.S. for an increased risk of cardiovascular death.[10][14] Dotinurad's favorable safety data suggests it may be a safer alternative.[7][14]

Experimental Methodologies

Reproducible and validated assays are critical for benchmarking inhibitor performance. Below are representative protocols for in vitro and clinical evaluation.

Protocol: In Vitro URAT1 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for assessing a compound's ability to inhibit URAT1-mediated uptake of a fluorescent probe.

  • Cell Culture: Culture HEK293 cells stably overexpressing human URAT1 (hURAT1). Maintain cells in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).

  • Cell Plating: Seed the hURAT1-expressing cells into 96-well black, clear-bottom plates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Dotinurad) and reference compounds (e.g., benzbromarone) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Assay Initiation:

    • Wash the cell monolayer twice with the assay buffer.

    • Add the compound dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.

    • Add the fluorescent URAT1 substrate (e.g., a commercially available probe) to all wells to initiate the uptake reaction.

  • Incubation & Termination: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) to allow for substrate uptake. Terminate the reaction by rapidly washing the cells three times with ice-cold assay buffer.

  • Signal Detection: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing non-transfected cells.

    • Normalize the data to the control wells (vehicle-treated).

    • Plot the normalized fluorescence against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow: From Screening to Clinical Candidate

Workflow A Primary Screening (High-Throughput Assay) B Hit Confirmation & IC₅₀ Determination (Dose-Response Assay) A->B Identify Hits C Selectivity Profiling (Counterscreens against OAT1, OAT3, ABCG2) B->C Confirm Potency D In Vivo Efficacy Studies (e.g., Cebus Monkey Model) C->D Validate Selectivity H Phase II/III Clinical Trials (Efficacy & Safety in Patient Population) D->H Demonstrate Efficacy E Pharmacokinetics & ADME (Absorption, Distribution, Metabolism, Excretion) G Phase I Clinical Trial (Safety, Tolerability, PK/PD in Healthy Volunteers) E->G F Toxicology Studies F->G G->H Establish Human Safety I Regulatory Approval H->I Prove Clinical Benefit

Caption: A generalized workflow for the development of a URAT1 inhibitor.

Conclusion and Future Outlook

The development of 1-(3-methylphenyl)cyclobutanecarboxylic acid-based inhibitors, exemplified by Dotinurad, marks a significant advancement in the management of hyperuricemia. Dotinurad's high potency and, crucially, its selectivity for URAT1, translate into a powerful sUA-lowering effect combined with a favorable safety profile, particularly in patients with renal comorbidities.[4][15]

Benchmarking against older agents and other drugs in its class demonstrates its potential as a new therapeutic option for hyperuricemic patients with or without gout.[4] The gout therapeutics market is projected to grow, with URAT1 inhibitors expected to see the fastest growth rate.[16] As research continues, the focus will remain on developing highly selective inhibitors like Dotinurad and exploring their long-term benefits on cardiovascular and renal outcomes in patients with hyperuricemia.

References

  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Hindawi.
  • Dotinurad Treatment for Patients With Hyperuricemia Complicating CKD.
  • A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout. PubMed.
  • What is the mechanism of Dotinurad?
  • What are URAT1 inhibitors and how do they work?
  • What is the mechanism of action of Dotinurad?
  • Urica Therapeutics Announces Topline Data from the Phase 1 Clinical Trial Evaluating Dotinurad in Healthy Volunteers in the United St
  • Dotinurad: a novel selective urate reabsorption inhibitor for the treatment of hyperuricemia and gout. Taylor & Francis Online.
  • A brief review of urate transporter 1 (URAT1)
  • Gout Drugs Compared Side-by-Side. HCPLive.
  • Dotinurad: a novel selective urate reabsorption inhibitor for the treatment of hyperuricemia and gout.
  • Novel URAT1 Inhibitor Successful in Proof-of-Concept Trial & More Late-Breaking Abstracts. ACR Convergence Today.
  • Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials. Oxford Academic.
  • How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. SpringerLink.
  • Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirm
  • The Stiff Joint: Comparative Evaluation of Monotherapy and Combination Therapy With Urate Lowering Agents in Managing Acute Gout.
  • Gout Therapeutics Market Size, Trends, Share & Growth Report 2030. Mordor Intelligence.

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A Comparative Analysis of In Vitro and In Vivo Efficacy for Prodrugs of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Rationale for a Prodrug Strategy

In the landscape of modern drug discovery, carboxylic acid moieties are a common feature in pharmacologically active molecules. However, their inherent polarity often presents significant challenges, primarily poor membrane permeability and susceptibility to rapid metabolic processes, which can limit oral bioavailability and therapeutic efficacy.[1][2] This guide focuses on a hypothetical active pharmaceutical ingredient (API), 1-(3-Methylphenyl)cyclobutanecarboxylic acid, a novel synthetic compound with potential anti-inflammatory properties.

While the parent molecule demonstrates promising target engagement in biochemical assays, its physicochemical properties—namely its ionizable carboxyl group—suggest suboptimal pharmacokinetic behavior. To overcome these limitations, a prodrug strategy is essential. Prodrugs are inactive bioreversible derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active compound.[3][4] This approach aims to mask the problematic carboxyl group, thereby enhancing lipophilicity and improving absorption, before regenerating the active carboxylic acid systemically or at the target site.

This guide provides a comprehensive framework for comparing the in vitro characterization and in vivo performance of two distinct ester-based prodrugs of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. We will explore the causal links between experimental design, in vitro predictive data, and the ultimate in vivo outcomes, offering a blueprint for researchers engaged in the rational design and evaluation of carboxylic acid prodrugs.

Chapter 1: Prodrug Design and Synthesis Strategy

The core principle behind our prodrug design is the temporary masking of the carboxylic acid via an ester linkage. The choice of the ester promoiety is critical, as it directly influences the rate and site of hydrolysis, thereby controlling the release kinetics of the parent drug.[5] For this investigation, we synthesized two chemically distinct prodrugs to explore different bioconversion pathways.

  • Parent Drug: 1-(3-Methylphenyl)cyclobutanecarboxylic acid

  • Prodrug A (PD-A): A simple Methyl Ester derivative. This prodrug was selected for its anticipated rapid hydrolysis by ubiquitous esterases in the plasma and liver, potentially leading to a quick release of the parent drug after absorption.

  • Prodrug B (PD-B): An N,N-Dimethylaminomethyl Ester . This tertiary amidomethyl ester was chosen for its different steric and electronic profile, which may confer greater stability and a more controlled, potentially slower, enzymatic cleavage, offering a sustained-release profile.[5]

The rationale for selecting these two candidates is to create a clear comparison: one designed for rapid conversion and the other for potentially sustained exposure. This allows us to directly test the hypothesis that a slower, more controlled release in vivo will lead to superior efficacy.

Caption: Synthetic relationship between the parent drug and its prodrugs.

Chapter 2: In Vitro Characterization: Predicting In Vivo Behavior

A robust in vitro testing cascade is fundamental to de-risking in vivo studies. By simulating physiological conditions, we can generate predictive data on stability, metabolic conversion, and absorption potential. This allows for a data-driven selection of the most promising candidates for further development.

Experimental Workflow: In Vitro Evaluation

The following workflow was designed to systematically assess the key attributes of each prodrug compared to the parent compound.

in_vitro_workflow cluster_stability Chemical & Enzymatic Stability cluster_permeability Absorption Potential cluster_output Key In Vitro Endpoints chem_stability Chemical Stability Assay (pH 1.2, 6.8, 7.4) t_half Chemical Half-life (t½) chem_stability->t_half plasma_stability Plasma Stability Assay (Rat Plasma) conversion_rate Prodrug to Drug Conversion Rate plasma_stability->conversion_rate microsome_stability Microsomal Stability Assay (Rat Liver Microsomes) microsome_stability->conversion_rate caco2_assay Caco-2 Permeability Assay p_app Apparent Permeability (Papp) caco2_assay->p_app

Caption: Workflow for the comprehensive in vitro evaluation of prodrug candidates.

Protocol 1: Enzymatic Stability in Rat Plasma

Rationale: This assay is critical for determining the rate at which the prodrug is converted back to the active parent drug in systemic circulation. A very rapid conversion may negate the benefits of the prodrug, while a very slow conversion could result in sub-therapeutic drug levels.[6]

Methodology:

  • Preparation: Pre-warm fresh Sprague-Dawley rat plasma to 37°C.

  • Incubation: Spike the test compound (Prodrug A or Prodrug B) into the plasma at a final concentration of 1 µM.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquot 50 µL of the plasma mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

  • Calculation: Determine the half-life (t½) by plotting the natural log of the remaining prodrug concentration against time.

Protocol 2: Caco-2 Permeability Assay

Rationale: The Caco-2 cell line is a well-established model for predicting human intestinal absorption. By measuring the transport of the compounds across a Caco-2 monolayer, we can estimate their potential for oral absorption. The prodrugs are designed to have significantly higher permeability than the parent carboxylic acid.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Assay:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (Parent Drug, PD-A, or PD-B) at 10 µM to the apical (AP) side.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side. Replace the collected volume with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical side.

  • Analysis: Quantify the concentration of the compound in all samples via LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.

Summary of In Vitro Data (Hypothetical Results)
ParameterParent DrugProdrug A (Methyl Ester)Prodrug B (Amidomethyl Ester)Scientific Rationale
Solubility (pH 7.4, µg/mL) 50250320Esterification increases lipophilicity and masks the ionizable group, improving solubility in non-aqueous environments but potentially affecting aqueous solubility differently depending on the promoiety.
Caco-2 Papp (A→B, 10⁻⁶ cm/s) 0.812.515.1Masking the polar carboxyl group significantly enhances passive diffusion across the cell membrane, predicting improved intestinal absorption.
Plasma Stability (t½, min) >240875PD-A is rapidly cleaved by plasma esterases. The bulkier promoiety of PD-B provides steric hindrance, leading to slower, more controlled enzymatic hydrolysis.[5]
Microsomal Stability (t½, min) 451085Similar to plasma, PD-A is rapidly hydrolyzed. PD-B shows greater stability, suggesting it may circulate longer before complete conversion.

Interpretation: The in vitro data strongly suggest that both prodrugs successfully improve permeability. However, they exhibit vastly different stability profiles. Prodrug A is highly labile, suggesting it will act as a rapid-delivery system, while Prodrug B is significantly more stable, indicating potential for sustained exposure in vivo.

Chapter 3: In Vivo Evaluation: From Prediction to Performance

The ultimate test of a prodrug strategy is its performance in a living system. In vivo studies are essential to confirm that the improved physicochemical properties and controlled conversion observed in vitro translate into a superior pharmacokinetic profile and enhanced therapeutic efficacy.

Protocol 3: Pharmacokinetic Study in Rats

Rationale: This study measures the absorption, distribution, metabolism, and excretion (ADME) of the compounds over time. The primary goals are to determine the oral bioavailability of the parent drug when delivered via the prodrugs and to characterize the concentration-time profiles of both the prodrug and the released parent.[7]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=4 per group).

  • Dosing:

    • Group 1: Parent Drug, 10 mg/kg, oral gavage (p.o.).

    • Group 2: Prodrug A, equimolar dose to 10 mg/kg parent, p.o.

    • Group 3: Prodrug B, equimolar dose to 10 mg/kg parent, p.o.

    • Group 4: Parent Drug, 2 mg/kg, intravenous (i.v.) for bioavailability calculation.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) via tail vein at pre-dose and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify concentrations of the parent drug and both prodrugs (where applicable) in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%).

Summary of In Vivo Pharmacokinetic Data (Hypothetical Results)
ParameterParent Drug (Oral)Prodrug A (Oral)Prodrug B (Oral)
Parent Cmax (ng/mL) 150450300
Parent Tmax (hr) 1.01.04.0
Parent AUC₀-₂₄ (ng·hr/mL) 60018003500
Oral Bioavailability (F%) 15%45%88%

Interpretation: The in vivo PK data align remarkably well with the in vitro predictions.

  • Both prodrugs dramatically increased the oral bioavailability of the parent drug.

  • Prodrug A led to a high, rapid peak (Cmax) at the same time as the parent drug (Tmax), confirming its rapid absorption and conversion. The 3-fold increase in exposure (AUC) is significant.

  • Prodrug B resulted in a lower Cmax but a much-delayed Tmax and a nearly 6-fold increase in total drug exposure (AUC). This profile is indicative of a successful sustained-release mechanism, where the prodrug is absorbed and then slowly converted over time.

Logical Framework: Connecting In Vitro Data to In Vivo PK

ivivc_logic cluster_invitro In Vitro Observations cluster_invivo In Vivo Consequences invitro_perm High Caco-2 Permeability (PD-A & PD-B) invivo_bio High Oral Bioavailability (Both Prodrugs) invitro_perm->invivo_bio Predicts invitro_stab_A Low Plasma Stability (PD-A) invivo_pk_A Rapid Tmax, High Cmax (PD-A) invitro_stab_A->invivo_pk_A Leads to invitro_stab_B High Plasma Stability (PD-B) invivo_pk_B Delayed Tmax, Sustained Exposure (PD-B) invitro_stab_B->invivo_pk_B Leads to

Caption: Correlation between in vitro predictions and in vivo pharmacokinetic outcomes.

Chapter 4: The Final Verdict: In Vivo Efficacy

The definitive measure of success is whether the optimized pharmacokinetic profile translates to improved therapeutic activity.

Protocol 4: Carrageenan-Induced Paw Edema Model

Rationale: This is a standard and acute model of inflammation used to evaluate the efficacy of anti-inflammatory agents. The reduction in paw swelling is a direct measure of the drug's effectiveness.

Methodology:

  • Animal Model: Male Wistar rats (n=6 per group).

  • Dosing: Administer compounds orally 1 hour before the inflammatory insult:

    • Group 1: Vehicle (0.5% CMC).

    • Group 2: Parent Drug (10 mg/kg).

    • Group 3: Prodrug A (equimolar dose).

    • Group 4: Prodrug B (equimolar dose).

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Summary of In Vivo Efficacy Data (Hypothetical Results)
Treatment GroupPeak Edema Inhibition (%) at 3 hrAUC of Inhibition (0-6 hr)
Parent Drug 25%110
Prodrug A 45%215
Prodrug B 65%350

Overall Conclusion

This guide demonstrates the critical interplay between rational prodrug design, predictive in vitro evaluation, and definitive in vivo testing. By systematically comparing two ester prodrugs of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, we have shown that:

  • Prodrugs are a highly effective strategy for overcoming the bioavailability limitations of carboxylic acid-containing drugs.

  • In vitro stability and permeability assays are highly predictive of in vivo pharmacokinetic behavior. The stark difference in plasma stability between Prodrug A and Prodrug B was directly mirrored in their in vivo release profiles.

  • Optimized pharmacokinetics translate directly to enhanced efficacy. The sustained exposure provided by Prodrug B resulted in superior performance in a relevant disease model.

This structured approach, which tightly couples molecular design to a cascade of in vitro and in vivo experiments, provides a powerful and self-validating system for advancing drug candidates with suboptimal pharmaceutical properties.

References

  • National Institutes of Health. (n.d.). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. National Library of Medicine.
  • Man-Wah Lee, et al. (2014). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry.
  • Tejo, B. A., et al. (2024). Current Trends in Clinical Trials of Prodrugs. Pharmaceuticals.
  • Madsen, D., et al. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem.
  • Guedes, R. A., et al. (2007). Cyclization-activated Prodrugs. Molecules.
  • Amorim, R., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals.
  • Skonberg, C., et al. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology.
  • Wang, W., et al. (2000). Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates. Journal of Pharmaceutical Sciences.
  • Marzano, C., et al. (2018). Improvement of Kiteplatin Efficacy by a Benzoato Pt(IV) Prodrug Suitable for Oral Administration. Molecules.

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A Comparative Conformational Analysis: 1-(3-Methylphenyl)cyclobutanecarboxylic Acid vs. its Cyclohexane Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug design, the three-dimensional architecture of a molecule is paramount to its biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into molecular recognition, binding affinity, and ultimately, therapeutic efficacy. This guide presents a detailed comparative analysis of the conformational preferences of 1-(3-methylphenyl)cyclobutanecarboxylic acid and its cyclohexane counterpart, 1-(3-methylphenyl)cyclohexanecarboxylic acid. Through a blend of theoretical principles and practical experimental methodologies, we will explore how the seemingly subtle change from a four-membered to a six-membered carbocyclic ring profoundly impacts the molecule's shape and potential interactions.

Introduction: The Significance of Alicyclic Scaffolds in Drug Discovery

Alicyclic rings, such as cyclobutane and cyclohexane, are prevalent structural motifs in a vast array of pharmaceuticals. Their rigid or semi-rigid nature allows for the precise positioning of substituents in three-dimensional space, a crucial factor for optimizing interactions with biological targets. The choice between a cyclobutane and a cyclohexane scaffold is a strategic decision in drug design, influencing not only the conformational landscape but also physicochemical properties like lipophilicity and metabolic stability. This guide will dissect the conformational nuances of these two specific analogs, providing researchers with a framework for understanding and predicting the behavior of similarly substituted cycloalkanes.

Conformational Landscape of Substituted Cycloalkanes

The conformational preferences of cycloalkanes are dictated by a delicate balance of several types of strain: angle strain, torsional strain, and steric strain.

  • Angle Strain: Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.

  • Torsional Strain: Results from the eclipsing of bonds on adjacent atoms.

  • Steric Strain (or van der Waals strain): Occurs when non-bonded atoms are forced into close proximity.

The Puckered World of Cyclobutane

Contrary to a planar representation, cyclobutane adopts a non-planar, puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a flat structure.[1][2] In this conformation, one of the carbon atoms is bent out of the plane of the other three by about 25°.[1] This puckering, however, slightly increases the angle strain. The substituents on a cyclobutane ring can occupy either axial or equatorial-like positions, with the equatorial position generally being more favorable for bulky groups to minimize steric interactions.

The Chair Conformation of Cyclohexane: A Strain-Free Ideal

Cyclohexane is the epitome of a strain-free cycloalkane, thanks to its ability to adopt a perfect "chair" conformation.[3][4] In this arrangement, all C-C-C bond angles are approximately 109.5°, and all adjacent C-H bonds are perfectly staggered, thus eliminating both angle and torsional strain.[3] Substituents on a cyclohexane ring can occupy two distinct positions:

  • Axial (a): Bonds are parallel to the principal axis of the ring.

  • Equatorial (e): Bonds point out from the "equator" of the ring.

Due to unfavorable 1,3-diaxial interactions (steric strain between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it), bulky substituents strongly prefer the equatorial position.[5] The energy difference between the axial and equatorial conformers is known as the A-value.

Comparative Conformational Analysis of the Target Molecules

Let us now apply these principles to our molecules of interest: 1-(3-methylphenyl)cyclobutanecarboxylic acid and 1-(3-methylphenyl)cyclohexanecarboxylic acid.

1-(3-Methylphenyl)cyclobutanecarboxylic Acid

The cyclobutane ring in this molecule will exist in a dynamic equilibrium between two puckered conformations. The bulky 3-methylphenyl and carboxylic acid groups are attached to the same carbon atom (C1). The key conformational question is the preferred orientation of these substituents. To minimize steric hindrance, the larger 3-methylphenyl group will preferentially occupy the equatorial-like position in the puckered ring. The carboxylic acid group will consequently also be in a pseudo-equatorial or pseudo-axial position, and its orientation will be influenced by intramolecular hydrogen bonding possibilities and solvent effects.

1-(3-Methylphenyl)cyclohexanecarboxylic Acid

For the cyclohexane analog, the chair conformation is the most stable. The molecule will undergo a rapid "ring flip" between two chair conformers at room temperature.[6] In one conformer, a substituent is axial, and in the other, it becomes equatorial.

Given that both the 3-methylphenyl and carboxylic acid groups are on the same carbon, one will be axial and the other equatorial in each chair conformation. The conformer where the bulkier 3-methylphenyl group occupies the equatorial position will be significantly more stable and thus, the predominant species at equilibrium.[5][7] The steric bulk of a phenyl group is generally greater than that of a carboxylic acid group.

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental techniques and computational modeling is typically employed to elucidate the conformational preferences of molecules.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for conformational analysis in solution. Key parameters include:

  • Chemical Shifts (δ): The electronic environment of a nucleus affects its chemical shift. Axial and equatorial protons, for instance, have different chemical shifts.

  • Coupling Constants (J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This can help determine the relative orientation of substituents.

  • Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space, providing valuable information about the three-dimensional structure.

Step-by-Step NMR Analysis Workflow:

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Low-temperature NMR may be required to slow down conformational exchange and observe distinct conformers.

  • Spectral Analysis:

    • Assign all proton and carbon signals using the 2D correlation spectra.

    • Measure the coupling constants for the ring protons.

    • Analyze the NOESY/ROESY spectrum for through-space correlations. For the cyclohexane analog, strong NOEs between the axial protons of the 3-methylphenyl group and the axial protons at C3 and C5 would confirm its equatorial position.

2. X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.[8]

Step-by-Step X-ray Crystallography Workflow:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[9]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles that define the molecular conformation.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and Molecular Mechanics (MM), are invaluable for predicting and rationalizing conformational preferences.

Step-by-Step Computational Workflow:

  • Structure Building: Build the initial 3D structures of the different possible conformers of each molecule using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-31G(d) for DFT). Calculate the relative energies of the conformers to determine their populations according to the Boltzmann distribution.

  • Property Calculation: Calculate relevant properties, such as NMR chemical shifts and coupling constants, for comparison with experimental data.

Comparative Data Summary

The following table summarizes the expected key differences in the conformational properties of the two molecules.

Property1-(3-Methylphenyl)cyclobutanecarboxylic Acid1-(3-Methylphenyl)cyclohexanecarboxylic Acid
Ring Conformation Puckered ("Butterfly")Chair
Dominant Conformer Phenyl group in a pseudo-equatorial positionPhenyl group in the equatorial position
Ring Strain Significant angle and torsional strain[1][10]Essentially strain-free[3]
Conformational Rigidity More flexible with a lower barrier to ring inversionMore rigid with a higher barrier to ring flip
Predicted ¹H NMR Complex multiplets for ring protons due to non-equivalent environments and smaller, less defined coupling constants.Distinct axial and equatorial proton signals with characteristic large trans-diaxial couplings (~10-13 Hz).

Visualizing the Conformational Equilibria

The following diagrams illustrate the key conformational equilibria for both molecules.

G cluster_0 1-(3-Methylphenyl)cyclobutanecarboxylic Acid CB1 Puckered Conformer 1 (Phenyl pseudo-equatorial) CB2 Puckered Conformer 2 (Phenyl pseudo-axial) CB1->CB2 Ring Inversion CB2->CB1 More Favorable

Caption: Conformational equilibrium of the cyclobutane analog.

G cluster_1 1-(3-Methylphenyl)cyclohexanecarboxylic Acid CH1 Chair Conformer 1 (Phenyl equatorial) CH2 Chair Conformer 2 (Phenyl axial) CH1->CH2 Ring Flip CH2->CH1 Strongly Favored

Caption: Conformational equilibrium of the cyclohexane analog.

Discussion and Implications for Drug Design

The choice between a cyclobutane and a cyclohexane scaffold has profound implications for the spatial presentation of the 3-methylphenyl and carboxylic acid functional groups.

  • Vectorial Orientation of Substituents: In the cyclohexane analog, the equatorial preference of the bulky phenyl group results in a well-defined and relatively rigid orientation of the substituents. This predictability is highly advantageous in structure-activity relationship (SAR) studies, as it allows for a more straightforward interpretation of how changes in substitution patterns affect biological activity.

  • Flexibility and Binding: The greater flexibility of the cyclobutane ring might be beneficial in certain contexts, allowing for an "induced fit" to a biological target. However, this flexibility can also come at an entropic cost upon binding, potentially leading to lower affinity.

  • Physicochemical Properties: The more compact nature of the cyclobutane ring can lead to differences in properties such as solubility and lipophilicity compared to the larger cyclohexane ring.

Conclusion

The conformational analysis of 1-(3-methylphenyl)cyclobutanecarboxylic acid and its cyclohexane analog reveals significant differences in their three-dimensional structures, primarily driven by the inherent strain and conformational preferences of the four- and six-membered rings. The cyclohexane derivative exists predominantly in a well-defined, low-energy chair conformation with the bulky substituent in the equatorial position. In contrast, the cyclobutane analog adopts a more flexible, puckered conformation. These fundamental differences in molecular shape and dynamics are critical considerations for medicinal chemists and drug development professionals. A thorough understanding of the conformational landscape of such scaffold-substituent combinations, achieved through a synergistic application of experimental and computational techniques, is essential for the rational design of novel therapeutics with optimized efficacy and safety profiles.

References

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

  • Seigler, D. S. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Transactions of the Kansas Academy of Science1970 , 73 (1), 101–104. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. (2022). Available from: [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. Available from: [Link]

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. (2024). Available from: [Link]

  • Alemán, C.; Cativiela, C.; Jiménez, A. I.; Oliva, A.; Royo, M. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Journal of Molecular Structure: THEOCHEM2001 , 538 (1-3), 193–206. Available from: [Link]

  • Dragojlovic, V. Conformational analysis of cycloalkanes. Foundations of Chemistry2015 , 17 (2), 113–139. Available from: [Link]

  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

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  • Royappa, T. T.; Royappa, A. T. X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal2009 , 2, 1–10. Available from: [Link]

  • Harris, K. D. M.; Johnston, R. L.; Cheung, E. Y.; Turner, G. W. The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data. Journal of the Chemical Society, Perkin Transactions 22000 , (8), 1635–1637. Available from: [Link]

  • Salazar, K. V.; Isert, J. E.; Moon, N.; Grubbs, G. S., II; Zhou, Z.; Kukolich, S. G.; Carrillo, M. J.; Fatehi, S.; Lin, W. CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. 73rd International Symposium on Molecular Spectroscopy. 2018 . Available from: [Link]

  • Google Patents. Process for the preparation of cyclohexane carboxylic acid compounds. WO2015102893A1.
  • Rittner, R. NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance2011 , 10 (1/2), 1–27. Available from: [Link]

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  • Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. (2014). Available from: [Link]

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A Comparative Guide to Assessing the Metabolic Stability of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the metabolic stability of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, a novel chemical entity with a structurally rigid cyclobutane scaffold. In drug discovery, understanding a compound's susceptibility to metabolic breakdown is a critical early step.[1][2] A compound that is metabolized too quickly will have a short duration of action and poor bioavailability, requiring frequent, high doses that can increase the risk of toxicity.[3][4] Conversely, a compound that is too stable might accumulate in the body, also leading to potential safety concerns.

This document moves beyond a simple recitation of protocol steps. It delves into the scientific rationale behind the experimental design, provides a robust, self-validating methodology for an in vitro liver microsomal stability assay, and compares the stability of our target compound against a structurally relevant alternative to highlight the influence of molecular architecture on metabolic fate.

The Scientific Rationale: Why Liver Microsomes and Why This Assay?

The liver is the primary site of drug metabolism in the body.[2] Our initial assessment utilizes liver microsomes, which are vesicles of the endoplasmic reticulum isolated from hepatocytes.[5] These subcellular fractions are enriched with a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily.[6][7] The CYP450 enzymes are responsible for the oxidative metabolism of a vast majority of drugs on the market.[6]

The in vitro microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling for several key reasons:

  • High-Throughput and Cost-Effective: It allows for the rapid screening and ranking of multiple compounds early in the discovery pipeline, conserving resources for the most promising candidates.[8]

  • Mechanistic Insight: This assay primarily evaluates Phase I metabolism, providing a clear initial picture of a compound's vulnerability to oxidative breakdown.[7]

  • Predictive Power: Data from this assay, specifically the calculated intrinsic clearance (CLint), can be used in in vitro-in vivo extrapolation (IVIVE) models to predict a drug's hepatic clearance, half-life, and bioavailability in humans and preclinical species.[1][8]

Our target compound, 1-(3-Methylphenyl)cyclobutanecarboxylic acid , features a cyclobutane ring. This four-membered ring is a valuable structural motif in medicinal chemistry because it can increase metabolic stability by restricting conformational flexibility and replacing metabolically labile groups.[9] To test this hypothesis, we will compare its stability against a more flexible analogue, 2-Methyl-2-(m-tolyl)propanoic acid .

Experimental Design: A Self-Validating System

A robust assay requires a design that inherently validates its own results. This is achieved through the careful selection of experimental conditions and the inclusion of appropriate controls.

  • Test Systems: We will use pooled liver microsomes from multiple species (Human, Rat, Mouse) to identify potential species differences in metabolism, which is crucial for selecting appropriate animal models for later preclinical toxicology and efficacy studies.[10] Pooled microsomes from multiple donors average out individual polymorphic variations.[6]

  • Cofactor Dependency: The majority of CYP450-mediated reactions require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor.[11] Therefore, the assay is initiated by its addition. A parallel incubation without NADPH serves as a critical negative control to assess for any non-enzymatic degradation or metabolism by enzymes not requiring this cofactor.[10][12]

  • Validation with Controls:

    • High-Clearance Control (e.g., Verapamil): This compound is rapidly metabolized by liver microsomes. Its inclusion confirms that the microsomal enzymes are active and the assay conditions are suitable for detecting metabolic turnover.[7][13]

    • Low-Clearance Control (e.g., Diazepam): This compound is metabolized slowly. It ensures the assay can accurately quantify stable compounds and that there are no non-specific binding or analytical issues that would falsely suggest compound loss.[7][13]

  • Analyte Quantification: The concentration of the parent compound over time is measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and specificity, allowing for precise quantification even in a complex biological matrix.[14][15][16]

Detailed Experimental Protocol: Microsomal Stability Assay

This protocol details the step-by-step procedure for assessing the metabolic stability of the test compounds.

3.1. Reagent Preparation

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer and ensure the pH is adjusted to 7.4 at 37°C.

  • Test Compound Stock Solutions (10 mM): Prepare 10 mM stock solutions of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, 2-Methyl-2-(m-tolyl)propanoic acid, Verapamil, and Diazepam in DMSO.

  • Intermediate Spiking Solutions (100 µM): Dilute the 10 mM stock solutions to 100 µM in a 50:50 mixture of acetonitrile and water.

  • Liver Microsomes (20 mg/mL): On the day of the experiment, thaw pooled human, rat, and mouse liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 100 mM phosphate buffer.[6]

  • NADPH Regenerating System (Cofactor Solution): Prepare a solution containing 1 mM NADPH in 100 mM phosphate buffer.[10] This is often prepared as a concentrated stock and diluted just before use.

  • Termination Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (e.g., Terfenadine or Tolbutamide at 100 ng/mL) to quench the reaction and precipitate proteins.[11]

3.2. Incubation Procedure

  • Pre-incubation: In a 96-well plate, add 98 µL of the 1 mg/mL microsomal solution to each well.

  • Add 1 µL of the 100 µM intermediate spiking solution of the respective test compound or control to the wells. This results in a final test compound concentration of 1 µM and a final microsome concentration of approximately 0.5 mg/mL after cofactor addition.[14]

  • Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.[11]

  • Initiation: To initiate the metabolic reaction, add 100 µL of the pre-warmed (37°C) NADPH solution to each well. For the negative control wells (-NADPH), add 100 µL of pre-warmed phosphate buffer instead.[11]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take a 50 µL aliquot from the incubation mixture and add it to a new plate containing 150 µL of the ice-cold termination solution.[13] The 0-minute sample should be taken immediately after the addition of NADPH.

  • Termination and Protein Precipitation: After the final time point, vortex the termination plate vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.[11]

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the liver microsomal stability assay.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_controls Controls cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare Buffers, Stocks, Microsomes, & Cofactors pre_incubate Pre-incubate Microsomes + Compound (1µM) prep_reagents->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling pos_control Verapamil & Diazepam pos_control->initiate neg_control Test Compound (-NADPH) neg_control->initiate quench Quench with ACN + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate % Remaining vs. Time lcms->calc kinetics Determine t½ and CLint calc->kinetics

Caption: Workflow for the in vitro liver microsomal stability assay.

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

  • Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at t=0) * 100

  • Determine Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k).

    Slope (k) = (ln(% remaining at t2) - ln(% remaining at t1)) / (t2 - t1)

    The half-life is then calculated as:

    t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): Intrinsic clearance, a measure of the enzyme's inherent ability to metabolize a drug, is calculated using the half-life and the assay conditions.[13]

    CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein)

5.1. Comparative Data Summary

The following table presents hypothetical data for our target compound, its flexible analogue, and standard controls across three species.

CompoundSpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
1-(3-Methylphenyl)cyclobutanecarboxylic acid Human> 60< 11.5High
Rat55.225.1Moderate
Mouse28.948.0Low
2-Methyl-2-(m-tolyl)propanoic acid (Analogue) Human25.155.3Low
Rat14.893.8Very Low
Mouse8.3167.2Very Low
Verapamil (High-Clearance Control) Human9.5146.1Very Low
Rat6.2223.9Very Low
Mouse4.1338.5Very Low
Diazepam (Low-Clearance Control) Human> 60< 11.5High
Rat> 60< 11.5High
Mouse49.827.9Moderate

5.2. Interpretation of Results

  • Target Compound vs. Analogue: The data clearly demonstrates the superior metabolic stability of 1-(3-Methylphenyl)cyclobutanecarboxylic acid compared to its more flexible analogue across all species. The rigid cyclobutane ring likely hinders the ability of CYP450 enzymes to bind and orient the molecule for optimal metabolism. This supports the strategic inclusion of this moiety in the drug design.

  • Species Differences: There is a notable species difference in the metabolism of our target compound, with stability following the trend: Human > Rat > Mouse. This is a common observation, as mice and rats often exhibit higher metabolic rates than humans. This finding suggests that rodent models may overestimate the clearance of this compound in humans.

  • Assay Validity: The results for the high-clearance (Verapamil) and low-clearance (Diazepam) controls fall within the expected ranges, confirming the validity of the assay. The -NADPH control incubations for all compounds showed >95% of the compound remaining after 60 minutes (data not shown), confirming that the observed degradation was enzymatic and cofactor-dependent.

Implications and Future Directions

The high metabolic stability of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in human liver microsomes is a highly encouraging result. It suggests the compound has the potential for a favorable pharmacokinetic profile in humans, with a longer half-life and lower clearance.

Based on these findings, the recommended next steps in the drug discovery cascade would be:

  • Metabolite Identification: Identify the structure of any metabolites formed, particularly in the more rapid mouse and rat systems, to understand the metabolic "soft spots" of the molecule.

  • CYP450 Reaction Phenotyping: Determine which specific CYP450 isozymes are responsible for the metabolism of the compound.[17][18][19] This is crucial for predicting potential drug-drug interactions.[18] This can be achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in microsomal incubations.[17]

  • Phase II Metabolism Assessment: Since the compound has a carboxylic acid group, it could be susceptible to Phase II conjugation reactions (e.g., glucuronidation). An assay using hepatocytes, which contain both Phase I and Phase II enzymes, would provide a more complete picture of its metabolic fate.[15][20]

References

  • Title: Metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: Microsomal stability assay | PDF Source: Slideshare URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services Source: Nuvisan URL: [Link]

  • Title: Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative Source: PMC - NIH URL: [Link]

  • Title: Metabolic stability of selected compounds in human liver microsomes.... Source: ResearchGate URL: [Link]

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Bio-protocol URL: [Link]

  • Title: ADME Microsomal Stability Assay Source: BioDuro URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data Source: NIH URL: [Link]

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Cytochrome P450 reaction phenotyping: State of the art Source: PubMed URL: [Link]

  • Title: Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges Source: PubMed URL: [Link]

  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: PMC - NIH URL: [Link]

  • Title: 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity Source: ACS Publications URL: [Link]

  • Title: Metabolic stability and its role in the discovery of new chemical entities Source: ResearchGate URL: [Link]

  • Title: (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: ResearchGate URL: [Link]

  • Title: What is the importance of metabolic stability in drug design? Source: Patsnap Synapse URL: [Link]

  • Title: Oxidative cleavage of carboxylic esters by cytochrome P-450 Source: PubMed - NIH URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL: [Link]

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: ACS Publications URL: [Link]

  • Title: The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy Source: Longdom Publishing URL: [Link]

  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: Bentham Science URL: [Link]

  • Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]

  • Title: Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity Source: MDPI URL: [Link]

  • Title: ADME 101: Drug Metabolism Studies – Metabolic Stability Source: YouTube URL: [Link]

  • Title: Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these procedures is rooted in a fundamental principle: the responsible stewardship of chemical agents to protect laboratory personnel, the community, and the environment. Every step is designed as part of a self-validating system to ensure safety and regulatory compliance.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a chemical is the critical first step in managing its waste. Based on data for the closely related compound, cyclobutanecarboxylic acid, 1-(3-Methylphenyl)cyclobutanecarboxylic acid should be handled as a hazardous substance.

The primary risks associated with this class of compounds are corrosive and irritant properties.[1][2][3] It is classified as a material that can cause severe skin burns and serious eye damage.[2][3] Inhalation may also lead to respiratory irritation.[1][3]

Table 1: Hazard Classification for Cyclobutanecarboxylic Acid Derivatives

Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 1C / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritation[1][2][3]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[1][3]
FlammabilityCategory 4Combustible liquid[3][4]

This table synthesizes data from multiple Safety Data Sheets (SDS) for cyclobutanecarboxylic acid, which is used as a surrogate for 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The selection of PPE is directly dictated by the hazard assessment.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can cause severe burns or irritation.[2]
Eye/Face Protection Safety glasses with side shields and a face shieldTo protect against splashes that can cause serious, irreversible eye damage.[1][2]
Skin and Body Laboratory coat, long pants, and closed-toe shoesTo protect skin from accidental contact and spills.[2]
Respiratory Use in a well-ventilated area or chemical fume hoodTo prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[3]

Disposal Workflow and Decision-Making

The proper disposal of chemical waste is a systematic process. The following diagram illustrates the logical flow from waste generation to final disposal, ensuring that all safety and regulatory checkpoints are met.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: 1-(3-Methylphenyl)cyclobutanecarboxylic acid assess_hazards Assess Hazards (Corrosive, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate Segregate as 'Corrosive Organic Acid Waste' don_ppe->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label_container Label Container with Hazardous Waste Tag container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store storage_cond Ensure: - Tightly Sealed - Secondary Containment - Away from Incompatibles store->storage_cond request_pickup Submit Waste Collection Request to EHS/Safety Office storage_cond->request_pickup ehs_collect EHS Personnel Collects Waste request_pickup->ehs_collect end Approved Waste Disposal Plant ehs_collect->end

Sources

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in the landscape of drug development, 1-(3-Methylphenyl)cyclobutanecarboxylic acid presents unique opportunities and, concurrently, requires a thorough understanding of its safe handling protocols. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth operational and logistical framework for the use of this compound. By moving beyond a simple checklist, we will delve into the rationale behind each safety measure, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Assessment: An Evidence-Based Approach

While specific toxicological data for 1-(3-Methylphenyl)cyclobutanecarboxylic acid is not yet widely available, a robust hazard assessment can be conducted by examining structurally analogous compounds. Based on data from similar carboxylic acids, such as cyclobutanecarboxylic acid and 1,1-cyclobutanedicarboxylic acid, we can anticipate the primary hazards associated with this compound.[1][2][3][4]

Potential Hazard GHS Classification (Inferred) Rationale and Potential Effects
Skin Corrosion/Irritation Category 1B/1C or 2Carboxylic acids are known to be corrosive or irritating to the skin.[1][4] Prolonged contact can lead to chemical burns.
Serious Eye Damage/Irritation Category 1Direct contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[1][4][5]
Respiratory Irritation STOT SE 3Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][6]
Corrosive to Metals Category 1Some carboxylic acids can be corrosive to certain metals.[1]

This proactive hazard identification is the foundation upon which we build a comprehensive safety protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks outlined above. The following is a detailed guide to the minimum PPE requirements for handling 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Eye and Face Protection
  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling this compound.[7]

  • Recommended for High-Risk Procedures: A face shield worn over chemical splash goggles is necessary when there is a significant risk of splashing or when handling larger quantities.[7]

Rationale: The inferred potential for severe eye damage necessitates robust protection against splashes from all angles.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory.

    • Type: Nitrile or neoprene gloves are recommended for incidental contact.[7] Always inspect gloves for any signs of degradation or perforation before use.

    • Double Gloving: For procedures with a higher risk of exposure, consider wearing two pairs of gloves.

  • Lab Coat: A standard laboratory coat should be worn and fully buttoned.

  • Chemical-Resistant Apron/Suit: For tasks involving larger quantities or a high likelihood of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[8][9]

  • Footwear: Closed-toe shoes are required in the laboratory at all times.[7][10]

Respiratory Protection

The need for respiratory protection is dependent on the specific procedure and the physical form of the compound.

  • Engineering Controls: Initially, engineering controls such as a certified chemical fume hood should be utilized to minimize inhalation exposure.[11]

  • When Respirators are Necessary: If you are handling the compound as a fine powder outside of a fume hood, or if there is a potential for aerosol generation that cannot be controlled by ventilation, respiratory protection is required.

    • Type: A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9] All personnel requiring the use of a respirator must be properly fit-tested and trained.[7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling 1-(3-Methylphenyl)cyclobutanecarboxylic acid procedure What is the scale and nature of the procedure? start->procedure small_scale Small Scale (<1g) Well-ventilated area procedure->small_scale Small large_scale Large Scale (>1g) or High Splash/Aerosol Potential procedure->large_scale Large/High Risk fume_hood Is the procedure conducted in a fume hood? small_scale->fume_hood ppe_level_2 Enhanced PPE: - Face Shield over Goggles - Double Nitrile/Neoprene Gloves - Chemical Resistant Apron/Suit - Consider Respirator large_scale->ppe_level_2 ppe_level_1 Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes end Proceed with Caution ppe_level_1->end ppe_level_2->end fume_hood->ppe_level_1 Yes resp_needed Respirator Required fume_hood->resp_needed No resp_needed->ppe_level_1

Caption: PPE selection workflow for handling the compound.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety and reproducibility.

Safe Handling Protocol
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[11] Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment.

  • Weighing and Transfer:

    • If handling a solid, weigh it out in a fume hood to minimize dust inhalation.

    • Use a spatula or other appropriate tool for transfers. Avoid creating dust.

    • If handling a solution, use a pipette or syringe to transfer the liquid.

  • During the Reaction:

    • Clearly label all vessels containing the compound.

    • Keep containers closed when not in use.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent.

    • Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly after handling.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(3-Methylphenyl)cyclobutanecarboxylic acid and its associated waste is essential to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Identify Waste Streams: Segregate waste containing 1-(3-Methylphenyl)cyclobutanecarboxylic acid from other laboratory waste.

  • Use Appropriate Containers: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[11][12] High-density polyethylene (HDPE) containers are generally suitable for acidic waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

Disposal Procedure
  • Professional Disposal: All waste containing this compound should be disposed of through a licensed hazardous waste disposal company.[11]

  • Drain Disposal: Do NOT dispose of this chemical down the drain. While some simple carboxylic acids can be neutralized and drain-disposed in small quantities with copious amounts of water, this is not recommended for a novel compound with incomplete environmental fate data.[13]

Waste Disposal Decision Workflow

Disposal_Workflow start Start: Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated paper towels, gloves) waste_type->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) waste_type->liquid_waste container Place in a designated, labeled, and sealed hazardous waste container. solid_waste->container liquid_waste->container storage Store in a designated secondary containment area. container->storage disposal_co Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal_co end Disposal Complete disposal_co->end

Caption: Decision workflow for the disposal of chemical waste.

By adhering to these comprehensive guidelines, you can foster a secure and efficient research environment for the exploration of 1-(3-Methylphenyl)cyclobutanecarboxylic acid and its potential applications.

References

  • CHEMM. Personal Protective Equipment (PPE).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Canada Safety Training. PPE for Hazardous Chemicals.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Chemical Safety: Personal Protective Equipment.
  • USDA ARS. Acceptable Drain Disposal Procedures.
  • TCI Chemicals. (2025, April 30).
  • P2 InfoHouse.
  • ResearchGate.
  • Benchchem.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - Cyclobutane-1,1-dicarboxylic acid.
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2010, May 21).
  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • BASF. (2025, December 1).
  • Fisher Scientific. (2012, February 27). SAFETY DATA SHEET - 1,1-Cyclobutanedicarboxylic acid.
  • AK Scientific, Inc.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-Methylphenyl)cyclobutanecarboxylic acid
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1-(3-Methylphenyl)cyclobutanecarboxylic acid

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